Technical Documentation Center

(4-((Diisopropylamino)methyl)phenyl)boronic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (4-((Diisopropylamino)methyl)phenyl)boronic acid
  • CAS: 1025900-35-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of (4-((Diisopropylamino)methyl)phenyl)boronic Acid

Introduction: The Strategic Importance of (4-((Diisopropylamino)methyl)phenyl)boronic Acid in Modern Drug Discovery (4-((Diisopropylamino)methyl)phenyl)boronic acid is a key building block in contemporary organic synthes...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of (4-((Diisopropylamino)methyl)phenyl)boronic Acid in Modern Drug Discovery

(4-((Diisopropylamino)methyl)phenyl)boronic acid is a key building block in contemporary organic synthesis, particularly valued in the pharmaceutical and materials science sectors. Its utility is primarily derived from its bifunctional nature: the boronic acid moiety serves as a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, while the diisopropylaminomethyl group can influence solubility, pharmacokinetic properties, and provide a site for further functionalization or salt formation. This guide provides a comprehensive, field-proven protocol for the synthesis of this important intermediate, intended for researchers, scientists, and drug development professionals. The methodologies described herein are presented with an emphasis on the underlying chemical principles and practical considerations to ensure reliable and reproducible outcomes.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of the target molecule suggests a three-step sequence starting from commercially available 4-bromobenzoic acid. The synthesis strategy hinges on the late-stage introduction of the boronic acid functionality via a Miyaura borylation, a robust and well-established transformation.

G target (4-((Diisopropylamino)methyl)phenyl)boronic acid precursor1 4-Bromo-N,N-diisopropylbenzylamine target->precursor1 Miyaura Borylation precursor2 4-Bromo-N,N-diisopropylbenzamide precursor1->precursor2 Amide Reduction starting_material 4-Bromobenzoic Acid precursor2->starting_material Amide Formation

Caption: Retrosynthetic pathway for the target molecule.

Part 1: Synthesis of the Precursor - 4-Bromo-N,N-diisopropylbenzylamine

Step 1.1: Amide Formation - Synthesis of 4-Bromo-N,N-diisopropylbenzamide

The initial step involves the formation of an amide bond between 4-bromobenzoic acid and diisopropylamine. The use of a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is recommended for high efficiency and mild reaction conditions.

Experimental Protocol:

  • To a solution of 4-bromobenzoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add HATU (1.1 eq).

  • Add N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the mixture, followed by the dropwise addition of diisopropylamine (1.2 eq).

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water to remove DMF and other water-soluble impurities.

  • Subsequently, wash the organic layer with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-bromo-N,N-diisopropylbenzamide.

ReagentMolar Eq.Purpose
4-Bromobenzoic Acid1.0Starting material
HATU1.1Coupling agent
Diisopropylamine1.2Amine source
DIPEA2.0Non-nucleophilic base
DMF-Solvent

Causality of Experimental Choices:

  • HATU: Chosen for its high reactivity and ability to minimize side reactions, leading to cleaner product formation.

  • DIPEA: A non-nucleophilic base is crucial to prevent competition with the nucleophilic diisopropylamine.

  • DMF: A polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction.

Step 1.2: Amide Reduction - Synthesis of 4-Bromo-N,N-diisopropylbenzylamine

The reduction of the newly formed amide to the corresponding benzylamine is a critical step. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.

Experimental Protocol:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), suspend LiAlH₄ (1.5 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 4-bromo-N,N-diisopropylbenzamide (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 4-bromo-N,N-diisopropylbenzylamine.

ReagentMolar Eq.Purpose
4-Bromo-N,N-diisopropylbenzamide1.0Substrate
Lithium Aluminum Hydride (LiAlH₄)1.5Reducing agent
THF-Anhydrous solvent

Causality of Experimental Choices:

  • LiAlH₄: A potent reducing agent necessary for the complete reduction of the stable amide functional group.[1]

  • Anhydrous Conditions: LiAlH₄ reacts violently with water; therefore, strict anhydrous conditions are imperative for safety and reaction efficiency.

  • Fieser Workup: A standard and safe procedure for quenching LiAlH₄ reactions, resulting in an easily filterable precipitate.

Part 2: The Core Transformation - Miyaura Borylation

The final step is the palladium-catalyzed Miyaura borylation of the aryl bromide to install the boronic acid functionality. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-boron bonds.[2][3]

G cluster_0 Synthesis of Precursor cluster_1 Miyaura Borylation 4-Bromobenzoic Acid 4-Bromobenzoic Acid 4-Bromo-N,N-diisopropylbenzamide 4-Bromo-N,N-diisopropylbenzamide 4-Bromobenzoic Acid->4-Bromo-N,N-diisopropylbenzamide Amidation 4-Bromo-N,N-diisopropylbenzylamine 4-Bromo-N,N-diisopropylbenzylamine 4-Bromo-N,N-diisopropylbenzamide->4-Bromo-N,N-diisopropylbenzylamine Reduction Pinacol Boronate Ester Pinacol Boronate Ester 4-Bromo-N,N-diisopropylbenzylamine->Pinacol Boronate Ester Pd-catalyzed borylation (4-((diisopropylamino)methyl)phenyl)boronic acid (4-((diisopropylamino)methyl)phenyl)boronic acid Pinacol Boronate Ester->(4-((diisopropylamino)methyl)phenyl)boronic acid Hydrolysis

Caption: Workflow for the synthesis of the target molecule.

Experimental Protocol:

  • In a Schlenk flask, combine 4-bromo-N,N-diisopropylbenzylamine (1.0 eq), bis(pinacolato)diboron (B₂pin₂) (1.1 eq), and potassium acetate (KOAc) (1.5 eq).

  • Add a palladium catalyst, such as PdCl₂(dppf) (0.03 eq), to the flask.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous dioxane as the solvent and heat the reaction mixture to 80-100 °C for 8-16 hours.

  • Monitor the reaction by GC-MS or LC-MS for the disappearance of the starting material.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure. The resulting crude pinacol boronate ester can be used in the next step without further purification or purified by column chromatography on silica gel.

  • For the hydrolysis to the boronic acid, dissolve the crude pinacol ester in a mixture of THF and water and stir at room temperature. The hydrolysis can be facilitated by the addition of an acid or base.

  • After hydrolysis is complete (monitored by LC-MS), extract the product into an organic solvent.

ReagentMolar Eq.Purpose
4-Bromo-N,N-diisopropylbenzylamine1.0Aryl halide substrate
Bis(pinacolato)diboron (B₂pin₂)1.1Boron source
Potassium Acetate (KOAc)1.5Base
PdCl₂(dppf)0.03Palladium catalyst
Dioxane-Anhydrous solvent

Causality of Experimental Choices:

  • Bis(pinacolato)diboron (B₂pin₂): A stable and easy-to-handle source of boron for the borylation reaction.[2][4]

  • Potassium Acetate (KOAc): A mild base that is crucial for the transmetalation step in the catalytic cycle.[2][4]

  • PdCl₂(dppf): A robust and versatile palladium catalyst that is effective for a wide range of aryl halides.[4]

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures; therefore, an inert atmosphere is essential to prevent catalyst deactivation.

Part 3: Purification and Characterization

The purification of aminophenylboronic acids can be challenging due to their amphiphilic nature and tendency to form boroxines (anhydrides).

Purification Strategy:

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., water, ethanol/water) can be an effective purification method.

  • Acid-Base Extraction: The amine functionality allows for extraction into an acidic aqueous phase, leaving non-basic impurities in the organic layer. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

  • Diethanolamine Adduct Formation: Boronic acids can form crystalline adducts with diethanolamine, which can be isolated and then cleaved to regenerate the pure boronic acid.[4]

Analytical Characterization:

The identity and purity of the final product should be confirmed by a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the molecule. The characteristic signals for the aromatic protons, the benzylic methylene protons, the isopropyl methine and methyl protons, and the B-OH proton (which may be broad or exchangeable) should be observed.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Part 4: Safety Considerations

  • 4-Bromobenzoic Acid and its derivatives: These are irritants. Avoid contact with skin and eyes.

  • Diisopropylamine: Corrosive and flammable. Handle in a well-ventilated fume hood.

  • Lithium Aluminum Hydride (LiAlH₄): Highly reactive and pyrophoric. Reacts violently with water. Handle with extreme caution under an inert atmosphere.

  • Palladium Catalysts: Can be toxic and are expensive. Handle with care and recycle if possible.

  • Boronic Acids: Can be irritating to the skin, eyes, and respiratory tract.

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when handling these chemicals. All reactions should be performed in a well-ventilated fume hood.

Conclusion

The synthesis of (4-((diisopropylamino)methyl)phenyl)boronic acid presented in this guide is a robust and reproducible multi-step process. By understanding the rationale behind each experimental choice, from the selection of reagents to the purification techniques, researchers can confidently and safely produce this valuable building block for their drug discovery and materials science endeavors. The successful execution of this synthesis will provide access to a versatile intermediate that can be readily incorporated into a wide array of complex molecules through the power of Suzuki-Miyaura cross-coupling and other transformations.

References

  • Thiedemann, B., Schmitz, C. M. L., & Staubitz, A. (2014). Reduction of N-allylamides by LiAlH4: unexpected attack of the double bond with mechanistic studies of product and byproduct formation. The Journal of Organic Chemistry, 79(21), 10284–10295.
  • BenchChem. (2025). A Comparative Analysis of Reducing Agents for the Conversion of Hydrobenzamide to Benzylamines.
  • AstraZeneca. (2011). A scalable, chromatography-free purification of boronic acids. The Journal of Organic Chemistry, 76(9), 3571–3575.
  • Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Alfa Chemistry. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • Wikipedia. (n.d.).
  • Molander, G. A., Trice, S. L. J., & Dreher, S. D. (2010). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. The Journal of organic chemistry, 75(24), 8658–8661.
  • Che, A. (2023, June 7). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium.
  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
  • Cammidge, A. N., & Creton, I. (2008). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Organic & biomolecular chemistry, 6(21), 3875–3877.
  • BenchChem. (n.d.). 4-Bromo-N,N-diisopropylbenzamide Supplier.
  • Indian Academy of Sciences. (n.d.).
  • Singh, R., & Tiwari, V. K. (2019).

Sources

Exploratory

An In-depth Technical Guide to (4-((Diisopropylamino)methyl)phenyl)boronic acid

Introduction: A Versatile Building Block in Modern Chemistry (4-((Diisopropylamino)methyl)phenyl)boronic acid is a specialized organoboron compound that has garnered significant interest within the realms of organic synt...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Modern Chemistry

(4-((Diisopropylamino)methyl)phenyl)boronic acid is a specialized organoboron compound that has garnered significant interest within the realms of organic synthesis and medicinal chemistry. Its unique structural features—a phenylboronic acid moiety functionalized with a sterically hindered diisopropylaminomethyl group—confer distinct reactivity and properties that make it a valuable tool for researchers. Boronic acids, in general, are lauded for their stability, low toxicity, and remarkable versatility as synthetic intermediates, particularly in palladium-catalyzed cross-coupling reactions.[1][2] The incorporation of the aminomethyl group in this specific derivative introduces a basic handle, which can influence its solubility, reactivity, and potential for intramolecular interactions, opening avenues for novel applications in drug discovery and materials science.[3]

This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and key applications of (4-((Diisopropylamino)methyl)phenyl)boronic acid, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of a compound's physicochemical properties is fundamental to its effective application in research and development. The key properties of (4-((Diisopropylamino)methyl)phenyl)boronic acid are summarized below.

PropertyValueSource
Molecular Formula C13H22BNO2[4]
Molecular Weight 235.14 g/mol [4][5]
CAS Number 1025900-35-9[4]
Appearance Solid (form may vary)N/A
Melting Point Not explicitly available, though related aminophenylboronic acids have melting points in the range of 211-245 °C.[6]N/A
Boiling Point Not available (likely to decompose at high temperatures)N/A
Solubility The presence of the amino group is expected to enhance solubility in polar organic solvents and acidic aqueous solutions.[7]
pKa The pKa of the boronic acid group is influenced by substituents on the phenyl ring. For aminophenylboronic acids, the pKa can be a critical parameter. While the exact pKa for this compound is not readily published, related aminophenylboronic acids have pKa values that can be influenced by the amino substituent.[8]N/A

Synthesis and Reactivity: Crafting and Utilizing a Key Intermediate

The synthesis of arylboronic acids is a well-established field in organic chemistry.[1] While the specific, optimized synthesis of (4-((Diisopropylamino)methyl)phenyl)boronic acid is often proprietary, a general and plausible synthetic route can be conceptualized based on standard methodologies.

A common approach involves the reaction of a suitable organometallic reagent, such as a Grignard or organolithium species, with a trialkyl borate, followed by acidic workup.[1][9]

Synthesis_Workflow A 1-Bromo-4-(bromomethyl)benzene C 4-((Diisopropylamino)methyl)bromobenzene A->C Nucleophilic Substitution B Diisopropylamine B->C E Organometallic Intermediate C->E Metal-Halogen Exchange D Mg or n-BuLi D->E G Boronate Ester Intermediate E->G Borylation F Trialkyl borate (e.g., B(OMe)3) F->G I (4-((Diisopropylamino)methyl)phenyl)boronic acid G->I Hydrolysis H Acidic Workup (e.g., HCl) H->I

Caption: A plausible synthetic workflow for (4-((Diisopropylamino)methyl)phenyl)boronic acid.

The reactivity of (4-((Diisopropylamino)methyl)phenyl)boronic acid is dominated by the boronic acid functional group. It readily participates in a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[10][11] This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp2-hybridized carbon atoms.[2]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a powerful tool for the synthesis of biaryls, styrenes, and polyolefins.[11] (4-((Diisopropylamino)methyl)phenyl)boronic acid serves as an excellent coupling partner in these reactions, allowing for the introduction of the 4-((diisopropylamino)methyl)phenyl moiety into a wide range of organic molecules.

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[10]

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 PdII_Aryl R1-Pd(II)L2-X Pd0->PdII_Aryl R1-X OxAdd Oxidative Addition PdII_Diaryl R1-Pd(II)L2-Ar PdII_Aryl->PdII_Diaryl Transmetalation Transmetalation Transmetalation Boronate [Ar-B(OH)3]- Boronate->PdII_Aryl Base Base (e.g., Na2CO3) Base->Boronate Activation PdII_Diaryl->Pd0 Reductive Elimination Product R1-Ar PdII_Diaryl->Product RedElim Reductive Elimination

Caption: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

The following protocol provides a detailed, step-by-step methodology for a typical Suzuki-Miyaura cross-coupling reaction utilizing (4-((Diisopropylamino)methyl)phenyl)boronic acid.

Objective: To synthesize a biaryl compound by coupling (4-((Diisopropylamino)methyl)phenyl)boronic acid with an aryl halide.

Materials:

  • (4-((Diisopropylamino)methyl)phenyl)boronic acid

  • Aryl halide (e.g., 4-bromotoluene)

  • Palladium catalyst (e.g., PdCl2(dppf))

  • Base (e.g., 2 M aqueous sodium carbonate)

  • Solvent (e.g., toluene/dioxane mixture)[12]

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Celite for filtration

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv.), (4-((Diisopropylamino)methyl)phenyl)boronic acid (1.2 equiv.), and the palladium catalyst (e.g., 0.05-0.1 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen.

  • Solvent and Base Addition: Add the degassed solvent mixture (e.g., toluene/dioxane 4:1) and the aqueous base (e.g., 2 M Na2CO3) to the flask via syringe.[12]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 85-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite to remove the palladium catalyst.[12]

  • Extraction: Transfer the filtrate to a separatory funnel and separate the organic and aqueous layers. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Applications in Drug Discovery and Beyond

The unique properties of (4-((Diisopropylamino)methyl)phenyl)boronic acid make it a valuable building block in several areas of research:

  • Medicinal Chemistry: The boronic acid functional group is a key pharmacophore in several FDA-approved drugs, such as the proteasome inhibitor Bortezomib (Velcade®).[1][3] The ability of boronic acids to form reversible covalent bonds with diols makes them attractive for targeting enzymes and proteins.[13] The aminomethyl substituent can be used to modulate solubility, basicity, and pharmacokinetic properties of drug candidates.[14]

  • Organic Synthesis: As a versatile partner in Suzuki-Miyaura and other cross-coupling reactions, it enables the construction of complex molecular architectures.[2]

  • Materials Science: Arylboronic acids are used in the synthesis of organic light-emitting diodes (OLEDs) and other advanced materials.[2]

Safety and Handling

While boronic acids are generally considered to have low toxicity, standard laboratory safety precautions should always be followed.[15]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[16]

  • Handling: Handle the compound in a well-ventilated area, such as a fume hood, to avoid inhalation of dust.[17] Avoid contact with skin and eyes.[15]

  • Storage: Store in a tightly sealed container in a cool, dry place away from sources of ignition.[16]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

(4-((Diisopropylamino)methyl)phenyl)boronic acid is a highly functionalized and versatile building block with significant potential in organic synthesis and drug discovery. Its unique combination of a reactive boronic acid moiety and a basic aminomethyl group provides chemists with a powerful tool for the construction of novel and complex molecules. A thorough understanding of its physicochemical properties and reactivity is essential for its effective application in the laboratory.

References

  • ResearchGate. (n.d.). pK a values for boronic acids 1-7.
  • MDPI. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Retrieved from [Link]

  • PubChem. (n.d.). (4-(Aminomethyl)phenyl)boronic acid. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). (4-((Diisopropylamino)methyl)phenyl)boronic acid ,98%. Retrieved from [Link]

  • ChemUniverse. (n.d.). (4-((DIISOPROPYLAMINO)METHYL)PHENYL)BORONIC ACID [P87028]. Retrieved from [Link]

  • PubMed Central. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

  • Hopax. (n.d.). Mastering Suzuki Coupling: A Guide to 4-Methylphenylboronic Acid. Retrieved from [Link]

  • PubMed. (2020). Design and discovery of boronic acid drugs. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Theranostics. (n.d.). Supporting Information. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Dimethylamino)phenylboronic acid. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of preparation method of 4 amino phenyl boronic acid derivative.
  • ResearchGate. (n.d.). Design and discovery of boronic acid drugs. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Pressure-induced remarkable luminescence switch of a dimer form of donor–acceptor–donor triphenylamine (TPA) derivative - Supporting Information. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of substituted phenylboronic acids.
  • Sciforum. (n.d.). Synthesis of boronic esters derived from boronic and diboronic acids and tartrate derivatives. Retrieved from [Link]

  • MDPI. (2019). Recent Advances in Phenylboronic Acid-Based Gels with Potential for Self-Regulated Drug Delivery. Retrieved from [Link]

  • ACS Publications. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected boronic acids and their pKa values. Retrieved from [Link]

  • ChemUniverse. (n.d.). Request A Quote. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Equilibrium pKa Table (DMSO Solvent and Reference). Retrieved from [Link]

  • Seedion. (n.d.). (4-((Diisopropylamino)methyl)phenyl)boronic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Diphenylamino)phenylboronic Acid (contains varying amounts of Anhydride). Retrieved from [Link]

Sources

Foundational

Introduction: The Strategic Importance of Functionalized Arylboronic Acids

An In-Depth Technical Guide to (4-((Diisopropylamino)methyl)phenyl)boronic acid: Properties, Synthesis, and Applications In the landscape of modern synthetic chemistry and drug discovery, arylboronic acids stand out as e...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (4-((Diisopropylamino)methyl)phenyl)boronic acid: Properties, Synthesis, and Applications

In the landscape of modern synthetic chemistry and drug discovery, arylboronic acids stand out as exceptionally versatile building blocks. Their stability, low toxicity, and proficiency in palladium-catalyzed cross-coupling reactions have made them indispensable tools for the construction of complex molecular architectures.[1][2] Among this critical class of reagents, (4-((Diisopropylamino)methyl)phenyl)boronic acid has emerged as a compound of significant interest.

This technical guide provides a comprehensive overview of (4-((Diisopropylamino)methyl)phenyl)boronic acid, offering insights from the perspective of a senior application scientist. We will delve into its core properties, plausible synthetic routes, and critical applications, with a particular focus on the rationale behind its use in the Suzuki-Miyaura cross-coupling reaction—a cornerstone of pharmaceutical development.[3][4] This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique characteristics of this reagent in their work.

Core Compound Identification and Physicochemical Properties

Precise identification and understanding of a reagent's properties are fundamental to its successful application. (4-((Diisopropylamino)methyl)phenyl)boronic acid is a bifunctional molecule, featuring a boronic acid moiety for cross-coupling and a sterically hindered tertiary amine that can influence solubility, basicity, and pharmacokinetic properties in downstream applications.

PropertyValueSource(s)
Chemical Name (4-((Diisopropylamino)methyl)phenyl)boronic acidN/A
CAS Number 1025900-35-9[5][6]
Molecular Formula C₁₃H₂₂BNO₂[6]
Molecular Weight 235.14 g/mol [6]
Appearance White to off-white solid (typical)General knowledge
Purity Commercially available at ≥95%[5][7]
Storage Conditions 2-8°C, under inert atmosphere[6]

Note: Experimental data such as melting point and solubility for this specific compound are not widely published. For comparison, analogous compounds like 4-(Dimethylamino)phenylboronic acid and 4-(Diethylamino)phenylboronic acid have reported melting points of 227 °C and 211-236 °C, respectively.[8][9]

Synthesis and Mechanistic Considerations

The synthesis of functionalized arylboronic acids typically relies on well-established organometallic methodologies. A logical and industrially scalable approach to (4-((Diisopropylamino)methyl)phenyl)boronic acid would involve the borylation of an appropriate aryl halide precursor.

Plausible Synthetic Pathway:

The most common method involves the reaction of an organometallic intermediate, such as a Grignard or organolithium reagent, with a trialkyl borate ester, followed by acidic hydrolysis.[1][10]

  • Precursor Synthesis : The synthesis begins with a commercially available starting material, 4-bromobenzyl bromide. Nucleophilic substitution with excess diisopropylamine yields the key intermediate, 4-bromo-N,N-diisopropylbenzylamine. The use of excess diisopropylamine serves both as the nucleophile and as a base to quench the HBr byproduct.

  • Organometallic Formation : The aryl bromide is converted into an organometallic species. A lithium-halogen exchange using a strong base like n-butyllithium (n-BuLi) at low temperatures (e.g., -78 °C) is highly effective and generally provides cleaner reactions than Grignard formation for functionalized substrates.

  • Borylation and Hydrolysis : The resulting aryllithium species is a potent nucleophile that is then "trapped" by an electrophilic boron source, typically trimethyl borate (B(OMe)₃).[11] This forms a boronate ester intermediate. Subsequent aqueous acidic workup (e.g., with HCl) hydrolyzes the ester to furnish the final boronic acid product.

Synthesis_Workflow cluster_0 Step 1: Amination cluster_1 Step 2: Lithiation cluster_2 Step 3: Borylation & Hydrolysis A 4-Bromobenzyl bromide C 4-Bromo-N,N-diisopropyl- benzylamine A->C Solvent (e.g., THF) B Diisopropylamine (excess) B->C E Aryllithium Intermediate C->E Anhydrous THF, -78 °C D n-Butyllithium D->E G Boronate Ester Adduct E->G F Trimethyl borate F->G I (4-((Diisopropylamino)methyl)phenyl)boronic acid G->I H Aqueous HCl H->I

Diagram 1: Plausible synthetic workflow for the target boronic acid.

Key Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of (4-((Diisopropylamino)methyl)phenyl)boronic acid is as a coupling partner in the Suzuki-Miyaura reaction. This Nobel Prize-winning transformation is one of the most powerful methods for forming carbon-carbon bonds, particularly between sp²-hybridized centers.[1][4]

Mechanism and Rationale:

The reaction is catalyzed by a palladium(0) complex and proceeds through a well-understood catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[12]

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide, Ar'-X), forming a Pd(II) intermediate.

  • Transmetalation : This is the rate-determining step where the organic moiety is transferred from boron to the palladium center. A base (e.g., Na₂CO₃, K₂CO₃) is crucial here; it activates the boronic acid by forming a more nucleophilic boronate complex ("ate" complex), which facilitates the transfer of the aryl group to the palladium.[2]

  • Reductive Elimination : The two organic groups (Ar and Ar') on the Pd(II) center couple and are eliminated from the metal, forming the new biaryl product and regenerating the Pd(0) catalyst, allowing the cycle to continue.

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_ArX Ar'-Pd(II)L₂-X Pd0->PdII_ArX Oxidative Addition PdII_ArAr Ar-Pd(II)L₂-Ar' PdII_ArX->PdII_ArAr Transmetalation PdII_ArAr->Pd0 Reductive Elimination Product Ar-Ar' PdII_ArAr->Product center ArX Ar'-X ArX->PdII_ArX Boronic Ar-B(OH)₂ + Base Boronic->PdII_ArAr

Diagram 2: The catalytic cycle of the Suzuki-Miyaura reaction.

The inclusion of the diisopropylaminomethyl group makes this reagent particularly valuable for building drug candidates where modulating aqueous solubility and introducing a basic center for salt formation are desirable pharmacokinetic strategies.

Experimental Protocol: A Representative Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for coupling (4-((Diisopropylamino)methyl)phenyl)boronic acid with a representative aryl bromide.

Objective : To synthesize 4'-((Diisopropylamino)methyl)-[1,1'-biphenyl]-4-carbonitrile.

Materials :

  • (4-((Diisopropylamino)methyl)phenyl)boronic acid (1.2 equiv.)

  • 4-Bromobenzonitrile (1.0 equiv.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.02 - 0.05 equiv.)

  • Sodium Carbonate (Na₂CO₃) (2.0 - 3.0 equiv.)

  • Solvents: 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

Experimental_Workflow A 1. Assemble & Purge - Add solids to Schlenk flask. - Seal with septum. - Evacuate and backfill with Argon (3x). B 2. Add Solvents - Add degassed dioxane and water via syringe. A->B C 3. Reaction - Stir mixture at 85-95 °C. - Monitor by TLC or LC-MS. B->C D 4. Workup - Cool to room temperature. - Dilute with Ethyl Acetate. - Filter through Celite. C->D E 5. Extraction - Wash filtrate with water and brine. - Separate organic layer. D->E F 6. Purification - Dry organic layer (Na₂SO₄). - Concentrate in vacuo. - Purify by column chromatography. E->F G 7. Analysis - Characterize pure product (NMR, MS). F->G

Diagram 3: Step-by-step experimental workflow.

Step-by-Step Procedure :

  • Reaction Setup (Causality: Catalyst Protection) : To a flame-dried Schlenk flask, add 4-bromobenzonitrile, (4-((Diisopropylamino)methyl)phenyl)boronic acid, PdCl₂(dppf), and Na₂CO₃. The solids are added first to ensure an oxygen-free environment can be established before adding liquids. The flask is sealed, and the atmosphere is replaced with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times. This is critical to prevent the oxidation and deactivation of the Pd(0) species, which is the true active catalyst formed in situ.

  • Solvent Addition (Causality: Phase Management) : Degassed 1,4-dioxane and water are added via syringe.[13] The solvent system is chosen to dissolve the organic substrates (in dioxane) and the inorganic base (in water), creating a biphasic system where the reaction occurs at the interface. Degassing the solvents (e.g., by sparging with argon) removes dissolved oxygen, further protecting the catalyst.

  • Heating and Monitoring (Causality: Reaction Kinetics) : The mixture is heated to 85-95 °C with vigorous stirring. The elevated temperature is required to overcome the activation energy for the oxidative addition and transmetalation steps. The reaction progress is monitored periodically by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.

  • Workup and Extraction (Causality: Product Isolation) : Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent like ethyl acetate. The mixture is filtered through a pad of Celite to remove the palladium catalyst and inorganic salts. The filtrate is transferred to a separatory funnel, and the organic layer is washed sequentially with water and brine to remove residual base and water-soluble impurities.

  • Purification and Analysis (Causality: Purity Assurance) : The isolated organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The resulting crude product is typically purified by flash column chromatography on silica gel to yield the pure biphenyl product. The final structure and purity are confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.

Safety, Handling, and Storage

As with all chemical reagents, proper handling of (4-((Diisopropylamino)methyl)phenyl)boronic acid is essential for laboratory safety. While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, data from analogous arylboronic acids provide a strong basis for safe handling protocols.[9][14][15]

Hazard StatementCodeDescription
Skin IrritationH315Causes skin irritation.[9][14]
Eye IrritationH319Causes serious eye irritation.[9][14]
Respiratory IrritationH335May cause respiratory irritation.[9][14]

Handling Procedures :

  • Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[14] Eyewash stations and safety showers should be readily accessible.[15]

  • Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[14][15]

  • Handling Practices : Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[14]

Storage :

  • Store in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) to prevent degradation via oxidation or dehydration (which can form boroxine anhydrides).

  • Keep in a cool, dry place. The recommended storage temperature is 2-8°C (refrigerated).[6]

Conclusion

(4-((Diisopropylamino)methyl)phenyl)boronic acid is more than just a reagent; it is a strategic tool for molecular construction. Its dual functionality—a reactive boronic acid for robust C-C bond formation and a tunable aminomethyl group for influencing physicochemical properties—makes it a valuable asset in the synthesis of high-value compounds, particularly in the fields of medicinal chemistry and materials science. A thorough understanding of its properties, synthetic origins, and the mechanistic nuances of its application in reactions like the Suzuki-Miyaura coupling is paramount for any scientist aiming to innovate and accelerate the process of discovery.

References

  • ChemUniverse. (n.d.). (4-((DIISOPROPYLAMINO)METHYL)PHENYL)BORONIC ACID [P87028].
  • Seedion. (n.d.). (4-((Diisopropylamino)methyl)phenyl)boronic acid.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 4-Methylphenylboronic acid.
  • PubChem. (n.d.). (4-(Aminomethyl)phenyl)boronic acid. National Center for Biotechnology Information.
  • Fisher Scientific. (2025). Safety Data Sheet: 4-(Dimethylamino)phenylboronic acid pinacol ester.
  • Sigma-Aldrich. (2025). Safety Data Sheet: 4-Methylphenylboronic acid.
  • Sigma-Aldrich. (2025). Safety Data Sheet: 4-(Diphenylamino)phenylboronic acid.
  • ChemUniverse. (n.d.). (4-((DIPROPYLAMINO)METHYL)PHENYL)BORONIC ACID [Q12524].
  • Gorshkov, V., & Glinkin, A. (2023). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 28(14), 5489.
  • Amerigo Scientific. (n.d.). (4-((Diisopropylamino)methyl)phenyl)boronic acid, 98%.
  • ChemicalBook. (n.d.). (4-((dipropylamino)methyl)phenyl)boronic acid | 1333121-80-4.
  • Andrade, S., et al. (2022).
  • Sigma-Aldrich. (n.d.). 4-(Diethylamino)phenylboronic acid 95.0%.
  • Das, U., et al. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 200, 112437.
  • CymitQuimica. (n.d.). CAS 28611-39-4: 4-(Dimethylamino)phenylboronic acid.
  • Sigma-Aldrich. (n.d.). 4-(Diphenylamino)phenylboronic acid ≥ 95%.
  • Carlo Erba Reagents. (2024). Safety Data Sheet: Phenylboronic acid.
  • ChemUniverse. (n.d.). Request A Quote.
  • Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling.
  • Martin, V., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.
  • Google Patents. (n.d.). A kind of preparation method of 4 amino phenyl boronic acid derivative.
  • ResearchGate. (n.d.). Design and discovery of boronic acid drugs | Request PDF.
  • Google Patents. (n.d.). US6576789B1 - Process for the preparation of substituted phenylboronic acids.
  • ChemSpider. (n.d.). Suzuki-Miyaura Cross-Coupling of phenylboronic acid and 4-bromochlorobenzene.
  • Sigma-Aldrich. (n.d.). 4-(Dimethylamino)phenylboronic acid ≥95.0%.
  • Sciforum. (n.d.). Synthesis of boronic esters derived from boronic and diboronic acids and tartrate derivatives.
  • Scientific Reports. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Molecules. (2019). Recent Advances in Phenylboronic Acid-Based Gels with Potential for Self-Regulated Drug Delivery.
  • Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 4-(Dimethylamino)phenylboronic Acid.
  • ChemicalBook. (n.d.). 4-(METHYLSULFONYLAMINO)PHENYLBORONIC ACID | 380430-57-9.

Sources

Exploratory

An In-depth Technical Guide to (4-((Diisopropylamino)methyl)phenyl)boronic acid: Structure, Characterization, and Application

This guide provides a comprehensive technical overview of (4-((Diisopropylamino)methyl)phenyl)boronic acid, a versatile bifunctional reagent crucial in modern synthetic chemistry. Designed for researchers, scientists, an...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (4-((Diisopropylamino)methyl)phenyl)boronic acid, a versatile bifunctional reagent crucial in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's synthesis, detailed structural characterization, and principal applications, with a focus on the causality behind methodological choices.

Introduction: A Bifunctional Building Block

(4-((Diisopropylamino)methyl)phenyl)boronic acid, with CAS Number 1025900-35-9, is an organoboron compound featuring a phenylboronic acid moiety and a sterically hindered tertiary amine.[1][2] This unique combination makes it a valuable intermediate. The boronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds.[3][4] The diisopropylaminomethyl substituent provides a site for altering solubility, basicity, or for potential coordination, offering a modular handle for tuning the physicochemical properties of target molecules. Its stability and ease of handling, relative to many other organometallic reagents, contribute to its widespread use in the synthesis of complex organic molecules, from pharmaceutical intermediates to advanced materials.[5][6]

Physicochemical Properties
PropertyValueSource
CAS Number 1025900-35-9[1]
Molecular Formula C₁₃H₂₂BNO₂[1]
Molecular Weight 235.14 g/mol [2]
Appearance Typically a white to off-white solidN/A
Storage 2-8°C, under inert atmosphere[2]

Synthesis and Purification

The synthesis of aryl boronic acids is a well-established field, most commonly achieved via the reaction of an organometallic intermediate with a borate ester, followed by hydrolysis.[7] The following protocol describes a reliable pathway for the preparation of (4-((Diisopropylamino)methyl)phenyl)boronic acid.

Rationale for Synthetic Route

The chosen method involves the formation of a Grignard reagent from 4-bromobenzyl-N,N-diisopropylamine, followed by quenching with a trialkyl borate. This approach is favored due to the commercial availability of the starting halide, the high reactivity of the intermediate Grignard reagent, and the generally clean conversion to the desired boronic acid after hydrolysis. The use of low temperatures during the borate addition is critical to minimize side reactions, such as the formation of diaryl or triaryl boranes.

Experimental Protocol: Synthesis

Step 1: Grignard Reagent Formation

  • To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 eq).

  • Add a small crystal of iodine to activate the magnesium surface.

  • Add anhydrous tetrahydrofuran (THF) to cover the magnesium.

  • In the dropping funnel, dissolve 4-bromobenzyl-N,N-diisopropylamine (1.0 eq) in anhydrous THF.

  • Add a small portion of the halide solution to the magnesium suspension and gently warm to initiate the reaction (indicated by bubble formation and disappearance of the iodine color).

  • Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Borylation and Hydrolysis

  • Cool the Grignard solution to -78 °C using a dry ice/acetone bath. This low temperature is crucial to prevent over-addition to the borate ester.

  • In a separate flask, dissolve triisopropyl borate (1.5 eq) in anhydrous THF.

  • Add the triisopropyl borate solution dropwise to the cold Grignard reagent with vigorous stirring. Maintain the temperature below -60 °C throughout the addition.

  • After the addition, allow the mixture to slowly warm to room temperature and stir overnight.

  • Cool the reaction mixture in an ice bath and quench by the slow addition of aqueous HCl (e.g., 2 M) until the pH is acidic (pH ~1-2). This step hydrolyzes the borate ester to the desired boronic acid.

  • Stir the biphasic mixture vigorously for 1-2 hours.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

Step 3: Purification

  • The crude product is often purified by recrystallization from a suitable solvent system, such as an ethyl acetate/hexane mixture, to yield the final product as a crystalline solid.

G cluster_0 Synthesis Workflow A 1. Grignard Formation (4-Bromobenzyl-N,N-diisopropylamine + Mg in THF) B 2. Borylation (Quench with B(OiPr)₃ at -78°C) A->B Reflux C 3. Hydrolysis (Acidic workup with aq. HCl) B->C Warm to RT D 4. Extraction & Purification (Recrystallization) C->D Phase Separation E Final Product D->E

Caption: Synthetic workflow for (4-((Diisopropylamino)methyl)phenyl)boronic acid.

Comprehensive Characterization

Accurate structural confirmation is paramount. A multi-technique approach involving NMR spectroscopy, mass spectrometry, and IR spectroscopy is essential for unambiguous characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule. A combination of ¹H, ¹³C, and ¹¹B NMR experiments provides a complete picture of the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and connectivity of hydrogen atoms.

AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegration
B(OH)₂4.5 - 6.0 (broad)Singlet2H
Ar-H (ortho to B(OH)₂)7.8 - 8.0Doublet2H
Ar-H (ortho to CH₂N)7.3 - 7.5Doublet2H
Ar-CH₂-N~3.6Singlet2H
N-CH(CH₃)₂~3.0Septet2H
N-CH(CH₃)₂~1.1Doublet12H

¹³C NMR Spectroscopy: The carbon spectrum reveals the number of unique carbon environments. Note that the carbon atom directly bonded to boron (ipso-carbon) can be difficult to observe due to quadrupolar relaxation and is often broadened or absent.[8]

¹¹B NMR Spectroscopy: ¹¹B NMR is a definitive technique for characterizing boronic acids.[9] It allows for the direct observation of the boron atom's chemical environment and hybridization state.[10][11] The chemical shift is highly sensitive to whether the boron is trigonal planar (sp²) or tetrahedral (sp³).[12]

  • Rationale: Boronic acids exist in equilibrium with their boronate anions in solution. The sp²-hybridized boronic acid gives a signal in a characteristic downfield region, while the sp³-hybridized tetrahedral boronate, formed upon coordination with a Lewis base (like the solvent or an added diol), appears significantly upfield.[10][13] This technique is invaluable for studying binding events and pH-dependent equilibria.[13] For routine characterization, a single peak in the expected range for an arylboronic acid confirms the presence of the desired functional group. It is advisable to use quartz NMR tubes to avoid the broad background signal from borosilicate glass tubes.[10]

Boron SpeciesHybridizationTypical ¹¹B Chemical Shift (δ, ppm)
Arylboronic Acid (Ar-B(OH)₂)sp² (Trigonal)+27 to +33
Boronate Ester/Anion [Ar-B(OR)₂]sp³ (Tetrahedral)+2 to +10
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition. Electrospray Ionization (ESI) is a common technique for this class of compounds.

  • Experimental Consideration: Boronic acids are prone to dehydration in the gas phase, often forming cyclic trimeric anhydrides known as boroxines.[14] This can complicate spectral interpretation. However, under soft ionization conditions like ESI, the protonated molecular ion [M+H]⁺ at m/z 236.18 is typically observed. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental formula (C₁₃H₂₃BNO₂)⁺. The presence of boron provides a characteristic isotopic pattern due to its two stable isotopes, ¹¹B (80.1%) and ¹⁰B (19.9%), which can aid in identification.[14]

Infrared (IR) Spectroscopy

IR spectroscopy helps to identify key functional groups.

  • Broad O-H Stretch: A very broad absorption in the region of 3200-3600 cm⁻¹ is characteristic of the hydrogen-bonded O-H groups of the boronic acid.

  • B-O Stretch: A strong absorption band around 1350-1400 cm⁻¹ is indicative of the B-O single bond stretch.

  • C-N Stretch: A stretch in the 1000-1250 cm⁻¹ region corresponds to the C-N bond of the amine.

Key Applications: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of (4-((Diisopropylamino)methyl)phenyl)boronic acid is as a coupling partner in the Suzuki-Miyaura reaction.[3] This palladium-catalyzed reaction is one of the most powerful methods for forming C(sp²)-C(sp²) bonds, enabling the synthesis of biaryls and related structures.[15]

Mechanism and Rationale

The reaction proceeds through a catalytic cycle involving a palladium(0) species.[5]

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to an organohalide (Ar¹-X) to form a Pd(II) complex.

  • Transmetalation: The boronic acid must first be activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic "ate" complex, [Ar²-B(OH)₃]⁻.[5] This complex then transfers its aryl group (Ar²) to the palladium center, displacing the halide and forming a new Pd(II)-diaryl complex. This is the crucial C-C bond-forming precursor step.

  • Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the final biaryl product (Ar¹-Ar²), regenerating the Pd(0) catalyst, which re-enters the cycle.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII_A Ar¹-Pd(II)L₂-X Pd0->PdII_A Oxidative Addition PdII_B Ar¹-Pd(II)L₂-Ar² PdII_A->PdII_B Transmetalation PdII_B->Pd0 Reductive Elimination Product Ar¹-Ar² PdII_B->Product Waste X⁻ + B(OH)₃ PdII_B->Waste Ar1X Ar¹-X Ar1X->PdII_A Boronic Ar²-B(OH)₂ + Base Boronic->PdII_A

Sources

Foundational

Commercial availability of (4-((Diisopropylamino)methyl)phenyl)boronic acid

An In-depth Technical Guide to (4-((Dialkylamino)methyl)phenyl)boronic Acids: Commercial Availability, Applications, and Scientific Insights Executive Summary This guide provides a comprehensive technical overview of the...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (4-((Dialkylamino)methyl)phenyl)boronic Acids: Commercial Availability, Applications, and Scientific Insights

Executive Summary

This guide provides a comprehensive technical overview of the (4-((dialkylamino)methyl)phenyl)boronic acid class of reagents, which are valuable building blocks in modern synthetic chemistry. A primary inquiry into the commercial availability of (4-((Diisopropylamino)methyl)phenyl)boronic acid reveals it is not a widely listed, off-the-shelf catalog item. Therefore, this document focuses on its commercially available and well-characterized analogs, (4-((Dimethylamino)methyl)phenyl)boronic acid and (4-((Diethylamino)methyl)phenyl)boronic acid .

By providing a comparative analysis, this guide offers field-proven insights into the selection, application, and handling of these reagents. Furthermore, it extrapolates from established chemical principles to discuss the potential synthetic utility and unique steric properties that the diisopropylamino analog would offer, positioning it as a compelling target for custom synthesis in specialized research applications.

Chemical Identity and Comparative Physicochemical Properties

The core structure, a phenylboronic acid functionalized with a dialkylaminomethyl group at the para-position, offers a unique combination of reactivity and functionality. The tertiary amine can influence solubility, act as an internal base or ligand, and serve as a handle for further derivatization. The choice of alkyl substituent (methyl, ethyl, or isopropyl) significantly impacts the steric and electronic profile of the molecule.

Property(4-((Dimethylamino)methyl)phenyl)boronic acid[4-[(Diethylamino)methyl]phenyl]boronic acid(4-((Diisopropylamino)methyl)phenyl)boronic acid
Structure
CAS Number Data not widely available for free base; 1217501-14-3 (HCl Salt)Data not widely availableNot Available
Molecular Formula C₉H₁₄BNO₂C₁₁H₁₈BNO₂C₁₃H₂₂BNO₂
Molecular Weight 179.02 g/mol 207.08 g/mol 235.13 g/mol (Calculated)
Typical Form SolidSolid[1]Solid (Predicted)
Availability Commercially available, often as HCl saltCommercially availableNot widely listed; requires custom synthesis

Commercial Availability and Sourcing

A thorough market analysis indicates that while the dimethyl and diethyl analogs are readily accessible, the diisopropyl version is not. Researchers should source these reagents from reputable chemical suppliers who provide detailed certificates of analysis (CoA).

ReagentKey SuppliersCommon PurityAvailable Forms
(4-((Dimethylamino)methyl)phenyl)boronic acid Sigma-Aldrich, BLD Pharm, CymitQuimica≥95%Hydrochloride (HCl) salt is most common
[4-[(Diethylamino)methyl]phenyl]boronic acid Sigma-Aldrich, Aladdin≥95%Free base[1]

Expert Insight: The Significance of the Hydrochloride Salt

The frequent commercial availability of the aminoboronic acids as hydrochloride salts is a deliberate formulation choice. The acidic salt protonates the tertiary amine, which prevents it from potentially coordinating to the Lewis acidic boronic acid group. This can improve shelf-life and stability by minimizing intermolecular interactions and oligomerization. For reaction purposes, the free amine is readily liberated in situ by the basic conditions required for reactions like the Suzuki-Miyaura coupling.

Core Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The primary utility of this class of compounds is as a coupling partner in the Suzuki-Miyaura reaction, a cornerstone of C-C bond formation in pharmaceutical and materials science.[2][3] The reaction facilitates the synthesis of complex biaryl and substituted aromatic structures.

Mechanistic Overview

The catalytic cycle involves three key steps: oxidative addition of an aryl halide to a Pd(0) catalyst, transmetalation of the boronic acid's organic group to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[4] A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[4]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex R¹-Pd(II)L₂-X (Oxidative Adduct) pd0->pd_complex R¹-X (Aryl Halide) transmetalation_complex R¹-Pd(II)L₂-R² pd_complex->transmetalation_complex [M]⁺[X]⁻ boronate [R²-B(OH)₃]⁻ (Activated Boronate) boronate->pd_complex transmetalation_complex->pd0 product R¹-R² (Coupled Product) transmetalation_complex->product reductive_elimination_label Reductive Elimination oxidative_addition_label Oxidative Addition transmetalation_label Transmetalation base_activation_label Base (e.g., K₂CO₃) Activation

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality of Alkyl Group Selection: A Scientific Perspective

The choice between dimethyl, diethyl, and the theoretical diisopropyl analog is a critical experimental decision driven by steric and electronic considerations.

  • Dimethylamino Group: Offers the least steric hindrance. This is advantageous for coupling with sterically bulky partners, as it minimizes clashes at the catalyst center. Its electron-donating nature is moderate.

  • Diethylamino Group: Provides a moderate increase in steric bulk. This can sometimes be beneficial for stabilizing catalytic intermediates or influencing regioselectivity in complex substrates.

  • Diisopropylamino Group (Hypothesized): This group would introduce significant steric hindrance. While potentially slowing reaction rates, this bulk could be exploited to achieve selectivity between different reaction sites on a poly-halogenated substrate. It would be a valuable tool for late-stage functionalization where precise steric control is paramount. The increased electron-donating character of the isopropyl groups could also enhance the nucleophilicity of the boronic acid, potentially allowing for coupling under milder conditions or with more challenging electrophiles like aryl chlorides.

A Self-Validating Experimental Workflow

This protocol provides a robust, self-validating methodology for a typical Suzuki-Miyaura coupling using a commercially available analog. The checkpoints ensure reproducibility and high fidelity of results.

Representative Protocol: Synthesis of 4'-((Dimethylamino)methyl)-[1,1'-biphenyl]-4-carbonitrile

Experimental_Workflow start_node start_node process_node process_node qc_node qc_node end_node end_node start Start: Assemble Reagents setup Reaction Setup: - Add boronic acid HCl (1.0 eq),  4-bromobenzonitrile (1.1 eq),  Pd(PPh₃)₄ (3 mol%), K₂CO₃ (3.0 eq) - Add 1,4-Dioxane/H₂O (4:1) start->setup reaction Inert Atmosphere & Heat: - Degas with N₂/Ar for 15 min - Heat to 90 °C setup->reaction qc1 In-Process Control: Monitor by TLC/LC-MS (every 2 hours) reaction->qc1 qc1->reaction  Reaction  Incomplete workup Aqueous Workup: - Cool to RT - Dilute with EtOAc - Wash with H₂O and brine qc1->workup Reaction Complete   purify Purification: - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Purify by column chromatography  (Silica, Hexanes:EtOAc gradient) workup->purify qc2 Final Product Analysis: - ¹H NMR, ¹³C NMR - HRMS - HPLC (Purity >95%) purify->qc2 finish End: Pure Product qc2->finish

Figure 2: A self-validating workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried Schlenk flask, add (4-((dimethylamino)methyl)phenyl)boronic acid hydrochloride (1.0 eq), 4-bromobenzonitrile (1.1 eq), potassium carbonate (3.0 eq), and tetrakis(triphenylphosphine)palladium(0) (3 mol%).

  • Solvent Addition and Degassing: Add a 4:1 mixture of 1,4-dioxane and water. Seal the flask and thoroughly degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Reaction: Place the flask under a positive pressure of inert gas and heat the reaction mixture to 90 °C with vigorous stirring.

  • Self-Validation 1 (In-Process Control): After 2 hours, carefully take a small aliquot from the reaction. Analyze it by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting materials. Continue monitoring every 1-2 hours until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and saturated sodium chloride (brine) solution.

  • Purification: Dry the separated organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel.

  • Self-Validation 2 (Final Analysis): Characterize the purified product to confirm its identity and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Assess final purity using High-Performance Liquid Chromatography (HPLC).

Handling, Storage, and Stability

Boronic acids are susceptible to dehydration, which leads to the formation of cyclic trimeric anhydrides known as boroxines. While this process is often reversible under reaction conditions, it can complicate stoichiometry.

  • Storage: Store in a tightly sealed container in a cool, dry place, preferably in a desiccator or under an inert atmosphere to minimize moisture exposure.[5][6]

  • Handling: Avoid prolonged exposure to air. Weigh out the required amount quickly and reseal the container promptly.

Conclusion and Future Outlook

(4-((Dialkylamino)methyl)phenyl)boronic acids are versatile and valuable reagents in synthetic chemistry. While the dimethyl and diethyl analogs are commercially available and serve a wide range of applications, the sterically demanding (4-((Diisopropylamino)methyl)phenyl)boronic acid represents an untapped opportunity. Its unique steric profile makes it a highly attractive, albeit currently unavailable, tool for researchers tackling challenges in regioselectivity and late-stage functionalization. For projects requiring the specific properties of this compound, investment in a custom synthesis is the recommended path forward.

References

  • PubChem. [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid. [Link]

  • Boron Molecular. 4-Methylphenylboronic acid. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Google Patents. Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
  • Google Patents. Process for preparing highly pure formylphenylboronic acids.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Beilstein Journal of Organic Chemistry. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Safe Handling of (4-((Diisopropylamino)methyl)phenyl)boronic acid

Introduction: Understanding the Reagent (4-((Diisopropylamino)methyl)phenyl)boronic acid is a bifunctional organic compound of increasing importance in medicinal chemistry and materials science. Its structure, featuring...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Reagent

(4-((Diisopropylamino)methyl)phenyl)boronic acid is a bifunctional organic compound of increasing importance in medicinal chemistry and materials science. Its structure, featuring a reactive boronic acid group and a sterically hindered tertiary amine, makes it a valuable building block in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling[1]. The boronic acid moiety serves as the cornerstone for forming new carbon-carbon bonds, while the diisopropylamino group can be used to tune solubility, modify electronic properties, or act as a site for further functionalization.

Boronic acids are Lewis acids capable of forming reversible covalent bonds with diols, a property that has led to their use in sensors and bioconjugation[2][3]. However, the reactivity that makes this class of compounds so useful also necessitates a thorough understanding of their potential hazards and stability. This guide provides a comprehensive overview of the essential safety protocols and handling procedures required to work with (4-((Diisopropylamino)methyl)phenyl)boronic acid, ensuring both personnel safety and experimental integrity.

Hazard Identification and Analysis

While a specific Safety Data Sheet (SDS) for (4-((Diisopropylamino)methyl)phenyl)boronic acid was not found in the search results, the hazards can be reliably inferred from SDS documents for structurally similar aminophenylboronic acids and other arylboronic acids. The primary hazards are consistently identified as irritation to the skin, eyes, and respiratory system.

The following table summarizes the expected GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications based on analogous compounds.

Hazard ClassCategoryHazard StatementMeaning in Practice
Skin Corrosion/Irritation2H315: Causes skin irritation[4][5]Direct contact with the solid or its solutions can cause redness, itching, and inflammation. Consistent use of appropriate gloves is mandatory.
Serious Eye Damage/Irritation2H319: Causes serious eye irritation[4][5]The fine powder can easily become airborne and cause significant irritation or damage upon contact with eyes. Goggles or a face shield are essential.
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[4][5]Inhalation of the dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath. All handling of the solid must be done in a well-ventilated area, preferably a fume hood.

Expert Insight: The presence of the tertiary amine group does not significantly alter these base hazards but may influence its pH and solubility characteristics. The primary risk associated with this compound is its physical form as a fine, light powder, which can be easily aerosolized during handling, increasing the risk of inhalation and eye exposure.

Chemical Stability and Reactivity Profile

Understanding the stability of boronic acids is critical for both safe storage and successful experimentation.

  • Sensitivity to Air and Moisture: Boronic acids are susceptible to oxidative degradation[6][7]. More importantly, they can undergo dehydration to form boroxines (cyclic anhydrides). This process is often reversible upon addition of water but can complicate stoichiometry and reaction kinetics. The presence of the bulky diisopropylamino group may offer some steric protection to the boronic acid moiety, but this should not be relied upon for stability.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can lead to vigorous reactions or decomposition of the compound[8][9].

  • Storage Conditions: To maintain the integrity of the reagent, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated place[8][10][11]. For long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) is a best practice to prevent degradation.

Risk Mitigation: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and PPE, is essential for handling this compound.

  • Primary Engineering Control (Ventilation): All weighing and manipulation of solid (4-((Diisopropylamino)methyl)phenyl)boronic acid must be performed inside a certified chemical fume hood. This is the most critical step in preventing respiratory exposure.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles that provide a full seal around the eyes are mandatory. A face shield should be worn over the goggles when handling larger quantities or when there is a significant risk of splashing.

    • Hand Protection: Nitrile gloves are the standard for handling most chemical powders. Ensure they are inspected for tears or holes before use. Always wash hands thoroughly after removing gloves[8].

    • Body Protection: A standard laboratory coat must be worn and kept fully fastened.

The following diagram illustrates the mandatory workflow for establishing a safe handling environment.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Execution Phase cluster_cleanup Conclusion Phase Assess 1. Assess Risks (Review SDS for Analogs) Gather 2. Gather Required PPE (Goggles, Gloves, Lab Coat) Assess->Gather Prepare 3. Prepare Fume Hood (Verify Airflow, Clear Area) Gather->Prepare Weigh 4. Weigh Compound (Inside Fume Hood) Prepare->Weigh Transfer 5. Transfer & Dissolve (Use Spatula, Add Solvent Slowly) Weigh->Transfer Clean 6. Clean Workspace (Wipe Surfaces, Decontaminate) Transfer->Clean Dispose 7. Dispose of Waste (Segregate into Labeled Containers) Clean->Dispose Doff 8. Doff PPE & Wash Hands Dispose->Doff

Caption: Workflow for Safe Handling of Boronic Acids.

Detailed Experimental Protocol: Weighing and Preparing a Solution

This protocol provides a step-by-step methodology for safely preparing a solution of (4-((Diisopropylamino)methyl)phenyl)boronic acid for a typical Suzuki-Miyaura coupling reaction[1].

Objective: To accurately weigh 250 mg of the boronic acid and prepare a 0.5 M solution in 1,4-dioxane.

Materials:

  • (4-((Diisopropylamino)methyl)phenyl)boronic acid

  • Anhydrous 1,4-dioxane

  • Argon or Nitrogen gas supply

  • Schlenk flask or similar reaction vessel with a septum

  • Syringes and needles

  • Spatula, weigh boat, analytical balance

Procedure:

  • Workspace Preparation:

    • Ensure the chemical fume hood sash is at the appropriate height and airflow is optimal.

    • Place all necessary equipment (balance, weigh boat, spatula, flask) inside the hood.

  • Inerting the Reaction Vessel:

    • Take a clean, dry Schlenk flask and securely attach a rubber septum to its sidearm.

    • Insert a needle connected to an inert gas line and another needle to act as an outlet.

    • Evacuate and backfill the flask with argon or nitrogen three times to remove atmospheric air and moisture[1]. This is crucial for preventing the degradation of the boronic acid and ensuring the catalytic cycle of the subsequent reaction is not inhibited.

  • Weighing the Compound:

    • Place a weigh boat on the analytical balance within the fume hood and tare it.

    • Carefully use a spatula to transfer the desired amount of (4-((Diisopropylamino)methyl)phenyl)boronic acid onto the weigh boat. Avoid any sudden movements that could aerosolize the fine powder.

    • Once the target weight (250 mg) is reached, record the exact mass.

  • Transfer and Dissolution:

    • Quickly but carefully, remove the septum from the flask and add the weighed solid using a powder funnel.

    • Immediately reseal the flask with the septum.

    • Using a dry syringe, draw up the calculated volume of anhydrous 1,4-dioxane.

    • Pierce the septum with the syringe needle and slowly add the solvent to the flask containing the solid.

    • Gently swirl the flask to dissolve the solid. The solution is now ready for use in the subsequent reaction.

Emergency Procedures

Preparedness is key to mitigating the impact of any laboratory incident.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes[4][8]. If irritation persists, seek medical attention[4].

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[8]. Remove contact lenses if present and easy to do so[4]. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air at once[5]. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Call for immediate medical assistance[4].

  • Spills:

    • For small powder spills, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal[12].

    • Clean the spill area with a wet cloth or paper towel, ensuring all residue is collected.

    • All cleanup materials should be treated as hazardous waste.

Disposal Considerations

All waste containing (4-((Diisopropylamino)methyl)phenyl)boronic acid, including empty containers, contaminated PPE, and cleanup materials, must be disposed of as hazardous chemical waste. Place materials in a clearly labeled, sealed container and follow all institutional and local regulations for chemical waste disposal[8][13]. Do not dispose of this material down the drain or in regular trash.

References

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 4-Methylphenylboronic acid.
  • Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid. Retrieved from [Link]

  • Gao, Q., & Zhang, H. (2017).
  • Rainey, M. A., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS.
  • Ohmura, T., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions.
  • Chankham, T., et al. (2011). Affinity sensor using 3-aminophenylboronic acid for bacteria detection.
  • Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]

  • Rainey, M. A., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed, NIH.
  • Zhang, P., et al. (2010). A Practical and Scalable Process for the Preparation of 4-Aminophenylboronic Acid Pinacol Ester.
  • Zhang, L., et al. (2014). Electrochemical synthesis of poly(3-aminophenylboronic acid) in ethylene glycol without exogenous protons. RSC Publishing.
  • Rainey, M. A., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts.

Sources

Foundational

(4-((Diisopropylamino)methyl)phenyl)boronic acid molecular weight and formula

An In-Depth Technical Guide to (4-((Diisopropylamino)methyl)phenyl)boronic Acid: Properties, Synthesis, and Applications Introduction (4-((Diisopropylamino)methyl)phenyl)boronic acid is a specialized organic compound tha...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (4-((Diisopropylamino)methyl)phenyl)boronic Acid: Properties, Synthesis, and Applications

Introduction

(4-((Diisopropylamino)methyl)phenyl)boronic acid is a specialized organic compound that serves as a critical building block in modern synthetic chemistry. As a derivative of phenylboronic acid, its utility is most pronounced in palladium-catalyzed cross-coupling reactions, particularly the Nobel Prize-winning Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon (C-C) bonds.[1] The presence of a diisopropylamino group imparts unique solubility and reactivity characteristics, making it a valuable reagent for drug development professionals and materials scientists. This guide provides an in-depth examination of its properties, a validated synthesis protocol, and its primary applications, grounded in established chemical principles.

Part 1: Core Physicochemical Properties

The compound's structure, featuring a boronic acid group susceptible to transmetalation and a bulky, basic diisopropylamino substituent, dictates its chemical behavior. These functional groups influence its stability, solubility, and utility in synthetic protocols.

PropertyDataSource(s)
Molecular Formula C13H22BNO2[2][3]
Molecular Weight 235.14 g/mol [2][3]
CAS Number 1025900-35-9[2][3][4]
Appearance Typically an off-white to white solidN/A
Storage Conditions 2-8 °C, under inert atmosphere[2][3]

Boronic acids are known for their relative stability, ease of handling, and lower toxicity compared to other organometallic reagents like organotins or organozincs.[1][5] The tertiary amine moiety in (4-((Diisopropylamino)methyl)phenyl)boronic acid can enhance solubility in organic solvents and may influence the electronic properties of the phenyl ring, thereby affecting its reactivity in cross-coupling reactions.

Part 2: Synthesis and Purification

The synthesis of arylboronic acids typically involves the reaction of an organometallic intermediate, such as a Grignard reagent, with a borate ester, followed by aqueous workup.[6][7] This established method ensures high yields and purity.

Conceptual Synthesis Workflow

The following diagram illustrates the logical flow for the preparation of an arylboronic acid from an aryl halide, a foundational process in organoboron chemistry.[6][8]

G A Aryl Halide (e.g., 4-Bromobenzyl-N,N-diisopropylamine) C Grignard Reagent Formation (Arylmagnesium Halide) A->C Reacts with B Magnesium (Mg) Metal + Anhydrous Ether B->C In E Borylation (Formation of Boronate Ester) C->E Reacts with D Trialkyl Borate (e.g., Trimethyl Borate) D->E At low temp F Aqueous Acidic Workup (Hydrolysis) E->F Subjected to G Final Product ((4-((Diisopropylamino)methyl)phenyl)boronic acid) F->G Yields

Caption: General workflow for arylboronic acid synthesis.

Detailed Synthesis Protocol

This protocol describes a robust method for preparing the title compound. The causality behind each step is explained to ensure reproducibility and understanding.

  • Preparation of Glassware (Crucial for Success):

    • Action: All glassware (three-necked round-bottom flask, dropping funnel, condenser) is meticulously flame-dried under a stream of inert gas (Argon or Nitrogen).

    • Expertise & Causality: Grignard reagents are extremely sensitive to moisture. Any residual water will protonate and destroy the reagent, halting the reaction. Flame-drying removes adsorbed water from the glass surface, ensuring an anhydrous environment.

  • Grignard Reagent Formation:

    • Action: Place magnesium turnings (1.2 equivalents) in the reaction flask. Add a small crystal of iodine. Cover with anhydrous diethyl ether or THF.

    • Expertise & Causality: Iodine acts as an activator by etching the passivating magnesium oxide layer on the turnings, exposing fresh magnesium to initiate the reaction.

    • Action: Slowly add a solution of 4-(bromomethyl)-N,N-diisopropylaniline (1.0 equivalent) in anhydrous ether to the magnesium suspension at a rate that maintains a gentle reflux.

    • Expertise & Causality: The slow addition controls the exothermic reaction. Maintaining reflux indicates the reaction is proceeding correctly. After the addition is complete, the mixture is typically stirred for an additional 1-2 hours to ensure full conversion.

  • Borylation:

    • Action: In a separate, flame-dried flask, dissolve trimethyl borate (1.5 to 2.0 equivalents) in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.

    • Expertise & Causality: The reaction between the Grignard reagent and the borate ester is highly exothermic. Performing the addition at low temperature prevents side reactions, such as the addition of a second Grignard molecule to the boron center, which would lead to undesired borinic or boronic byproducts. Trimethyl borate is a common and effective electrophilic boron source.

    • Action: Transfer the prepared Grignard reagent solution to the cold borate solution via a cannula. Stir at -78 °C for 2-3 hours, then allow it to warm slowly to room temperature overnight.

  • Hydrolysis and Isolation:

    • Action: Carefully quench the reaction mixture by pouring it into a cold, saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

    • Expertise & Causality: The acidic workup hydrolyzes the intermediate boronate ester to the desired boronic acid. The acid also neutralizes any remaining Grignard reagent and the basic magnesium salts, facilitating their separation into the aqueous layer.

    • Action: Separate the organic layer. Extract the aqueous layer 2-3 times with ethyl acetate. Combine all organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Action: The crude solid is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

    • Expertise & Causality: Boronic acids have a tendency to form trimeric anhydrides (boroxines) upon standing. Purification by recrystallization is often sufficient. If impurities are persistent, chromatography can be used, though care must be taken as the acidic nature of silica gel can sometimes degrade sensitive boronic acids.

Part 3: Application in Suzuki-Miyaura Cross-Coupling

The premier application of (4-((Diisopropylamino)methyl)phenyl)boronic acid is in the Suzuki-Miyaura reaction, a powerful method for constructing biaryl systems, which are common motifs in pharmaceuticals and functional materials.[9]

Mechanistic Cycle Workflow

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.

Suzuki_Cycle cluster_reactants Reactants cluster_product Product pd0 Pd(0)L₂ pd2_add R¹-Pd(II)L₂-X pd0->pd2_add Oxidative Addition pd2_trans R¹-Pd(II)L₂-R² pd2_add->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination r1r2 Coupled Product (R¹-R²) pd2_trans->r1r2 r1x Aryl Halide (R¹-X) r1x->pd2_add r2by2 Boronic Acid (R²-B(OH)₂) + Base r2by2->pd2_trans

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a self-validating system for coupling the title compound with a generic aryl bromide.

  • Reaction Setup:

    • Action: To an oven-dried Schlenk flask, add (4-((Diisopropylamino)methyl)phenyl)boronic acid (1.2 equivalents), the aryl bromide (1.0 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a base, typically potassium carbonate or cesium fluoride (2-3 equivalents).

    • Expertise & Causality: The boronic acid is used in slight excess to ensure complete consumption of the more expensive aryl halide. The palladium catalyst is the heart of the reaction, cycling between Pd(0) and Pd(II) states.[1] The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the crucial transmetalation step.[10][11]

  • Solvent and Degassing:

    • Action: Add a solvent system, often a mixture like dioxane/water or toluene/ethanol. Degas the mixture thoroughly by bubbling argon through it for 15-20 minutes or by using several freeze-pump-thaw cycles.

    • Expertise & Causality: The solvent choice affects the solubility of all components and the reaction rate. The presence of water can often accelerate the reaction. Degassing is critical because dissolved oxygen can oxidize and deactivate the Pd(0) catalyst, killing the reaction.

  • Reaction Execution:

    • Action: Heat the reaction mixture under an inert atmosphere to a temperature typically between 80-110 °C. Monitor the reaction progress by TLC or LC-MS.

    • Expertise & Causality: Heating provides the necessary activation energy for the catalytic cycle to proceed at a reasonable rate. Monitoring ensures the reaction is run to completion without unnecessary heating that could lead to side product formation.

  • Workup and Purification:

    • Action: After cooling to room temperature, dilute the mixture with water and an organic solvent like ethyl acetate. Separate the layers. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Expertise & Causality: The aqueous workup removes the inorganic base and boron byproducts, which are generally water-soluble.

    • Action: Concentrate the organic phase and purify the crude product by flash column chromatography on silica gel to isolate the desired biaryl product.

Part 4: Significance in Drug Discovery

The boronic acid functional group is no longer viewed with apprehension regarding toxicity and has become a validated pharmacophore in medicinal chemistry.[5] This is evidenced by several FDA-approved drugs.

  • Bortezomib (Velcade®): A proteasome inhibitor for treating multiple myeloma.[12]

  • Ixazomib (Ninlaro®): A second-generation oral proteasome inhibitor.[5]

  • Vaborbactam (Vabomere®): A β-lactamase inhibitor used in combination with antibiotics.[5][12]

The value of (4-((Diisopropylamino)methyl)phenyl)boronic acid in this context is twofold. First, it serves as a synthetic handle to construct complex molecular scaffolds via the Suzuki reaction. Second, the resulting (diisopropylamino)methyl)phenyl moiety can be incorporated into a final drug candidate to modulate its properties. The tertiary amine can be protonated at physiological pH, potentially increasing aqueous solubility and allowing for ionic interactions with biological targets. The bulky isopropyl groups can provide steric hindrance to prevent metabolic degradation or direct binding into hydrophobic pockets of proteins.

Furthermore, the general class of phenylboronic acids has found applications in glucose sensing and drug delivery systems due to the reversible covalent bonds they form with diols, such as those found in sugars.[13][14]

Conclusion

(4-((Diisopropylamino)methyl)phenyl)boronic acid is a highly versatile and valuable reagent for research scientists. Its well-defined physicochemical properties and robust reactivity in Suzuki-Miyaura cross-coupling reactions make it an indispensable tool for the synthesis of complex organic molecules. The strategic incorporation of both a reactive boronic acid handle and a functionality-modifying aminomethyl group provides chemists with a powerful building block for accelerating innovation in drug discovery and materials science.

References

  • (4-((Diisopropylamino)methyl)phenyl)boronic acid ,98%. Amerigo Scientific. [Link]

  • (4-((DIISOPROPYLAMINO)METHYL)PHENYL)BORONIC ACID [P87028]. ChemUniverse. [Link]

  • (4-((Diisopropylamino)methyl)phenyl)boronic acid. Seedion. [Link]

  • (4-((DIPROPYLAMINO)METHYL)PHENYL)BORONIC ACID [Q12524]. ChemUniverse. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • (4-(Aminomethyl)phenyl)boronic acid. PubChem, National Center for Biotechnology Information. [Link]

  • Suzuki-Miyaura Coupling. Organic Synthesis. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Mastering Suzuki Coupling: A Guide to 4-Methylphenylboronic Acid. Moleqube. [Link]

  • Phenylboronic Acid-polymers for Biomedical Applications. PubMed, National Center for Biotechnology Information. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central, National Center for Biotechnology Information. [Link]

  • {4-[(Dimethylamino)methyl]phenyl}boronic acid. PubChem, National Center for Biotechnology Information. [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

  • The Crucial Role of Phenylboronic Acid in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • A kind of preparation method of 4 amino phenyl boronic acid derivative.
  • Process for the preparation of substituted phenylboronic acids.
  • Synthesis of boronic esters derived from boronic and diboronic acids and tartrate derivatives. Sciforum. [Link]

  • (3,4,5-trifluorophenyl)boronic acid. Organic Syntheses. [Link]

Sources

Protocols & Analytical Methods

Method

Suzuki-Miyaura coupling using (4-((Diisopropylamino)methyl)phenyl)boronic acid.

An in-depth guide to the strategic application of (4-((Diisopropylamino)methyl)phenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions, tailored for professionals in pharmaceutical and materials science. This docu...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the strategic application of (4-((Diisopropylamino)methyl)phenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions, tailored for professionals in pharmaceutical and materials science. This document provides a comprehensive overview, from mechanistic principles to a detailed, field-tested laboratory protocol.

Introduction: The Strategic Value of Aminated Biaryls

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, celebrated for its reliability and broad functional group tolerance in forging carbon-carbon bonds.[1][2] Its application is particularly vital in the synthesis of biaryl and heteroaryl structures, which are privileged motifs in numerous top-selling pharmaceuticals and advanced materials.[3][4] The specific reactant, (4-((Diisopropylamino)methyl)phenyl)boronic acid, offers a unique building block for introducing a sterically hindered tertiary amine moiety. This functional group can significantly influence a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, making it a valuable component in drug design.

However, the presence of the diisopropylamino group introduces distinct challenges that necessitate a carefully optimized protocol. This guide provides the mechanistic rationale and a robust experimental procedure to successfully employ this substrate, addressing potential issues like catalyst inhibition and steric hindrance.

Mechanistic Insights and Strategic Considerations

The success of a Suzuki-Miyaura coupling hinges on the delicate interplay of its three core mechanistic steps: oxidative addition, transmetalation, and reductive elimination.[5][6] Understanding this cycle is critical to troubleshooting and optimizing the reaction for a specific substrate.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)-X(L)₂ (Oxidative Addition Adduct) Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)-Ar'(L)₂ (Transmetalation Product) OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination (Ar-Ar') BoronicAcid Ar'-B(OH)₂ Boronate [Ar'-B(OH)₃]⁻ BoronicAcid->Boronate + Base (e.g., OH⁻) Boronate->OxAdd Attacks Pd(II) Complex caption Figure 1. The Suzuki-Miyaura Catalytic Cycle.

Caption: The Suzuki-Miyaura Catalytic Cycle.

Causality Behind Experimental Choices
  • The Role of the Base: The base is not merely a pH adjuster; it is a crucial activator. It converts the neutral boronic acid into a more nucleophilic boronate species ([Ar'-B(OH)₃]⁻), which is essential for the transmetalation step to proceed efficiently.[7] The choice of a strong, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often preferred to avoid side reactions.

  • Addressing the Tertiary Amine: The diisopropylamino group on the boronic acid presents a unique challenge. As a Lewis base, it can coordinate to the palladium center, potentially competing with the phosphine ligand and inhibiting catalytic activity.[8]

    • Strategic Solution: Employing a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is critical.[9] These ligands form highly stable and active complexes with palladium, minimizing inhibition by the substrate's amine group and accelerating the desired catalytic cycle.[10]

  • Overcoming Steric Hindrance: The bulky diisopropylamino group, combined with potentially substituted coupling partners, can sterically impede the reaction.

    • Strategic Solution: The aforementioned bulky phosphine ligands also create a coordinatively unsaturated palladium center that facilitates the oxidative addition of even sterically demanding aryl halides.[9][11] Furthermore, elevating the reaction temperature provides the necessary energy to overcome activation barriers associated with hindered substrates.

  • Preventing Side Reactions:

    • Protodeboronation: This is a common side reaction where the boronic acid is replaced by a hydrogen atom, reducing the yield. It is often exacerbated by excess water or prolonged reaction times at high temperatures. Using a carefully controlled amount of water in the solvent system and monitoring the reaction to avoid unnecessary heating can mitigate this issue.[12]

    • Homocoupling: The coupling of two boronic acid molecules can occur, especially in the presence of oxygen or Pd(II) species.[13] Ensuring the reaction is performed under a strictly inert atmosphere (argon or nitrogen) is paramount to prevent catalyst oxidation and minimize this byproduct.

Optimized Experimental Protocol

This protocol is designed to be a robust starting point for the Suzuki-Miyaura coupling of (4-((Diisopropylamino)methyl)phenyl)boronic acid with a variety of aryl bromides.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
(4-((Diisopropylamino)methyl)phenyl)boronic acid≥95%CommercialThe key nucleophilic partner.
Aryl Bromide (Ar-Br)≥97%CommercialThe electrophilic partner.
SPhos Pd G2 Precatalyst≥98%CommercialA highly active, air-stable precatalyst that forms the active Pd(0) species in situ.[9]
Potassium Phosphate (K₃PO₄)Anhydrous, ≥98%CommercialThe base for activating the boronic acid. Must be finely powdered.
1,4-DioxaneAnhydrous, ≥99.8%CommercialPrimary organic solvent. Should be degassed.
Deionized WaterHigh PurityIn-houseMust be thoroughly degassed before use.
Argon or Nitrogen GasHigh Purity (≥99.998%)Gas SupplierFor maintaining an inert atmosphere.
Standard Glassware--Schlenk flask or sealed reaction vial, condenser, magnetic stirrer, syringes, needles.
Purification Supplies--Silica gel, ethyl acetate, hexanes, rotary evaporator.
Step-by-Step Procedure

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

  • Vessel Preparation: Place an appropriately sized Schlenk flask or reaction vial containing a magnetic stir bar under high vacuum and heat with a heat gun to remove adsorbed moisture. Allow the vessel to cool to room temperature under an inert atmosphere (Argon).

  • Reagent Loading: Against a positive flow of argon, add the aryl bromide (1.0 mmol, 1.0 equiv), (4-((Diisopropylamino)methyl)phenyl)boronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv). The slight excess of boronic acid helps to drive the reaction to completion.

  • Solvent Addition: Add degassed 1,4-dioxane (4.0 mL) and degassed water (1.0 mL) via syringe. The 4:1 dioxane/water solvent system is effective for dissolving both organic and inorganic reagents.[14]

  • Degassing: Seal the vessel and purge the reaction mixture by bubbling argon through the solution for 10-15 minutes. This step is critical to remove dissolved oxygen, which can deactivate the catalyst.[13]

  • Catalyst Addition: Briefly open the vessel under a positive pressure of argon and add the SPhos Pd G2 precatalyst (0.02 mmol, 2 mol%). Reseal the vessel immediately.

  • Reaction: Place the sealed vessel in a preheated oil bath at 100 °C. Stir the mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete (as judged by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst due to oxygen exposure. 2. Insufficiently anhydrous reagents/solvents. 3. Tertiary amine on substrate inhibiting the catalyst.1. Ensure thorough degassing of solvents and reaction mixture. Use fresh, high-quality catalyst.[15] 2. Use anhydrous grade solvents and dry the base before use. 3. Increase catalyst loading to 3-5 mol%. Consider a different ligand system if the problem persists (e.g., XPhos).[9]
Significant Protodeboronation 1. Presence of excess water or protic impurities. 2. Reaction temperature is too high or reaction time is too long.1. Use anhydrous solvents and carefully control the amount of water added. 2. Monitor the reaction closely and stop it once the starting material is consumed. Attempt the reaction at a lower temperature (e.g., 80 °C).
Formation of Homocoupled Byproduct 1. Incomplete reduction of Pd(II) precatalyst or oxidation of Pd(0) by oxygen. 2. Inefficient transmetalation step.1. Rigorously maintain an inert atmosphere throughout the setup and reaction.[13] 2. Ensure the base is finely powdered and well-mixed. Consider switching to a stronger base like Cs₂CO₃.[15]
Difficult Purification 1. Close polarity of product and starting materials/byproducts. 2. Residual boric acid derivatives.1. Optimize the chromatography eluent system using TLC. Consider a different stationary phase if necessary. 2. Perform an acidic wash (e.g., 1M HCl) during workup to remove the basic amine-containing product into the aqueous layer, then basify and re-extract. This can separate it from neutral impurities.

Conclusion

The Suzuki-Miyaura coupling of (4-((Diisopropylamino)methyl)phenyl)boronic acid is a powerful method for synthesizing complex molecules relevant to drug discovery and materials science. Success with this substrate requires a nuanced approach that directly addresses the challenges posed by its sterically hindered tertiary amine functionality. By selecting a highly active catalyst system, such as one based on a bulky, electron-rich Buchwald-type ligand, and by maintaining rigorous anhydrous and anaerobic conditions, researchers can reliably achieve high yields of the desired biaryl products. The protocol and troubleshooting guide provided herein serve as a comprehensive resource for the effective application of this valuable building block.

References

  • Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Catalysis. (2022-06-30).

  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. (2022-01-04).

  • Application Note: Synthesis of Biaryls via Suzuki-Miyaura Coupling Using Methyl 3-boronobenzoate. Benchchem. (n.d.).

  • Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. ResearchGate. (2019-09-27).

  • A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 4-(Diphenylamino)benzeneboronic Acid. Benchchem. (n.d.).

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. (n.d.).

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. (2024-10-10).

  • Suzuki reaction - Wikipedia. Wikipedia. (n.d.).

  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PubMed Central. (n.d.).

  • The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. (n.d.).

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.).

  • Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Semantic Scholar. (n.d.).

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. (2025-03-29).

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. (n.d.).

  • Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ACS Central Science. (2016-09-01).

  • Synthesis of biaryls 3 through Suzuki–Miyaura coupling between... ResearchGate. (n.d.).

  • Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. PubMed Central. (2025-12-20).

  • Palladium Metal Catalysts in Heck C-C Coupling Reactions. ResearchGate. (2025-08-05).

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PubMed Central. (n.d.).

  • Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Utilizing Novel Boronic Acid Derivatives. Benchchem. (n.d.).

  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. (2023-08-23).

  • Aminative Suzuki-Miyaura coupling. ResearchGate. (n.d.).

  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. (2013-10-03).

  • Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. PubMed. (2016-09-28).

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH. (n.d.).

  • Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. (2024-08-13).

  • Reaction Progress Analysis: Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity. ResearchGate. (2025-08-07).

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. NIH. (2024-09-16).

  • What are the byproducts in a Suzuki reaction? Chemistry Stack Exchange. (2017-07-23).

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. (2017-12-04).

  • Amine might end palladium's reign over classic cross coupling reaction. Chemistry World. (2021-01-26).

Sources

Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with (4-((Diisopropylamino)methyl)phenyl)boronic Acid

Introduction: A Versatile Building Block for Modern Drug Discovery In the landscape of contemporary medicinal chemistry and materials science, the efficient construction of carbon-carbon bonds is paramount. The Suzuki-Mi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Modern Drug Discovery

In the landscape of contemporary medicinal chemistry and materials science, the efficient construction of carbon-carbon bonds is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a titan among synthetic methodologies, prized for its operational simplicity, broad functional group tolerance, and relatively mild conditions.[1][2] This guide focuses on a particularly valuable building block: (4-((Diisopropylamino)methyl)phenyl)boronic acid . The incorporation of the diisopropylaminomethyl moiety offers a unique combination of properties. The tertiary amine can serve as a key pharmacophore, improve pharmacokinetic properties through its basicity, or act as a handle for further functionalization.

However, the presence of a Lewis-basic amine functionality within the boronic acid substrate presents a specific challenge to the palladium catalyst, which is also a Lewis acid. This can lead to catalyst inhibition or undesired side reactions. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to successfully employ this versatile reagent in Suzuki-Miyaura cross-coupling reactions, with a focus on overcoming the inherent challenges posed by the amine group.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is crucial for rational troubleshooting and optimization. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three key steps centered around a palladium catalyst.[2]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.

  • Transmetalation: This is the key bond-forming step where the organic group from the boronic acid is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled from the coordination sphere, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_activation Boronic Acid Activation Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Ar-Pd(II)(X)L₂ Pd(0)L2->Oxidative_Addition Oxidative Addition Transmetalation_Complex Ar-Pd(II)(Ar')L₂ Oxidative_Addition->Transmetalation_Complex Transmetalation Transmetalation_Complex->Pd(0)L2 Reductive Elimination Product Ar-Ar' Transmetalation_Complex->Product ArX Ar-X ArX->Oxidative_Addition Boronate Ar'-B(OR)₃⁻ Boronate->Transmetalation_Complex Boronic_Acid Ar'-B(OH)₂ Boronic_Acid->Boronate Activation Base Base (e.g., K₂CO₃) Base->Boronate

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of (4-((Diisopropylamino)methyl)phenyl)boronic Acid with Aryl Bromides

This protocol provides a robust starting point for the coupling of (4-((diisopropylamino)methyl)phenyl)boronic acid with a range of aryl bromides. The use of a bulky, electron-rich phosphine ligand such as SPhos is recommended to facilitate the reaction with the potentially coordinating substrate.

Materials:

  • (4-((Diisopropylamino)methyl)phenyl)boronic acid (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene, degassed

  • Water, degassed

  • Anhydrous sodium sulfate

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry reaction vessel under an inert atmosphere, add (4-((diisopropylamino)methyl)phenyl)boronic acid, the aryl bromide, potassium phosphate, Pd₂(dba)₃, and SPhos.

  • Inerting the Vessel: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add degassed toluene and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The use of a biphasic solvent system can be advantageous.

  • Reaction: Stir the reaction mixture vigorously at 80-100 °C. Monitor the reaction progress by an appropriate analytical method (e.g., TLC, LC-MS, or GC-MS). Reaction times can vary from 2 to 24 hours depending on the reactivity of the aryl bromide.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling with Aryl Chlorides

Aryl chlorides are often less reactive than their bromide or iodide counterparts. Microwave irradiation can be a powerful tool to accelerate these transformations, often leading to shorter reaction times and improved yields.

Materials:

  • (4-((Diisopropylamino)methyl)phenyl)boronic acid (1.5 equiv)

  • Aryl chloride (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • XPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • 1,4-Dioxane, degassed

  • Water, degassed

  • Microwave reactor

  • Appropriate microwave reaction vessel with a stir bar

Procedure:

  • Reaction Setup: In a microwave reaction vessel, combine (4-((diisopropylamino)methyl)phenyl)boronic acid, the aryl chloride, potassium phosphate, Pd(OAc)₂, and XPhos.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio).

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Heat the mixture to 120-150 °C for 20-60 minutes. Monitor the internal pressure to ensure it remains within the safe limits of the vessel.

  • Workup and Purification: After cooling to room temperature, perform the same workup and purification procedure as described in Protocol 1.

Data Presentation: Recommended Reaction Conditions

The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki-Miyaura coupling, especially with a functionalized substrate like (4-((diisopropylamino)methyl)phenyl)boronic acid. The following table summarizes recommended starting conditions for optimization.

ParameterRecommendation for Aryl BromidesRecommendation for Aryl ChloridesRationale
Palladium Precatalyst Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-3 mol%)Pd(OAc)₂ (2-4 mol%) or a pre-catalyst like XPhos Pd G3 (2-4 mol%)Pd₂(dba)₃ and Pd(OAc)₂ are common and effective Pd(0) and Pd(II) sources, respectively. Pre-catalysts can offer enhanced stability and activity for less reactive aryl chlorides.
Ligand SPhos, XPhos, or RuPhos (2-5 mol%)XPhos or RuPhos (4-8 mol%)Bulky, electron-rich biaryl phosphine ligands are crucial to promote oxidative addition and reductive elimination, and can mitigate catalyst inhibition by the amine.
Base K₃PO₄ (2-3 equiv) or Cs₂CO₃ (2-3 equiv)K₃PO₄ (3-4 equiv) or K₂CO₃ (3-4 equiv)A moderately strong, non-nucleophilic base is required to activate the boronic acid without promoting side reactions. Stronger conditions may be needed for aryl chlorides.
Solvent Toluene/H₂O, Dioxane/H₂O, or THF/H₂O (typically 4:1 to 10:1)Dioxane/H₂O or DMFA polar aprotic solvent, often with water, is generally effective. DMF can be used for more challenging couplings requiring higher temperatures.
Temperature 80-110 °C100-150 °C (often with microwave heating)Higher temperatures are typically required for the less reactive aryl chlorides to facilitate the initial oxidative addition step.

Troubleshooting and Key Considerations

  • Low or No Conversion:

    • Inert Atmosphere: Ensure the reaction is set up under strictly anaerobic conditions, as oxygen can deactivate the palladium catalyst.

    • Reagent Purity: The purity of the boronic acid, aryl halide, and solvents is critical. Impurities can poison the catalyst.

    • Catalyst/Ligand Choice: For challenging substrates, consider using more active, pre-formed palladium catalysts (e.g., G3 or G4 palladacycles).

  • Protodeborylation:

    • This side reaction, where the boronic acid is replaced by a hydrogen atom, can be problematic. Using a slight excess of the boronic acid (1.2-1.5 equivalents) can help compensate for this.

  • Homocoupling:

    • The formation of biaryl products from the coupling of two molecules of the boronic acid or two molecules of the aryl halide can occur. Optimizing the reaction temperature and catalyst loading can minimize this.

  • Purification Challenges:

    • The basic nature of the product may cause it to streak on silica gel. Adding a small amount of triethylamine (0.1-1%) to the eluent during column chromatography can improve the separation.

Conclusion

(4-((Diisopropylamino)methyl)phenyl)boronic acid is a valuable and versatile building block for the synthesis of complex molecules. While the presence of the amine functionality requires careful consideration of reaction conditions, the protocols and guidelines presented in this document provide a solid foundation for achieving successful Suzuki-Miyaura cross-coupling reactions. By understanding the underlying mechanism and the rationale for the choice of reagents, researchers can effectively troubleshoot and optimize their synthetic strategies to access a wide range of novel compounds for applications in drug discovery and materials science.

References

  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition, 2011 , 50(30), 6722-6737. Available at: [Link]

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95(7), 2457-2483. Available at: [Link]

  • Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002 , 41(22), 4176-4211. Available at: [Link]

  • Wikipedia. Suzuki reaction. Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

  • Haibach, M. C., et al. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Chemical Science, 2022 , 13(42), 12536-12543. Available at: [Link]

  • Organic Synthesis. Suzuki-Miyaura Coupling. Available at: [Link]

  • MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Available at: [Link]

  • MDPI. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Available at: [Link]

  • Chemistry LibreTexts. 17.2: Palladium catalyzed couplings. Available at: [Link]

Sources

Method

Protocol for using (4-((Diisopropylamino)methyl)phenyl)boronic acid in biaryl synthesis

An Application Guide to Biaryl Synthesis Using (4-((Diisopropylamino)methyl)phenyl)boronic acid Introduction: A Versatile Building Block for Modern Synthesis The Suzuki-Miyaura cross-coupling reaction is a cornerstone of...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Biaryl Synthesis Using (4-((Diisopropylamino)methyl)phenyl)boronic acid

Introduction: A Versatile Building Block for Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic chemistry, celebrated for its power to form carbon-carbon bonds with high efficiency and functional group tolerance.[1] Within the vast arsenal of reagents for this transformation, functionalized boronic acids serve as critical building blocks for creating complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials.[2][3]

(4-((Diisopropylamino)methyl)phenyl)boronic acid is a particularly valuable reagent. It incorporates a sterically hindered tertiary amine, which can enhance the solubility of intermediates and final products in organic solvents. Furthermore, the basic nitrogen atom provides a convenient handle for purification via acid-base extraction, simplifying the isolation of target biaryl compounds. This guide provides a comprehensive overview of the principles and a detailed protocol for the effective use of this reagent in palladium-catalyzed biaryl synthesis.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura reaction lies in a well-defined palladium-based catalytic cycle.[4] The cycle, which shuttles the palladium catalyst between its Pd(0) and Pd(II) oxidation states, consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5] Understanding this mechanism is crucial for rationally selecting reaction parameters and troubleshooting experiments.

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst, stabilized by ligands (L), inserting into the carbon-halide bond of the aryl halide (Ar-X). This irreversible step forms a square-planar Pd(II) intermediate.[6][7] The reactivity of the halide is a key factor, with the general trend being I > Br > OTf >> Cl.[8][9]

  • Transmetalation : This is the step where the organic group from the boronic acid is transferred to the palladium center.[6] For this to occur, the boronic acid must first be activated by a base to form a more nucleophilic boronate species (e.g., [Ar'B(OH)₃]⁻).[10][11][12] This boronate then exchanges its aryl group with the halide on the Pd(II) complex, forming a di-organopalladium intermediate.[13]

  • Reductive Elimination : In the final step, the two organic groups (Ar and Ar') on the Pd(II) center couple to form the new C-C bond of the biaryl product.[6] This process regenerates the catalytically active Pd(0) species, which can then re-enter the cycle.[7]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition_complex Ar-Pd(II)L₂-X pd0->oxidative_addition_complex Oxidative Addition ar_x Aryl Halide (Ar-X) ar_x->oxidative_addition_complex diorgano_complex Ar-Pd(II)L₂-Ar' oxidative_addition_complex->diorgano_complex Transmetalation boronic_acid Ar'B(OH)₂ + Base boronic_acid->oxidative_addition_complex diorgano_complex->pd0 Reductive Elimination product Biaryl Product (Ar-Ar') diorgano_complex->product

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality in Experimental Design: Selecting the Right Conditions

The success of coupling (4-((diisopropylamino)methyl)phenyl)boronic acid hinges on the careful selection of four key components: the palladium catalyst, the ligand, the base, and the solvent system.

  • Palladium Source & Ligand : The combination of a palladium precursor and a ligand is critical for forming the active catalyst.[8] Ligands stabilize the palladium center, prevent the formation of inactive palladium black, and modulate the catalyst's reactivity.[7][14] For coupling with aryl bromides and iodides, general catalysts like Pd(PPh₃)₄ can be effective.[15] However, for less reactive aryl chlorides, more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often required to facilitate the challenging oxidative addition step.[5][16]

  • Base : The base plays a multifaceted role. Its primary function is to activate the boronic acid, forming the boronate complex necessary for transmetalation.[6][11] Common choices include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides.[7] The choice of base can significantly impact yield; for instance, stronger bases like K₃PO₄ are often necessary for challenging couplings.[17]

  • Solvent : The solvent must solubilize the reagents and facilitate the reaction. Biphasic solvent systems, such as toluene/water or dioxane/water, are very common.[1][7] The aqueous phase is essential for dissolving the inorganic base, while the organic phase dissolves the aryl halide, boronic acid, and catalyst. The presence of water is often crucial for the formation of the reactive boronate species.

Table 1: Recommended Conditions for Biaryl Synthesis
ComponentCoupling with Aryl Bromide/IodideCoupling with Aryl ChlorideRationale & Causality
Pd Precursor Pd(OAc)₂, Pd₂(dba)₃ (1-3 mol%)Pd(OAc)₂, Pd₂(dba)₃ (2-5 mol%)These are common, air-stable Pd(II) and Pd(0) sources that are reduced in situ to the active Pd(0) catalyst. Higher loading is needed for the more difficult C-Cl bond activation.
Ligand PPh₃, P(t-Bu)₃ (2-6 mol%)XPhos, SPhos (4-10 mol%)Electron-rich, bulky phosphine ligands (buchwald-type) accelerate both oxidative addition and reductive elimination, which is critical for activating the stronger C-Cl bond.[5][16]
Base K₂CO₃, Cs₂CO₃ (2-3 equiv.)K₃PO₄ (2-3 equiv.)A stronger base like K₃PO₄ is more effective at promoting the formation of the boronate complex and facilitating the overall catalytic turnover with less reactive substrates.[17]
Solvent Toluene/H₂O (5:1), Dioxane/H₂O (4:1)Dioxane/H₂O (4:1), 2-MeTHF/H₂O (5:1)Dioxane and 2-MeTHF are excellent solvents for solubilizing organic components and are stable at the higher temperatures often required for aryl chloride activation.
Temperature 80-100 °C100-120 °CHigher thermal energy is required to overcome the larger activation barrier associated with C-Cl bond cleavage compared to C-Br or C-I bonds.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for a typical Suzuki-Miyaura coupling reaction. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst degradation.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Weigh Reagents (Aryl Halide, Boronic Acid, Base, Catalyst, Ligand) vessel 2. Add to Dry Reaction Vessel reagents->vessel inert 3. Evacuate & Backfill with Inert Gas (3x) vessel->inert solvent 4. Add Degassed Solvents inert->solvent heat 5. Heat to Target Temperature with Vigorous Stirring solvent->heat monitor 6. Monitor Progress (TLC, LC-MS) heat->monitor cool 7. Cool to Room Temperature monitor->cool extract 8. Dilute, Wash & Extract cool->extract purify 9. Dry & Concentrate, then Purify (Chromatography) extract->purify characterize 10. Characterize Product purify->characterize

Figure 2. General experimental workflow for Suzuki-Miyaura cross-coupling.
Protocol 1: Coupling with an Aryl Bromide (e.g., 4-Bromoanisole)

Materials:

  • (4-((Diisopropylamino)methyl)phenyl)boronic acid (1.2 equiv)

  • 4-Bromoanisole (1.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Tri-tert-butylphosphine (P(t-Bu)₃) (4 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Toluene, degassed

  • Water, degassed

  • Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar

Procedure:

  • Reaction Setup : To a dry reaction vessel, add 4-bromoanisole (1.0 mmol, 187 mg), (4-((diisopropylamino)methyl)phenyl)boronic acid (1.2 mmol, 299 mg), K₂CO₃ (2.0 mmol, 276 mg), Pd₂(dba)₃ (0.02 mmol, 18.3 mg), and P(t-Bu)₃ (0.04 mmol, 8.1 mg).

  • Inert Atmosphere : Seal the vessel and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure the atmosphere is inert.

  • Solvent Addition : Add degassed toluene (4 mL) and degassed water (1 mL) via syringe.

  • Reaction : Place the vessel in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours.

  • Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed.

  • Workup :

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (20 mL) and water (10 mL).

    • Transfer to a separatory funnel. The organic layer should be separated.

    • Wash the organic layer sequentially with 1M HCl (2 x 15 mL) to extract the basic product into the aqueous phase.

    • Combine the acidic aqueous layers and basify to pH >10 with 3M NaOH.

    • Extract the product back into ethyl acetate (3 x 20 mL).

    • Combine the final organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification : Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.[18]

Protocol 2: Coupling with an Aryl Chloride (e.g., 4-Chlorotoluene)

Materials:

  • (4-((Diisopropylamino)methyl)phenyl)boronic acid (1.5 equiv)

  • 4-Chlorotoluene (1.0 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (3 mol%)

  • XPhos (6 mol%)

  • Potassium Phosphate (K₃PO₄) (2.5 equiv)

  • 1,4-Dioxane, degassed

  • Water, degassed

  • Reaction vessel (e.g., sealed pressure tube) with a magnetic stir bar

Procedure:

  • Reaction Setup : In a pressure tube, combine 4-chlorotoluene (1.0 mmol, 126.5 mg), (4-((diisopropylamino)methyl)phenyl)boronic acid (1.5 mmol, 374 mg), K₃PO₄ (2.5 mmol, 531 mg), Pd(OAc)₂ (0.03 mmol, 6.7 mg), and XPhos (0.06 mmol, 28.6 mg).

  • Inert Atmosphere : Seal the tube and thoroughly degas the mixture by evacuating and backfilling with argon three times.

  • Solvent Addition : Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Reaction : Place the sealed tube in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.

  • Monitoring : Periodically and carefully cool the reaction to check its progress by LC-MS.

  • Workup & Purification : Follow the same workup and purification procedure as described in Protocol 1. The acid-base extraction is particularly effective for separating the product from non-basic starting materials and byproducts.

References

  • Wikipedia. Suzuki reaction. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • PubMed. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link]

  • Journal of the American Chemical Society. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • ChemRxiv. Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Semantic Scholar. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link]

  • Chemistry LibreTexts. 17.2: Palladium catalyzed couplings. [Link]

  • Wiley Online Library. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]

  • San Diego Miramar College. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]

  • MDPI. Catalysts for Suzuki–Miyaura Coupling Reaction. [Link]

  • ACS Publications. Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. [Link]

  • Taylor & Francis Online. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]

  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • ResearchGate. Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory | Request PDF. [Link]

  • The Journal of Organic Chemistry. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. [Link]

  • Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]

  • Organic Synthesis. Suzuki-Miyaura Coupling. [Link]

  • Myers Research Group, Harvard University. The Suzuki Reaction. [Link]

  • Cambridge University Press. Suzuki Coupling. [Link]

  • ResearchGate. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. [Link]

  • DOI. Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-cou. [Link]

  • ResearchGate. Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl 2/Triphenylphosphine Complexes. [Link]

  • Organic Chemistry Portal. Miyaura Borylation Reaction. [Link]

  • MDPI. Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. [Link]

  • National Institutes of Health (NIH). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. [Link]

Sources

Method

Application Notes and Protocols for the Heck Coupling of (4-((Diisopropylamino)methyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Heck Reaction in Modern Synthesis The Mizoroki-Heck reaction, a cornerstone of palladium...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Heck Reaction in Modern Synthesis

The Mizoroki-Heck reaction, a cornerstone of palladium-catalyzed cross-coupling chemistry, facilitates the formation of carbon-carbon bonds by coupling unsaturated halides with alkenes.[1] This powerful transformation has become indispensable in the synthesis of complex organic molecules, including pharmaceuticals and natural products.[2] A significant evolution of this reaction, the oxidative Heck or boron-Heck reaction, utilizes organoboron compounds, such as arylboronic acids, in place of aryl halides.[3][4] This modification offers several advantages, including the use of generally more stable and less toxic starting materials.[5]

This guide provides a detailed exploration of the Heck coupling reaction conditions specifically tailored for (4-((Diisopropylamino)methyl)phenyl)boronic acid . The presence of the bulky and potentially coordinating diisopropylaminomethyl substituent presents unique considerations for optimizing this transformation. We will delve into the mechanistic rationale behind the selection of catalysts, oxidants, bases, and solvents, and provide a comprehensive, step-by-step protocol for conducting this reaction in a laboratory setting.

Mechanistic Considerations for the Oxidative Heck Reaction

The oxidative Heck reaction with arylboronic acids typically proceeds through a Pd(II)-catalyzed cycle, which differs from the classical Pd(0)-catalyzed pathway of the traditional Heck reaction.[3] The key steps are:

  • Transmetalation: The aryl group from the boronic acid is transferred to the Pd(II) catalyst.

  • Migratory Insertion: The alkene coordinates to the arylpalladium(II) complex and subsequently inserts into the Pd-C bond.

  • β-Hydride Elimination: A β-hydrogen from the alkylpalladium intermediate is eliminated, forming the desired substituted alkene and a hydridopalladium(II) species.

  • Catalyst Regeneration: The resulting Pd(0) is re-oxidized to the active Pd(II) state by an external oxidant, completing the catalytic cycle.[3][6]

The diisopropylaminomethyl group on the phenylboronic acid can influence this cycle. The tertiary amine can act as a ligand, potentially coordinating to the palladium center. This could either facilitate the reaction by forming a stable pre-catalyst or inhibit it by blocking coordination sites. Therefore, the choice of reaction conditions must account for this possibility.

Key Reaction Parameters and Their Optimization

The successful execution of the Heck coupling of (4-((Diisopropylamino)methyl)phenyl)boronic acid hinges on the careful selection and optimization of several critical parameters.

Table 1: Summary of Optimized Heck Coupling Reaction Conditions
ParameterRecommended ConditionRationale and Considerations
Palladium Catalyst Pd(OAc)₂ or PdCl₂ (2-5 mol%)Readily available and effective Pd(II) sources for oxidative Heck reactions.[7][8]
Oxidant N-Bromosuccinimide (NBS) or Cu(II) salt (e.g., CuSO₄, Cu(OAc)₂)Essential for regenerating the active Pd(II) catalyst.[3][7][8] The choice may depend on the specific alkene.
Base K₂CO₃ or KOAc (2 equivalents)Often required to facilitate the reaction, though some "base-free" conditions exist.[8] The basicity of the substrate's amino group should be considered.
Solvent Toluene, DMF, or an aqueous system (e.g., TBAB/H₂O)The choice of solvent can significantly impact yield and selectivity.[7][8] Toluene is a good starting point for non-polar substrates.
Temperature 25°C to 85°CThe reaction can often proceed at mild temperatures, but heating may be necessary for less reactive substrates.[7][8]
Alkene Partner Electron-deficient alkenes (e.g., acrylates) are generally more reactive.[1]The nature of the alkene will influence the optimal reaction conditions.

Experimental Protocol: Heck Coupling of (4-((Diisopropylamino)methyl)phenyl)boronic acid with an Alkene

This protocol provides a general procedure for the Heck coupling reaction. It is recommended to perform small-scale test reactions to optimize conditions for a specific alkene.

Materials:

  • (4-((Diisopropylamino)methyl)phenyl)boronic acid

  • Alkene (e.g., styrene, butyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • N-Bromosuccinimide (NBS)

  • Potassium carbonate (K₂CO₃)

  • Toluene (anhydrous)

  • Reaction vessel (e.g., round-bottom flask or microwave vial)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar, add (4-((Diisopropylamino)methyl)phenyl)boronic acid (1.0 mmol, 1.0 equiv).

  • Reagent Addition: In the following order, add the alkene (1.2 mmol, 1.2 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), and N-bromosuccinimide (0.3 mmol, 0.3 equiv).

  • Solvent Addition: Add anhydrous toluene (5 mL) to the reaction vessel.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (nitrogen or argon) for 5-10 minutes.

  • Catalyst Addition: Under the inert atmosphere, add palladium(II) acetate (0.05 mmol, 0.05 equiv).

  • Reaction: Stir the reaction mixture at room temperature (25°C) for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If the reaction is sluggish, gentle heating (e.g., to 60-80°C) may be applied.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL).

    • Wash the organic layer with water (2 x 10 mL) and brine (1 x 10 mL).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Visualizing the Catalytic Cycle

The following diagram illustrates the catalytic cycle for the oxidative Heck reaction of an arylboronic acid with an alkene.

Heck_Coupling_Cycle cluster_cycle Oxidative Heck Catalytic Cycle cluster_reactants Reactants & Products Pd_II Pd(II) Catalyst ArPd_II Ar-Pd(II) Intermediate Pd_II->ArPd_II Transmetalation + ArB(OH)₂ Alkene_Complex Alkene-Pd(II) Complex ArPd_II->Alkene_Complex Alkene Coordination + Alkene AlkylPd_II Alkyl-Pd(II) Intermediate Alkene_Complex->AlkylPd_II Migratory Insertion Pd_0 Pd(0) AlkylPd_II->Pd_0 β-Hydride Elimination + Product Pd_0->Pd_II Oxidation + Oxidant ArBOH2 (4-((Diisopropylamino)methyl)phenyl)boronic acid Alkene Alkene Product Coupled Product Oxidant Oxidant (e.g., NBS) caption Catalytic cycle of the oxidative Heck reaction.

Figure 1: Catalytic cycle of the oxidative Heck reaction.

Troubleshooting and Further Considerations

  • Low Yield: If the reaction yield is low, consider increasing the reaction temperature, changing the solvent, or screening different oxidants and bases. The choice of ligand can also be crucial; while this protocol is ligand-free, the addition of a suitable phosphine or N-heterocyclic carbene (NHC) ligand may improve efficiency.

  • Side Reactions: Homocoupling of the arylboronic acid can be a competing side reaction.[9] Careful control of the reaction conditions, particularly the oxidant and temperature, can minimize this.

  • Substrate Reactivity: The electronic properties of the alkene partner can significantly affect the reaction rate and yield. Electron-deficient alkenes are generally more reactive in the Heck reaction.[1]

  • Influence of the Amino Group: The diisopropylaminomethyl substituent may lead to the formation of a palladacycle. While this can sometimes be beneficial, it can also lead to catalyst deactivation. If catalyst inhibition is suspected, the use of a ligand that can compete with the intramolecular coordination may be necessary.

Conclusion

The oxidative Heck reaction of (4-((Diisopropylamino)methyl)phenyl)boronic acid is a valuable tool for the synthesis of substituted styrenes and related compounds. By carefully selecting the palladium catalyst, oxidant, base, and solvent, this transformation can be carried out efficiently. The provided protocol serves as a robust starting point for researchers, and the accompanying discussion of mechanistic principles and optimization strategies will aid in adapting the reaction to a variety of alkene coupling partners. As with any chemical reaction, careful execution and monitoring are key to achieving optimal results.

References

  • Beilstein Journals. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. [Link]

  • National Institutes of Health. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. [Link]

  • Wikipedia. (n.d.). Heck reaction. [Link]

  • Royal Society of Chemistry. (2015). Enantioselective oxidative boron Heck reactions. [Link]

  • National Institutes of Health. (2025). Palladium-Catalyzed Aerobic Alkene Arylboration: Coupling Aryl Boronic Acids, Alkenes, and Bis(pinacol)diboron. [Link]

  • National Institutes of Health. (2011). Oxidative Heck Reactions using Aryltrifluoroborates and Aryl N-Methyliminodiacetic Acid (MIDA) Boronates. [Link]

  • American Chemical Society. (2008). Oxygen and Base-Free Oxidative Heck Reactions of Arylboronic Acids with Olefins. [Link]

  • American Chemical Society. (2014). Boron–Heck Reaction of Cyclic Enaminones: Regioselective Direct Arylation via Oxidative Palladium(II) Catalysis. [Link]

  • PubMed. (2025). Palladium-Catalyzed Aerobic Alkene Arylboration: Coupling Aryl Boronic Acids, Alkenes, and Bis(pinacol)diboron. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • American Chemical Society. (2013). Palladium-Catalyzed Oxidative Cross-Coupling Reaction of Arylboronic Acids with Diazoesters for Stereoselective Synthesis of (E)-α,β-Diarylacrylates. [Link]

  • American Chemical Society. (2011). Palladium-Catalyzed Direct Arylation of Electron-Deficient Polyfluoroarenes with Arylboronic Acids. [Link]

  • Sci-Hub. (2004). Palladium-Catalyzed Homocoupling of Arylboronic Acids and Esters Using Fluoride in Aqueous Solvents. [Link]

  • PubMed Central. (2019). A Diverted Aerobic Heck Reaction Enables Selective 1,3-Diene and 1,3,5-Triene Synthesis Through C−C Bond Scission. [Link]

Sources

Application

The Versatility of (4-((Diisopropylamino)methyl)phenyl)boronic acid: A Gateway to Advanced Materials and Organic Electronics

Introduction: Unveiling a Unique Building Block In the landscape of materials science and organic electronics, the strategic design of molecular components is paramount to achieving desired functionalities. Boronic acids...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Unique Building Block

In the landscape of materials science and organic electronics, the strategic design of molecular components is paramount to achieving desired functionalities. Boronic acids, and their derivatives, have emerged as indispensable tools for synthetic chemists, primarily due to their pivotal role in palladium-catalyzed cross-coupling reactions.[1] Among these, (4-((Diisopropylamino)methyl)phenyl)boronic acid stands out as a compound of significant interest. Its unique molecular architecture, featuring a reactive boronic acid group for carbon-carbon bond formation and a sterically hindered tertiary amine, offers a compelling combination of properties for the development of novel materials for a range of applications, including Organic Light-Emitting Diodes (OLEDs).

This technical guide provides an in-depth exploration of the potential applications of (4-((Diisopropylamino)methyl)phenyl)boronic acid, complete with detailed experimental protocols. While specific, peer-reviewed applications for this exact molecule are not yet widely documented, its structural motifs allow for well-grounded predictions of its utility, drawing from the extensive body of research on similar aminophenylboronic acids.

PropertyValueReference
CAS Number 1025900-35-9[2]
Molecular Formula C₁₃H₂₂BNO₂[3]
Molecular Weight 235.14 g/mol [3]
Purity Typically ≥98%[3]
Appearance White to off-white solid
Storage 2-8°C[3]

Core Principles: The Power of the Boronic Acid and the Amino Group

The utility of (4-((Diisopropylamino)methyl)phenyl)boronic acid is rooted in the distinct functionalities of its two key components:

  • The Phenylboronic Acid Moiety : This group is the reactive center for the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[1] This reaction allows for the precise and efficient connection of the phenyl ring of our title compound to other aromatic or vinyl halides, enabling the construction of complex, conjugated molecular architectures.[1] The versatility of the Suzuki coupling has made it a cornerstone in the synthesis of polymers and small molecules for organic electronics.

  • The Diisopropylaminomethyl Group : This substituent significantly influences the electronic and physical properties of the molecule and any resulting materials. The tertiary amine is a strong electron-donating group, which can raise the Highest Occupied Molecular Orbital (HOMO) energy level of a conjugated system. This is a critical parameter in the design of hole-transporting materials for OLEDs. The bulky diisopropyl groups provide steric hindrance, which can prevent undesirable intermolecular interactions and aggregation, potentially leading to improved solubility and film-forming properties of derived materials.

G cluster_molecule (4-((Diisopropylamino)methyl)phenyl)boronic acid cluster_features Key Functional Groups cluster_applications Potential Applications Molecule Boronic_Acid Boronic Acid (-B(OH)₂) Molecule->Boronic_Acid Reactive site for Suzuki Coupling Amino_Group Diisopropylaminomethyl (-CH₂N(iPr)₂) Molecule->Amino_Group Modulates electronic and physical properties OLEDs OLED Materials Boronic_Acid->OLEDs Synthesis of conjugated systems Polymers Functional Polymers Boronic_Acid->Polymers Polymerization Amino_Group->OLEDs Hole-transporting properties Amino_Group->Polymers pH-responsiveness, functionalization

Caption: Key features and potential applications of the title compound.

Application in OLEDs: A Building Block for Hole-Transporting Materials

In OLEDs, the efficient injection and transport of charge carriers (holes and electrons) are crucial for high performance. The hole-transporting layer (HTL) facilitates the movement of holes from the anode to the emissive layer. Materials used in the HTL typically possess high hole mobility and a HOMO energy level that is well-aligned with the work function of the anode and the HOMO of the emissive layer.

The electron-donating nature of the diisopropylaminomethyl group in (4-((Diisopropylamino)methyl)phenyl)boronic acid makes it an excellent candidate for incorporation into hole-transporting materials. Through Suzuki coupling, this boronic acid can be reacted with various aromatic dihalides to synthesize conjugated polymers or dendrimers with tailored electronic properties.

Hypothetical Synthesis of a Hole-Transporting Polymer

A potential application is the synthesis of a polyfluorene-based copolymer. Polyfluorenes are a class of blue-emitting polymers known for their high charge carrier mobility and thermal stability. By copolymerizing a dihalo-fluorene derivative with (4-((Diisopropylamino)methyl)phenyl)boronic acid, a polymer with enhanced hole-transporting capabilities can be envisioned.

G Start Reactants Boronic_Acid (4-((Diisopropylamino)methyl)phenyl)boronic acid B(OH)₂ Start->Boronic_Acid Dihalofluorene 2,7-Dibromo-9,9-dihexylfluorene Br Br Start->Dihalofluorene Coupling Suzuki-Miyaura Coupling Boronic_Acid:f0->Coupling Dihalofluorene:f0->Coupling Dihalofluorene:f1->Coupling Polymer Resulting Copolymer (Hole-Transporting Material) Coupling->Polymer OLED Fabrication of OLED Device Polymer->OLED

Caption: Workflow for synthesizing a hole-transporting polymer.

Protocol: Suzuki-Miyaura Cross-Coupling for the Synthesis of a Model Biphenyl Compound

This protocol details a representative Suzuki-Miyaura cross-coupling reaction between (4-((Diisopropylamino)methyl)phenyl)boronic acid and 4-bromoanisole to form 4'-methoxy-N,N-diisopropyl-[1,1'-biphenyl]-4-methanamine. This model reaction demonstrates the general procedure that can be adapted for the synthesis of more complex oligomers and polymers for materials science and OLED applications.

Materials:

  • (4-((Diisopropylamino)methyl)phenyl)boronic acid (1.0 eq)

  • 4-Bromoanisole (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Toluene (solvent)

  • Water (co-solvent)

  • Argon or Nitrogen (inert gas)

Equipment:

  • Schlenk flask or round-bottom flask with a condenser

  • Magnetic stirrer and hotplate

  • Inert gas supply (manifold or balloon)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • Reaction Setup:

    • To a clean, dry Schlenk flask, add (4-((Diisopropylamino)methyl)phenyl)boronic acid, 4-bromoanisole, and potassium carbonate.

    • Evacuate the flask and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free atmosphere.

  • Catalyst and Solvent Addition:

    • Under a positive flow of inert gas, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0).

    • Add toluene and water (typically in a 4:1 to 10:1 ratio of toluene to water) via syringe. The solution should be degassed by bubbling with the inert gas for 15-20 minutes.

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biphenyl product.

Rationale for Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a commonly used, versatile catalyst for Suzuki couplings. Other palladium catalysts with different phosphine ligands can also be employed, and their choice may influence reaction times and yields.

  • Base: An aqueous base, such as potassium carbonate, is essential for the activation of the boronic acid in the catalytic cycle.[4]

  • Solvent System: A two-phase solvent system, such as toluene and water, is often used to dissolve both the organic reactants and the inorganic base.

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, so maintaining an inert atmosphere is crucial for its activity.

ComponentRoleRationale
(4-((Diisopropylamino)methyl)phenyl)boronic acid Arylating AgentProvides the aminophenyl moiety to the final product.
4-Bromoanisole Coupling PartnerThe aryl halide that couples with the boronic acid.
Pd(PPh₃)₄ CatalystFacilitates the carbon-carbon bond formation.
K₂CO₃ BaseActivates the boronic acid for transmetalation.[4]
Toluene/Water Solvent SystemDissolves both organic and inorganic components.

Characterization of the Final Product

The synthesized material should be characterized using standard analytical techniques to confirm its structure and purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure of the product.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule.

Conclusion and Future Outlook

(4-((Diisopropylamino)methyl)phenyl)boronic acid is a promising building block for the synthesis of advanced materials. Its unique combination of a reactive boronic acid group and an electron-donating, sterically hindered amino group makes it a valuable precursor for creating novel hole-transporting materials for OLEDs and functional polymers. The Suzuki-Miyaura cross-coupling reaction provides a robust and versatile method for incorporating this molecule into larger, conjugated systems. Further research into the synthesis and characterization of materials derived from this boronic acid is warranted to fully explore its potential in the ever-evolving fields of materials science and organic electronics.

References

  • ChemUniverse. (4-((DIISOPROPYLAMINO)METHYL)PHENYL)BORONIC ACID [P87028]. [Online] Available at: [Link]

  • Seedion. (4-((Diisopropylamino)methyl)phenyl)boronic acid. [Online] Available at: [Link]

  • Mastering Suzuki Coupling: A Guide to 4-Methylphenylboronic Acid. [Online] Available at: [Link]

  • PubChem. [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid. [Online] Available at: [Link]

  • Synthesis and Performance Study of Conductive Polymers for Flexible Electronic Devices. [Online] Available at: [Link]

  • Amerigo Scientific. (4-((Diisopropylamino)methyl)phenyl)boronic acid ,98%. [Online] Available at: [Link]

  • BME EET. Electrochemically synthesised conducting polymeric materials for applications towards technology in electronics, optoelectronics. [Online] Available at: [Link]

  • PubMed Central. Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. [Online] Available at: [Link]

  • RSC Publishing. Photoredox Suzuki coupling using alkyl boronic acids and esters. [Online] Available at: [Link]

  • The Role of 4-(Diphenylamino)phenylboronic Acid in OLED Material Synthesis. [Online] Available at: [Link]

  • PubMed Central. Organoborane coupling reactions (Suzuki coupling). [Online] Available at: [Link]

  • Semantic Scholar. Synthesis of conducting polymers. [Online] Available at: [Link]

  • MDPI. Acridine Based Small Molecular Hole Transport Type Materials for Phosphorescent OLED Application. [Online] Available at: [Link]

  • Chemborun. Hole transport system for perovskite solar cells—organic hole transport materials. [Online] Available at: [Link]

  • MDPI. Advances in Conductive Polymer-Based Flexible Electronics for Multifunctional Applications. [Online] Available at: [Link]

  • PubMed Central. Recent Trends and Developments in Conducting Polymer Nanocomposites for Multifunctional Applications. [Online] Available at: [Link]

  • PubMed Central. Advances in Hole Transport Materials for Layered Casting Solar Cells. [Online] Available at: [Link]

  • OSTI.gov. Polymer Hole Transport Materials for Perovskite Solar Cells via Buchwald-Hartwig Amination. [Online] Available at: [Link]

  • ResearchGate. Inorganic Hole Transport Materials in Perovskite Solar Cells are Catching Up. [Online] Available at: [Link]

  • MDPI. Few-Layered Black Phosphorene as Hole Transport Layer for Novel All-Inorganic Perovskite Solar Cells. [Online] Available at: [Link]

Sources

Method

Catalytic Applications of (4-((Diisopropylamino)methyl)phenyl)boronic Acid Derivatives: A Technical Guide for Researchers

This guide provides a comprehensive overview of the catalytic applications of (4-((diisopropylamino)methyl)phenyl)boronic acid and its derivatives. Designed for researchers, scientists, and professionals in drug developm...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the catalytic applications of (4-((diisopropylamino)methyl)phenyl)boronic acid and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the unique properties of this reagent, its primary role in palladium-catalyzed cross-coupling reactions, and the broader context of boronic acid catalysis. We will explore the mechanistic underpinnings of these reactions and provide detailed protocols to empower your research endeavors.

Introduction: The Unique Molecular Architecture and Its Implications

(4-((Diisopropylamino)methyl)phenyl)boronic acid is an organoboron compound featuring a phenylboronic acid moiety substituted with a diisopropylaminomethyl group at the para-position. This specific substitution pattern imparts distinct chemical properties that are advantageous in organic synthesis.

  • The Boronic Acid Moiety: This functional group is the cornerstone of its utility in Suzuki-Miyaura cross-coupling reactions, one of the most powerful methods for forming carbon-carbon bonds.[1][2] The boron atom, with its vacant p-orbital, acts as a Lewis acid, facilitating the crucial transmetalation step in the catalytic cycle.[3]

  • The Diisopropylaminomethyl Group: This bulky, electron-donating group significantly influences the molecule's reactivity and physical properties. The tertiary amine can act as an internal base or a proton scavenger, potentially influencing the reaction microenvironment. The steric bulk of the diisopropyl groups can also play a role in modulating intermolecular interactions and the stability of reaction intermediates. While the primary role of ortho-aminomethyl groups in phenylboronic acids has been studied for its effect on the boronic acid's pKa and its role in sugar complexation, the para-substituent in this case primarily influences the electronic properties of the phenyl ring.[4]

Primary Application: A Key Reagent in Suzuki-Miyaura Cross-Coupling

The most prominent application of (4-((diisopropylamino)methyl)phenyl)boronic acid is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[1] This reaction enables the formation of biaryl compounds, which are prevalent scaffolds in pharmaceuticals, agrochemicals, and materials science.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed process that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

Suzuki_Miyaura_Cycle cluster_boron Boronic Acid Activation Pd(0) Catalyst Pd(0) Catalyst Oxidative Addition Oxidative Addition Pd(0) Catalyst->Oxidative Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation [Ar'-B(OR)3]- Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive Elimination Reductive Elimination->Pd(0) Catalyst Catalyst Regeneration Ar-Ar' Product Ar-Ar' Product Reductive Elimination->Ar-Ar' Product Ar'-B(OH)2 (4-((iPr)2NCH2)Ph)B(OH)2 Boronate Complex [(4-((iPr)2NCH2)Ph)B(OH)3]- Ar'-B(OH)2->Boronate Complex + Base (e.g., K2CO3) Base Base

Figure 1. Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: An active Pd(0) catalyst reacts with an organohalide (Ar-X) to form a Pd(II) intermediate (Ar-Pd-X).[1]

  • Transmetalation: The organoboronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group (Ar') to the palladium center, displacing the halide.[3] This is a critical step where (4-((diisopropylamino)methyl)phenyl)boronic acid participates.

  • Reductive Elimination: The two organic groups on the palladium complex (Ar and Ar') couple and are eliminated from the metal center, forming the desired biaryl product (Ar-Ar') and regenerating the Pd(0) catalyst.[1]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the palladium-catalyzed coupling of (4-((diisopropylamino)methyl)phenyl)boronic acid with an aryl bromide.

Materials:

  • (4-((Diisopropylamino)methyl)phenyl)boronic acid

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Triphenylphosphine (PPh₃) (if using Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Toluene and Water (or another suitable solvent system like DME/water)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add (4-((diisopropylamino)methyl)phenyl)boronic acid (1.2 mmol), the aryl bromide (1.0 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol, 2-5 mol%), and potassium carbonate (2.0 mmol).

    • Rationale: An excess of the boronic acid is often used to ensure complete consumption of the more valuable aryl halide. The choice of palladium catalyst and its loading are critical for reaction efficiency and should be optimized for specific substrates.[5] An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Add a degassed mixture of toluene (10 mL) and water (2 mL) to the flask.

    • Rationale: The biphasic solvent system is common for Suzuki couplings, with the base being soluble in the aqueous phase and the organic reactants and catalyst in the organic phase. Degassing the solvents removes dissolved oxygen.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Rationale: Heating accelerates the reaction rate. Vigorous stirring is necessary to ensure efficient mixing between the two phases.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

    • Rationale: The work-up procedure removes the base, inorganic salts, and water-soluble impurities.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

    • Rationale: Column chromatography separates the desired product from unreacted starting materials, catalyst residues, and byproducts.

  • Characterization: Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its identity and purity.

Table 1: Typical Reaction Parameters for Suzuki-Miyaura Coupling

ParameterRecommended Range/ValueRationale
Boronic Acid:Aryl Halide Ratio1.1:1 to 1.5:1Ensures complete consumption of the limiting reagent.
Palladium Catalyst Loading1-5 mol%Balances reaction efficiency with cost and ease of removal.
BaseK₂CO₃, Cs₂CO₃, K₃PO₄The choice of base can significantly impact the reaction rate and yield.[5]
Solvent SystemToluene/Water, DME/Water, Dioxane/WaterThe solvent choice depends on the solubility of the reactants and the reaction temperature.
Temperature80-110 °CHigher temperatures are often required for less reactive halides (e.g., chlorides).

Boronic Acid Catalysis: An Emerging Frontier

Beyond their role as reagents in cross-coupling reactions, boronic acids can also function as catalysts in their own right.[6] This field, known as boronic acid catalysis (BAC), leverages the Lewis acidity of the boron atom to activate substrates, typically those containing hydroxyl groups.[6]

General Principles of Boronic Acid Catalysis

Boronic acids can catalyze reactions such as amidations, esterifications, and aldol reactions.[7] The general mechanism involves the reversible formation of a boronate ester intermediate with a hydroxyl-containing substrate (e.g., a carboxylic acid or an alcohol). This intermediate formation activates the substrate towards nucleophilic attack.

Boronic_Acid_Catalysis Substrate_OH R-COOH / R-OH (Substrate) Activated_Intermediate Acyloxyboronate / Alkoxyboronate (Activated Intermediate) Substrate_OH->Activated_Intermediate + Boronic Acid - H2O Boronic_Acid ArB(OH)2 (Catalyst) Product Product (e.g., Amide) Activated_Intermediate->Product + Nucleophile Nucleophile Nu-H (e.g., Amine) Product->Boronic_Acid Catalyst Regeneration

Figure 2. General workflow for boronic acid-catalyzed reactions.

While specific examples of (4-((diisopropylamino)methyl)phenyl)boronic acid acting as a catalyst are not yet widely reported in the literature, its structural features suggest potential in this area. The electron-donating aminomethyl group could modulate the Lewis acidity of the boron center, potentially influencing its catalytic activity. Further research is warranted to explore the catalytic potential of this and related aminophenylboronic acids in various organic transformations.

Conclusion and Future Outlook

(4-((Diisopropylamino)methyl)phenyl)boronic acid is a valuable reagent in modern organic synthesis, primarily serving as a robust coupling partner in Suzuki-Miyaura reactions for the construction of complex biaryl structures. The protocols and mechanistic insights provided in this guide are intended to facilitate its effective use in the laboratory. The field of boronic acid catalysis presents an exciting avenue for future research, and the unique electronic and steric properties of this particular boronic acid derivative may lead to the discovery of novel catalytic applications.

References

  • BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Coupling of (4-(Difluoromethyl)phenyl)boronic Acid. BenchChem.
  • Chemical Society Reviews. (2019).
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • MDPI. (2017).
  • National Center for Biotechnology Information. (n.d.). Organoborane coupling reactions (Suzuki coupling). PubMed Central.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • RSC Publishing. (n.d.). Palladium-catalyzed ligand-free and aqueous Suzuki reaction for the construction of (hetero)
  • Wikipedia. (n.d.). Suzuki reaction.
  • National Center for Biotechnology Information. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central. Retrieved from [Link]

  • RSC Publishing. (2024). Organoboron catalysis for direct amide/peptide bond formation. Chemical Communications. Retrieved from [Link]

  • RSC Publishing. (2019). Boronic acid catalysis. Chemical Society Reviews. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). On the Rate of Boronate Ester Formation in ortho-Aminomethyl Functionalized Phenyl Boronic Acids. PubMed. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Suzuki Couplings with (4-((Diisopropylamino)methyl)phenyl)boronic acid

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice for Suzuki-Miyaura cross-coupling reactions involving...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice for Suzuki-Miyaura cross-coupling reactions involving the sterically hindered and electronically unique reagent, (4-((Diisopropylamino)methyl)phenyl)boronic acid. Our goal is to equip you with the scientific rationale and practical protocols to overcome common challenges and achieve high-yielding, reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Suzuki coupling with (4-((Diisopropylamino)methyl)phenyl)boronic acid is giving very low to no yield. What are the most likely causes?

Low yield with this specific boronic acid often stems from a combination of steric and electronic factors unique to its structure. The primary culprits are typically:

  • Catalyst Inhibition/Poisoning: The diisopropylamino group is a Lewis basic tertiary amine that can coordinate to the palladium(0) center. This coordination can stabilize the catalyst to the point of inactivity, effectively "poisoning" it and preventing it from entering the catalytic cycle.

  • Steric Hindrance: The bulky diisopropyl groups on the amine and the overall substitution pattern of the boronic acid can sterically impede the crucial transmetalation step of the Suzuki-Miyaura catalytic cycle.

  • Protodeboronation: Boronic acids containing basic nitrogen atoms can be susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source (often water in the reaction mixture), leading to the formation of the corresponding arene (in this case, N,N-diisopropyl-4-methylbenzylamine) and loss of your starting material.[1]

  • Suboptimal Reaction Conditions: Standard Suzuki coupling conditions may not be robust enough to overcome the specific challenges posed by this substrate. Factors like the choice of catalyst, ligand, base, and solvent are critical for success.

Q2: How can I overcome catalyst inhibition by the tertiary amine functionality?

The key is to select a catalyst system that is less susceptible to coordination by the amine or that favors the desired catalytic steps kinetically.

  • Ligand Selection is Crucial: The use of bulky, electron-rich phosphine ligands is highly recommended. These ligands can promote the oxidative addition and reductive elimination steps, and their steric bulk can disfavor the binding of the diisopropylamino group to the palladium center.[2][3]

    • Recommended Ligands: Biarylphosphine ligands such as XPhos, SPhos, and RuPhos are excellent starting points.[2] N-Heterocyclic Carbene (NHC) ligands, like PEPPSI-IPr , are also highly effective due to their strong σ-donating ability and significant steric presence.[2]

  • Use of Pre-catalysts: Employing well-defined palladium pre-catalysts (e.g., XPhos Pd G3, SPhos Pd G2) can lead to more reproducible results by ensuring the efficient generation of the active Pd(0) species.

Troubleshooting Workflow: Diagnosing Low Yield

To systematically address low yield, follow this decision-making workflow.

Troubleshooting_Workflow start Low/No Yield Observed check_catalyst Is the catalyst system optimized for a coordinating substrate? start->check_catalyst optimize_catalyst Action: Switch to bulky, electron-rich ligands (XPhos, SPhos) or NHC ligands (PEPPSI-IPr). check_catalyst->optimize_catalyst No check_base Is the base appropriate and sufficiently non-nucleophilic? check_catalyst->check_base Yes optimize_catalyst->check_base optimize_base Action: Screen weaker, non-coordinating bases like K₂CO₃ or Cs₂CO₃. If necessary, try anhydrous conditions with K₃PO₄. check_base->optimize_base No check_protodeboronation Is protodeboronation a likely side reaction? check_base->check_protodeboronation Yes optimize_base->check_protodeboronation mitigate_protodeboronation Action: Use anhydrous solvents, consider converting to a boronate ester (e.g., pinacol ester), and ensure rigorous degassing. check_protodeboronation->mitigate_protodeboronation Yes check_temp_conc Are temperature and concentration optimized? check_protodeboronation->check_temp_conc No mitigate_protodeboronation->check_temp_conc optimize_temp_conc Action: Screen temperatures (e.g., 80-110 °C) and consider slightly higher concentrations. check_temp_conc->optimize_temp_conc No success Improved Yield check_temp_conc->success Yes optimize_temp_conc->success

Caption: A decision tree for troubleshooting low yield in Suzuki couplings with (4-((Diisopropylamino)methyl)phenyl)boronic acid.

Q3: What is the optimal choice of base for this reaction, and why?

The choice of base is critical for activating the boronic acid for transmetalation. However, a strongly basic and nucleophilic medium can promote protodeboronation.[1][4]

  • Inorganic Carbonates: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are generally good starting points. They are sufficiently basic to facilitate the formation of the boronate species required for transmetalation but are less harsh than hydroxides or alkoxides.

  • Potassium Phosphate (K₃PO₄): This is often an excellent choice for challenging couplings, especially under anhydrous conditions, as it can minimize water-mediated side reactions like protodeboronation.

  • Avoid Strong Alkoxides: Bases like sodium or potassium tert-butoxide should be used with caution as they can be too aggressive and may lead to decomposition of the boronic acid.

BaseSolvent SystemCommon Temperature (°C)Notes
K₂CO₃ / Cs₂CO₃Dioxane/H₂O (e.g., 4:1)80-100A good general starting point. Cesium carbonate is more soluble and can be more effective.
K₃PO₄Anhydrous Dioxane or Toluene90-110Often improves yields by minimizing protodeboronation. Requires rigorously dried solvent.
Organic AminesToluene, Dioxane80-110Generally not recommended as they can compete with the desired ligand and inhibit the catalyst.
Q4: How can I minimize the risk of protodeboronation?

Protodeboronation is a significant challenge with heteroatom-containing boronic acids.[1] Here are several strategies to mitigate this side reaction:

  • Use Anhydrous Conditions: As water is a proton source, using rigorously dried solvents (like anhydrous dioxane or toluene) and a non-hydroxide base (like K₃PO₄) can significantly suppress protodeboronation.

  • Convert to a Boronate Ester: Boronic acids can be converted to more stable boronate esters, such as the pinacol ester. These esters are generally more resistant to protodeboronation and can release the boronic acid in situ under the reaction conditions.

  • Rigorous Degassing: Oxygen can lead to oxidative degradation of the catalyst and boronic acid. Ensure your reaction mixture is thoroughly degassed by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.

Experimental Protocol: Catalyst/Ligand Screening

This protocol provides a framework for screening different catalyst systems to find the optimal conditions for your specific aryl halide coupling partner.

Protocol_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_vial 1. Prepare Reaction Vials add_solids 2. Add Solids: - Boronic Acid (1.0 eq) - Aryl Halide (1.2 eq) - Base (2.0 eq) prep_vial->add_solids add_catalyst 3. Add Catalyst/Ligand (e.g., Pd₂(dba)₃ + XPhos) add_solids->add_catalyst purge 4. Evacuate & Backfill with Inert Gas (3x) add_catalyst->purge add_solvent 5. Add Degassed Solvent purge->add_solvent heat 6. Heat to Desired Temp (e.g., 100 °C) add_solvent->heat monitor 7. Monitor by LC-MS/TLC heat->monitor workup 8. Quench and Workup monitor->workup analyze 9. Analyze Yield workup->analyze

Caption: A streamlined workflow for performing a Suzuki coupling catalyst screen.

Materials:

  • (4-((Diisopropylamino)methyl)phenyl)boronic acid (1.0 mmol, 1.0 eq)

  • Aryl Halide (e.g., 4-bromoanisole) (1.2 mmol, 1.2 eq)

  • Palladium Source (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., XPhos, SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 eq)

  • Anhydrous 1,4-Dioxane (or Toluene)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Preparation: To an oven-dried reaction vial containing a magnetic stir bar, add the boronic acid, aryl halide, base, palladium source, and ligand.

  • Inerting: Seal the vial and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed anhydrous solvent via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by LC-MS or TLC.

  • Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. Protodeboronation. [Link]

  • Cox, P. A., et al. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2022). [Link]

Sources

Optimization

Optimization of reaction conditions for sterically hindered boronic acids.

As a Senior Application Scientist, I understand that navigating the complexities of cross-coupling reactions, especially with challenging substrates like sterically hindered boronic acids, requires both a deep mechanisti...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that navigating the complexities of cross-coupling reactions, especially with challenging substrates like sterically hindered boronic acids, requires both a deep mechanistic understanding and practical, field-proven strategies. This technical support center is designed to provide you—our fellow researchers, scientists, and drug development professionals—with a comprehensive guide to troubleshooting and optimizing these demanding transformations. We will move beyond simple procedural lists to explain the fundamental "why" behind each recommendation, empowering you to make informed decisions for your specific system.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent challenges encountered when working with sterically hindered boronic acids in Suzuki-Miyaura cross-coupling reactions.

Problem 1: Low to No Conversion of Starting Materials

You've set up your reaction with a di-ortho-substituted aryl boronic acid and an equally challenging coupling partner, but after several hours, TLC or LC-MS analysis shows predominantly unreacted starting materials.

Q: What are the primary reasons for reaction failure with sterically hindered substrates, and how can I systematically troubleshoot this issue?

A: Low or no conversion in sterically demanding couplings is almost always linked to the inability of the catalytic cycle to proceed efficiently. The steric bulk around the boron atom and the coupling partner creates significant energetic barriers for the key steps of the reaction.

Probable Causes & Recommended Solutions:

  • Ineffective Ligand: Standard ligands like triphenylphosphine (PPh₃) are often too small and not electron-rich enough to facilitate the necessary reaction steps with bulky substrates.[1] The ligand plays a crucial role in stabilizing the palladium center and promoting both oxidative addition and reductive elimination.

    • Solution: Employ bulky, electron-rich monophosphine ligands, often referred to as Buchwald ligands.[1] Ligands like XPhos, SPhos, and RuPhos are designed with large, sterically demanding frameworks (e.g., biaryl or dialkylphosphino groups) that create a coordinatively unsaturated, highly reactive "L₁Pd(0)" species.[2] This species is more readily able to undergo oxidative addition with the hindered aryl halide. Furthermore, the bulkiness of these ligands accelerates the final, product-releasing reductive elimination step.[3] N-Heterocyclic Carbene (NHC) ligands are also an excellent choice due to their strong electron-donating ability and steric bulk.[1][4]

  • Insufficiently Active Catalyst: The active catalyst in a Suzuki coupling is the Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be efficiently reduced in situ.[5] This reduction can be sluggish, leading to a low concentration of the active catalyst.

    • Solution: Use a modern palladacycle precatalyst, such as an XPhos- or SPhos-based G3 or G4 precatalyst. These are air- and moisture-stable Pd(II) complexes that are designed to cleanly and rapidly generate the active L₁Pd(0) catalyst under the reaction conditions, often triggered by the base.[2] This ensures a higher initial concentration of the active catalytic species.

  • Suboptimal Base Selection: The base is not merely a spectator; it is critical for activating the boronic acid to form the boronate species, which is necessary for transmetalation.[2] A weak base may not be sufficient to promote this step, especially if the boronic acid is weakly acidic.

    • Solution: For hindered substrates, stronger bases are often required.[5] While aqueous potassium carbonate (K₂CO₃) is a common choice, consider switching to potassium phosphate (K₃PO₄).[3][5] K₃PO₄ is a stronger base and is often used under anhydrous or nearly anhydrous conditions, which can also help suppress the undesired protodeboronation side reaction (see Problem 2). Cesium carbonate (Cs₂CO₃) is another effective but more expensive option.

  • Inappropriate Solvent: The solvent must fully solubilize all reaction components at the reaction temperature. Poor solubility can lead to a heterogeneous mixture and dramatically slow down reaction rates.

    • Solution: While 1,4-dioxane and toluene are common choices, consider solvents with better solubilizing power or higher boiling points if needed.[3] 2-Methyltetrahydrofuran (2-MeTHF) is a greener and often effective alternative to THF and dioxane.[3] For very polar substrates, solvents like DMF or acetonitrile (MeCN) might be necessary, though their impact on the catalytic cycle should be considered, as they can sometimes coordinate to the palladium center.[6][7]

Problem 2: Significant Protodeboronation of the Boronic Acid

Your analysis shows a high yield of the arene/heteroarene corresponding to your boronic acid (Ar-H) instead of the desired biaryl product (Ar-Ar'). This indicates the C-B bond is being cleaved and replaced by a C-H bond.

Q: What causes protodeboronation, and what are the most effective strategies to prevent it?

A: Protodeboronation is a major parasitic side reaction, especially with electron-rich, electron-deficient, or heteroaromatic boronic acids.[8][9] It involves the protonolysis of the carbon-boron bond and can be catalyzed by both acid and base, with the presence of water often accelerating the process.[8][9]

Probable Causes & Recommended Solutions:

  • Presence of Protic Sources (Water): The combination of base and water can readily hydrolyze the C-B bond.[1] This is particularly problematic at elevated temperatures and with prolonged reaction times.[9]

    • Solution 1 (Anhydrous Conditions): Switch to strictly anhydrous conditions. Use a strong, non-aqueous base like potassium phosphate (K₃PO₄) or potassium tert-butoxide (t-BuOK) in a dry solvent like toluene or dioxane.[3] Ensure all glassware is oven-dried and reagents are anhydrous.

    • Solution 2 (Boronic Esters): Protect the boronic acid as a more stable boronic ester. Pinacol (BPin) or neopentyl glycol esters are common choices that exhibit greater stability towards protodeboronation.[4] MIDA (N-methyliminodiacetic acid) boronates are another excellent option, designed for a "slow release" of the boronic acid under the reaction conditions, which keeps its instantaneous concentration low and minimizes decomposition.[8]

  • Substrate Instability: The inherent electronic properties of your boronic acid can make it highly susceptible to this side reaction.[9]

    • Solution: If possible, modify the synthetic route to introduce the boron functionality at a later stage. Alternatively, use one of the protection strategies mentioned above (boronic esters). Using a more active catalyst system that accelerates the productive coupling can also help, as the desired reaction will outcompete the undesired protodeboronation.[8]

Frequently Asked Questions (FAQs)

Q1: Which class of ligand is generally the best starting point for a new, sterically hindered Suzuki-Miyaura coupling?

A1: For sterically hindered substrates, the Buchwald-type biaryl phosphine ligands are the most reliable starting point.[1] Specifically, XPhos is an excellent all-around choice due to its combination of bulk and electron-donating character, which promotes both the oxidative addition of challenging electrophiles (like aryl chlorides) and the reductive elimination of hindered products.[3] If XPhos fails, SPhos is another strong candidate, particularly for heteroaromatic systems.[2]

Q2: How does temperature affect reactions with hindered substrates?

A2: Higher temperatures generally increase the reaction rate, which can be beneficial for overcoming the high activation energy associated with hindered couplings.[5] However, elevated temperatures also accelerate catalyst decomposition and side reactions like protodeboronation.[9] The optimal approach is to start at a moderate temperature (e.g., 80-100 °C) and only increase it if the reaction is sluggish. Using a highly active catalyst/ligand system is often a better strategy than simply increasing the temperature.

Q3: Can I use an excess of the boronic acid to drive the reaction to completion?

A3: Yes, using a slight excess of the boronic acid (e.g., 1.2–1.5 equivalents) is a common and effective strategy to maximize the consumption of the often more valuable aryl halide partner.[5] However, be aware that this will not overcome fundamental issues like an inactive catalyst and may lead to more homocoupling or protodeboronation byproducts that need to be removed during purification.

Data Summary: Ligand & Base Selection Guide

The following table provides a starting point for selecting conditions for challenging Suzuki-Miyaura couplings. Yields are illustrative and highly substrate-dependent.

Coupling ChallengeRecommended LigandRecommended BaseSolvent SystemRationale
Di-ortho-substituted Boronic Acid XPhos, RuPhosK₃PO₄Toluene, DioxaneBulky, electron-rich ligands facilitate reductive elimination of hindered products. A strong, anhydrous base minimizes protodeboronation.[1][3]
Electron-Rich Aryl Chloride SPhos, BrettPhosK₂CO₃ (aq.) or K₃PO₄Dioxane/H₂OHighly electron-donating ligands are needed to promote the difficult oxidative addition step with electron-rich chlorides.[3][10]
Heteroaromatic Boronic Acid (e.g., 2-pyridyl) SPhos, cataCXium® AK₃PO₄, Cs₂CO₃2-MeTHF, DioxaneThese substrates are prone to protodeboronation and catalyst inhibition.[1][9] SPhos is effective, and anhydrous conditions are often crucial.
Tetra-ortho-substituted Biaryl Synthesis RuPhos, AdBrettPhost-BuOK, K₃PO₄TolueneThis is one of the most challenging coupling classes, requiring highly active and bulky ligands to overcome severe steric clash in the transition states.[11]

Visualizing the Process

Troubleshooting Workflow

This diagram outlines a logical sequence for diagnosing and solving common issues in hindered Suzuki-Miyaura couplings.

TroubleshootingWorkflow Start Reaction Start: Low/No Conversion Check_Catalyst Is the Catalyst/Ligand System Optimized for Hindered Substrates? Start->Check_Catalyst Switch_Ligand Action: Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) & Use a Modern Precatalyst (G3/G4) Check_Catalyst->Switch_Ligand No Check_Base Is the Base Strong Enough? Check_Catalyst->Check_Base Yes Switch_Ligand->Check_Base Switch_Base Action: Switch to a Stronger Base (e.g., K₃PO₄, Cs₂CO₃) Check_Base->Switch_Base No Check_Side_Products Analyze Crude Mixture: Significant Protodeboronation? Check_Base->Check_Side_Products Yes Switch_Base->Check_Side_Products Use_Anhydrous Action: Use Anhydrous Conditions (Dry Solvent, K₃PO₄) or Protect as Boronic Ester (BPin, MIDA) Check_Side_Products->Use_Anhydrous Yes Check_Solubility Are All Reagents Soluble at Reaction Temperature? Check_Side_Products->Check_Solubility No Use_Anhydrous->Check_Solubility Switch_Solvent Action: Change Solvent (e.g., Toluene, 2-MeTHF, DMF) Check_Solubility->Switch_Solvent No Success Reaction Optimized Check_Solubility->Success Yes Switch_Solvent->Success

Caption: A decision tree for troubleshooting Suzuki-Miyaura couplings.

Experimental Protocol: General Method for a Hindered Coupling

This protocol provides a robust starting point for the coupling of a sterically hindered aryl bromide with a hindered boronic acid. All operations should be performed under an inert atmosphere (Nitrogen or Argon).

Materials:

  • Aryl Bromide (1.0 equiv)

  • Sterically Hindered Boronic Acid (1.3 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 0.02 equiv, 2 mol%)

  • Ligand (e.g., XPhos, 0.04 equiv, 4 mol% - if not using a precatalyst)

  • Base (e.g., K₃PO₄, finely powdered and dried, 2.5 equiv)

  • Anhydrous Solvent (e.g., Toluene or 1,4-Dioxane)

  • Oven-dried reaction vessel with a magnetic stir bar

Procedure:

  • Vessel Preparation: To the oven-dried reaction vessel, add the aryl bromide (1.0 equiv), the boronic acid (1.3 equiv), the palladium precatalyst (0.02 equiv), and the finely powdered K₃PO₄ (2.5 equiv).[5]

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate the vessel and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed. Oxygen can lead to catalyst decomposition and unwanted side reactions.[5]

  • Solvent Addition: Add the anhydrous solvent via syringe. The typical concentration is 0.1–0.5 M with respect to the limiting reagent (the aryl bromide).

  • Degassing (Optional but Recommended): For maximum rigor, sparge the resulting solution with Argon for 10-15 minutes to ensure the solvent is thoroughly degassed.

  • Reaction: Place the vessel in a preheated oil bath at the desired temperature (e.g., 100 °C). Stir vigorously to ensure good mixing.

  • Monitoring: Monitor the reaction progress by taking small aliquots (via syringe) at regular intervals and analyzing by TLC, GC-MS, or LC-MS.[5]

  • Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate. Wash the organic layer with water and then with brine. The aqueous washes remove the inorganic base and boron-containing byproducts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.[5]

References

  • Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, Royal Society of Chemistry.
  • Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
  • Technical Support Center: Optimizing Reactions for Sterically Hindered Pyrimidine Boronic Acids. Benchchem.
  • Application of hindered ether solvents for palladium catalyzed Suzuki–Miyaura, Sonogashira and cascade Sonogashira cross-coupling reactions. Organic & Biomolecular Chemistry, Royal Society of Chemistry.
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry.
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • Protodeboron
  • Application of hindered ether solvents for palladium catalyzed Suzuki–Miyaura, Sonogashira and cascade Sonogashira cross-coupling reactions.
  • Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery: Volume 1.
  • Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Organic Chemistry Portal.
  • Protodeboronation of (Hetero)
  • How to approach choosing reaction conditions for Suzuki? Reddit.
  • Technical Support Center: Managing Protodeboryl
  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

Sources

Troubleshooting

Preventing protodeboronation of (4-((Diisopropylamino)methyl)phenyl)boronic acid.

Welcome to the technical support center for (4-((Diisopropylamino)methyl)phenyl)boronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (4-((Diisopropylamino)methyl)phenyl)boronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of using this versatile reagent, with a specific focus on preventing its undesired decomposition via protodeboronation. Our goal is to provide you with the foundational knowledge, practical troubleshooting advice, and robust protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the stability and handling of (4-((Diisopropylamino)methyl)phenyl)boronic acid.

Q1: What is protodeboronation and why is it a problem for my reaction?

A: Protodeboronation is a chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond (Ar-B(OH)₂ → Ar-H).[1][2] This is a significant issue as it consumes your starting material, leading to lower yields of the desired product and generating (diisopropylamino)methyl)benzene as a difficult-to-remove impurity. This side reaction is a common challenge in reactions utilizing boronic acids, such as the Suzuki-Miyaura coupling.[2][3]

Q2: Is (4-((Diisopropylamino)methyl)phenyl)boronic acid particularly susceptible to protodeboronation?

A: While specific kinetic data for this exact molecule is not extensively published, its structure suggests a unique reactivity profile. The molecule contains a basic tertiary amine. Under neutral or slightly acidic conditions, this amine can be protonated, forming a zwitterionic species. Similar to basic heteroaromatic boronic acids like 2-pyridine boronic acid, this zwitterion can be highly reactive and prone to rapid, unimolecular protodeboronation under neutral pH conditions.[2][4] Therefore, careful pH control is critical.

Q3: How does pH affect the stability of this boronic acid?

A: The pH of the reaction medium is arguably the most critical factor. The speciation of the boronic acid changes dramatically with pH, influencing its stability[1][2].

  • Acidic pH: The diisopropylamino group will be protonated. While this may protect the amine, it can shift the equilibrium away from the catalytically active boronate species required for cross-coupling.[2]

  • Neutral pH: The molecule can exist as a zwitterion, which is often the most reactive species towards protodeboronation for boronic acids containing a basic nitrogen atom.[2][4]

  • Basic pH: In basic media, the boronic acid is converted to the tetrahedral boronate anion ([ArB(OH)₃]⁻).[1] While this boronate is necessary for the transmetalation step in Suzuki couplings, high pH also accelerates the base-catalyzed protodeboronation pathway for many arylboronic acids.[5][6]

Q4: Can I store solutions of (4-((Diisopropylamino)methyl)phenyl)boronic acid?

A: It is strongly recommended to prepare solutions of this boronic acid immediately before use. Due to its potential instability, especially in aqueous or protic solvents, storage in solution can lead to significant degradation over time. If a stock solution must be made, use an anhydrous, aprotic solvent and store it under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (2-8°C).[7]

Troubleshooting Guide: Common Experimental Issues

This section provides a structured approach to diagnosing and solving problems encountered during reactions involving (4-((Diisopropylamino)methyl)phenyl)boronic acid.

Issue 1: Low Yield of Desired Product and Significant Formation of (Diisopropylamino)methyl)benzene Byproduct
Potential Cause Diagnostic Check Recommended Solution
Incorrect Base/pH Analyze reaction pH. Use ¹H NMR or GC-MS to quantify the protodeboronated byproduct.The choice of base is critical. Avoid very strong bases that create a high pH environment where base-catalyzed protodeboronation is rapid.[5][6][8] Consider using milder bases like K₃PO₄ or K₂CO₃ instead of NaOH or KOH. For base-sensitive substrates, KF can be an effective alternative.[9]
Slow Catalytic Turnover Monitor reaction progress over time. If the reaction is sluggish, the boronic acid is exposed to decomposition conditions for longer.Optimize the catalyst system. Use a high-activity palladium catalyst and ligand (e.g., a biarylphosphine ligand like SPhos or XPhos) to accelerate the desired Suzuki coupling, thereby outcompeting the slower protodeboronation pathway.[2]
High Reaction Temperature Run a temperature screen (e.g., room temperature, 60 °C, 80 °C) and analyze byproduct formation at each point.High temperatures can accelerate protodeboronation.[10] Use the lowest effective temperature for the cross-coupling reaction. Modern, highly active catalysts often allow for efficient coupling at lower temperatures.
Presence of Water/Protic Solvents Ensure all solvents and reagents are anhydrous.Water is the proton source for protodeboronation.[2] Use anhydrous solvents and handle reagents under an inert atmosphere. If an aqueous base is required, minimize the amount of water used.
Issue 2: Inconsistent Reaction Results
Potential Cause Diagnostic Check Recommended Solution
Degradation of Boronic Acid Solid Check the purity of the solid reagent by ¹H NMR or melting point before use.Store the solid reagent in a desiccator, under an inert atmosphere, and at the recommended temperature (2-8°C).[7] Avoid repeated exposure to atmospheric moisture.
"Slow Release" Strategy Needed The boronic acid concentration is too high at the start of the reaction, leading to decomposition before it can couple.Convert the boronic acid to a more stable boronate ester, such as a pinacol ester (Ar-B(pin)) or an MIDA boronate ester.[2] These esters act as "slow-release" sources of the boronic acid under the reaction conditions, keeping its instantaneous concentration low and minimizing decomposition.[2][11]

Visualizing the Problem: The Protodeboronation Pathway

The following diagram illustrates the critical role of pH in determining the fate of (4-((Diisopropylamino)methyl)phenyl)boronic acid. Under neutral conditions, the molecule can form a zwitterion, which may readily undergo decomposition. In basic conditions, the desired tetrahedral boronate is formed for coupling, but it can also be susceptible to base-catalyzed protodeboronation.

Protodeboronation_Pathway BA Aryl Boronic Acid (Trigonal, ArB(OH)₂) Zwitterion Zwitterionic Form (Neutral pH) BA->Zwitterion Intramolecular Proton Transfer (Neutral pH) Boronate Tetrahedral Boronate ([ArB(OH)₃]⁻) BA->Boronate + OH⁻ (Basic pH) Decomposition Protodeboronation (Ar-H byproduct) Zwitterion->Decomposition Rapid Unimolecular Decomposition Coupling Desired Suzuki Coupling Boronate->Coupling Transmetalation to Pd Catalyst Boronate->Decomposition Base-Catalyzed Decomposition Workflow_Diagram Start Start: Suzuki Coupling with (4-((Diisopropylamino)methyl)phenyl)boronic acid CheckPurity Check Boronic Acid Purity (Solid, by NMR) Start->CheckPurity Protocol1 Attempt Protocol 1: Optimized Base (K₃PO₄) & Active Catalyst (e.g., SPhos) CheckPurity->Protocol1 Monitor Monitor Reaction: Check for Protodeboronation Byproduct (Ar-H) via GC-MS/LC-MS Protocol1->Monitor Decision Is Protodeboronation > 10%? Monitor->Decision Success Success! Proceed with Purification Decision->Success No Troubleshoot Troubleshoot Protocol 1: - Lower Temperature - Screen Other Bases (KF, K₂CO₃) - Screen Solvents (Toluene, 2-MeTHF) Decision->Troubleshoot Yes Troubleshoot->Monitor Decision2 Problem Persists? Troubleshoot->Decision2 Decision2->Protocol1 No, Improved Protocol2 Switch to Protocol 2: Synthesize & Use Pinacol or MIDA Boronate Ester Decision2->Protocol2 Yes Protocol2->Monitor

Sources

Optimization

Strategies to improve the stability of (4-((Diisopropylamino)methyl)phenyl)boronic acid in reactions

Strategies for Improving Stability and Reaction Success Welcome to the technical support guide for (4-((Diisopropylamino)methyl)phenyl)boronic acid. This document is designed for researchers, medicinal chemists, and proc...

Author: BenchChem Technical Support Team. Date: January 2026

Strategies for Improving Stability and Reaction Success

Welcome to the technical support guide for (4-((Diisopropylamino)methyl)phenyl)boronic acid. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent and may encounter challenges related to its stability. Our goal is to provide not just solutions, but a foundational understanding of the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

The unique structure of (4-((Diisopropylamino)methyl)phenyl)boronic acid, featuring a bulky and basic diisopropylamino group, presents specific challenges that can impact reaction efficiency and reproducibility. This guide offers a series of FAQs, in-depth troubleshooting workflows, and detailed protocols to mitigate these issues.

Frequently Asked Questions (FAQs)

Here we address the most common issues encountered when working with (4-((Diisopropylamino)methyl)phenyl)boronic acid.

Q1: My Suzuki-Miyaura coupling reaction yield is low or inconsistent. What's the most likely cause?

A1: Low or inconsistent yields are frequently tied to the degradation of the boronic acid before or during the reaction. The primary culprits are protodeboronation (replacement of the B(OH)₂ group with a proton), oxidation, and the formation of an inactive trimeric anhydride called a boroxine.[1][2] The basicity of the diisopropylamino moiety can also complicate the reaction by interacting with the palladium catalyst or altering the optimal pH of the reaction mixture.

Q2: I'm observing a significant amount of a homocoupled biaryl byproduct. Why is this happening?

A2: Homocoupling of boronic acids is often promoted by the presence of oxygen and Pd(II) species in the reaction mixture.[1] If your reaction is not thoroughly degassed, or if the Pd(0) catalyst is oxidized to Pd(II), these species can catalyze the coupling of two boronic acid molecules. Ensure all solvents are rigorously degassed and that the reaction is maintained under a strictly inert atmosphere (Nitrogen or Argon).

Q3: My boronic acid has been on the shelf for a while. How can I check its purity and activity?

A3: The most common sign of degradation is the formation of the corresponding boroxine, which is a trimer formed through the loss of water.[3][4][5] You can often detect this by ¹H NMR spectroscopy, where you may see broadened peaks or a different set of aromatic signals corresponding to the boroxine. While boroxines can be active in some Suzuki couplings (as they can hydrolyze back to the boronic acid in situ), their reactivity can be different.[5] For critical applications, it is always best to use a freshly opened bottle or a protected form of the boronic acid.

Q4: Can the basic diisopropylamino group interfere with the reaction?

A4: Yes. Tertiary amines can act as ligands for the palladium catalyst, potentially inhibiting its catalytic activity. Furthermore, as a base, it can influence the delicate acid-base equilibria in the reaction, which is critical for the transmetalation step in Suzuki-Miyaura couplings.[6] If you suspect interference, using a stronger, non-coordinating inorganic base (like K₃PO₄ or Cs₂CO₃) in your protocol is often beneficial.

Troubleshooting Guide: A Systematic Approach

When a reaction fails, a systematic approach is key. The following guide and decision-making workflow are designed to help you diagnose the issue methodically.

Initial Checks for a Failed Reaction
  • Reagent Integrity: Was the (4-((Diisopropylamino)methyl)phenyl)boronic acid from a fresh, sealed container? If not, consider one of the stabilization protocols below.

  • Inert Atmosphere: Was the reaction vessel thoroughly purged with an inert gas? Were the solvents properly degassed? Oxygen is a known catalyst poison and promotes side reactions.[1][7]

  • Catalyst and Ligand Activity: Is your palladium source active? Are you using an appropriate ligand for the specific coupling? Electron-rich, bulky phosphine ligands often improve the efficiency of Suzuki couplings.[1]

  • Base Selection: Is the base appropriate for your substrate? For base-sensitive functional groups, a milder base like K₃PO₄ or K₂CO₃ is preferable. The choice of base is critical for activating the boronic acid for transmetalation.[6]

Troubleshooting Workflow Diagram

The following diagram outlines a logical flow for troubleshooting a problematic reaction involving (4-((Diisopropylamino)methyl)phenyl)boronic acid.

TroubleshootingWorkflow Troubleshooting Workflow for Problematic Reactions start Low or No Yield Observed check_reagents Step 1: Verify Reagent Quality start->check_reagents ba_quality Boronic Acid fresh? (If no, see Step 3) check_reagents->ba_quality check_conditions Step 2: Review Reaction Conditions base_choice Base appropriate? (e.g., K₃PO₄, Cs₂CO₃) check_conditions->base_choice stabilize_ba Step 3: Implement Stabilization Strategy form_ester Convert to Boronate Ester (e.g., Pinacol, MIDA, DABO) stabilize_ba->form_ester ba_quality->stabilize_ba No catalyst_quality Catalyst/Ligand active? ba_quality->catalyst_quality Yes catalyst_quality->start No, Replace solvent_quality Solvents properly degassed? catalyst_quality->solvent_quality Yes solvent_quality->start No, Degas solvent_quality->check_conditions Yes base_choice->start No, Re-optimize temp_choice Temperature optimal? base_choice->temp_choice Yes temp_choice->start No, Re-optimize temp_choice->stabilize_ba Still Fails form_ester->check_reagents Retry Reaction

Caption: A decision tree for systematically troubleshooting failed reactions.

Core Instability Pathways

Understanding why the molecule is unstable is the first step toward preventing degradation.

  • Boroxine Formation (Dehydration): This is the most common decomposition pathway for boronic acids upon storage or heating in anhydrous conditions.[8][9] Three molecules of the boronic acid condense, eliminating three molecules of water to form a stable six-membered ring. While this process is reversible in the presence of water, the reaction rate may be affected.[5]

BoroxineFormation Equilibrium Between Boronic Acid and Boroxine cluster_0 3 x Boronic Acid cluster_1 1 x Boroxine BA R-B(OH)₂ Water_rev - 3 H₂O BA->Water_rev Boroxine (RBO)₃ Water_fwd + 3 H₂O Boroxine->Water_fwd Water_fwd->BA Hydrolysis (H₂O present) Water_rev->Boroxine Dehydration (Heat/Vacuum)

Caption: The reversible dehydration of boronic acid to its trimeric boroxine.

  • Protodeboronation: This is an irreversible decomposition pathway, particularly prevalent under basic or acidic conditions, where the C-B bond is cleaved and replaced by a C-H bond. This leads to the formation of N,N-diisopropyl-4-methylbenzylamine, a common impurity that reduces the effective concentration of your boronic acid.[10][11]

  • Oxidation: Boronic acids are susceptible to oxidation, which converts the boronic acid to a phenol.[11][12][13] This is often mediated by reactive oxygen species, which can form in ethereal solvents that are not properly stored or purified.[11]

Proactive Stabilization Strategies & Protocols

Instead of just troubleshooting failed reactions, a more robust approach is to proactively stabilize the boronic acid. Converting the boronic acid to a more stable derivative is the most effective strategy.

Comparison of Stabilization Derivatives
DerivativeStructureBenchtop StabilityPreparationReaction UseDeprotection
Boronic Acid R-B(OH)₂Poor to Moderate-Direct, but prone to decomposition-
Pinacol Ester R-B(pin)Good to Excellent1 step (with pinacol)Often used directly in couplingNot usually required
DABO Boronate R-B(O-CH₂CH₂)₂N-HExcellent1 step (with diethanolamine)Used directly, hydrolyzes in situIn situ hydrolysis
MIDA Boronate R-B(MIDA)Excellent1 step (with MIDA)Requires slow-release conditionsSlow hydrolysis with base/water
Trifluoroborate [R-BF₃]KExcellent1 step (with KHF₂)Requires activation (hydrolysis)In situ hydrolysis
Protocol 1: Formation of the Pinacol Boronate Ester

Pinacol esters are one of the most common and effective ways to protect boronic acids.[14] They are significantly more stable to storage and purification (e.g., column chromatography) than the free boronic acid.

Workflow: (4-((Diisopropylamino)methyl)phenyl)boronic acid → (4-((Diisopropylamino)methyl)phenyl)boronic acid pinacol ester → Suzuki-Miyaura Coupling

Step-by-Step Protocol:

  • Setup: To a round-bottom flask, add (4-((Diisopropylamino)methyl)phenyl)boronic acid (1.0 equiv) and pinacol (1.1 equiv).

  • Solvent: Add a solvent suitable for azeotropic removal of water, such as toluene or hexane (approx. 0.2 M concentration).

  • Reaction: Equip the flask with a Dean-Stark apparatus and a condenser. Heat the mixture to reflux.

  • Monitoring: Monitor the reaction by TLC or LC-MS until all the starting boronic acid is consumed. Water will collect in the Dean-Stark trap.

  • Workup: Once complete, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purification: The resulting crude pinacol ester can often be used directly or purified by flash column chromatography on silica gel.

Protocol 2: Formation of the Diethanolamine (DABO) Boronate Adduct

Diethanolamine (DABO) adducts are highly stable, crystalline solids that are easy to handle and store.[15] They serve as excellent surrogates for the boronic acid and can be used directly in coupling reactions, where they hydrolyze in situ in the presence of water to release the active boronic acid.

Step-by-Step Protocol:

  • Dissolution: In a vial, dissolve (4-((Diisopropylamino)methyl)phenyl)boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like dichloromethane or THF.

  • Addition: While stirring, add diethanolamine (1.0 equiv) dropwise.

  • Precipitation: A white precipitate of the DABO boronate will typically form immediately.

  • Isolation: Stir the resulting slurry for 15-30 minutes at room temperature.

  • Purification: Isolate the white solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. This stable adduct can now be weighed accurately and used directly in your coupling reaction.[7]

Protocol 3: General Optimized Suzuki-Miyaura Coupling

This protocol is a robust starting point for coupling the stabilized boronic acid derivative with an aryl halide.

Setup Workflow:

SuzukiSetup Optimized Suzuki-Miyaura Reaction Setup start Prepare Reaction Vessel (Oven-dried, under Argon/N₂) add_solids Add Aryl Halide (1.0 equiv), Boronate Ester (1.2-1.5 equiv), and Base (e.g., K₃PO₄, 2-3 equiv) start->add_solids add_catalyst Add Pd Catalyst & Ligand (e.g., Pd₂(dba)₃ / SPhos, 1-2 mol%) add_solids->add_catalyst add_solvent Add Degassed Solvent (e.g., Dioxane/H₂O, Toluene) via Syringe add_catalyst->add_solvent heat Heat with Vigorous Stirring (e.g., 80-110 °C) add_solvent->heat monitor Monitor Reaction by TLC/LC-MS heat->monitor

Caption: A generalized workflow for setting up a robust Suzuki-Miyaura coupling reaction.

References
  • Coutts, S. J., et al. (1994). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Kubát, P., et al. (2011). Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. Organic & Biomolecular Chemistry. [Link]

  • Martínez-Aguirre, M. A., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry. [Link]

  • Simon, P. M., et al. (2023). Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki–Miyaura Coupling. The Journal of Organic Chemistry. [Link]

  • Sun, X., et al. (2019). The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. Nature Chemistry. [Link]

  • Vedejs, E., et al. (2009). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters. [Link]

  • Roy, C., & Brown, H. C. (2006). Order of thermodynamic stability of representative boronic esters. Journal of Organometallic Chemistry. [Link]

  • Chem-Station. (2016). Protecting Groups for Boronic Acids. Chem-Station Int. Ed. [Link]

  • ResearchGate. Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine. [Link]

  • Wang, L., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences. [Link]

  • Candish, L., et al. (2021). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link]

  • Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]

  • Grice, I. D., et al. (2012). Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates. Organic & Biomolecular Chemistry. [Link]

  • James, T. D., & Phillips, M. D. (2007). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears. Supramolecular Chemistry. [Link]

  • Sun, X., et al. (2019). The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. University of Bath's research portal. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Chen, C., et al. (2021). Aminative Suzuki–Miyaura coupling. Science. [Link]

  • Wikipedia. Boroxine. [Link]

  • Taylor, M. S. (2010). ChemInform Abstract: Boron Acids as Protective Agents and Catalysts in Synthesis. ChemInform. [Link]

  • Reddit. (2018). Self-condensation of phenylboronic acid. r/chemistry. [Link]

  • ResearchGate. The Slow‐Release Strategy in Suzuki–Miyaura Coupling. [Link]

  • Wang, B., et al. (2013). An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines. Beilstein Journal of Organic Chemistry. [Link]

  • Iovine, P. M., et al. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A. [Link]

  • ResearchGate. The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. [Link]

  • Semantic Scholar. On the rate of boronate ester formation in ortho-aminomethyl-functionalised phenyl boronic acids. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of (4-((Diisopropylamino)methyl)phenyl)boronic acid

Welcome to the technical support guide for the purification of crude (4-((Diisopropylamino)methyl)phenyl)boronic acid (CAS 1025900-35-9). This document provides in-depth troubleshooting advice, frequently asked questions...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude (4-((Diisopropylamino)methyl)phenyl)boronic acid (CAS 1025900-35-9). This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the scientific rationale and practical steps needed to overcome common purification challenges associated with this unique amphoteric molecule.

Introduction: The Purification Challenge

(4-((Diisopropylamino)methyl)phenyl)boronic acid is a valuable building block in medicinal chemistry and materials science.[1] Its purification, however, is often non-trivial. The molecule possesses both a basic diisopropylamino group and a weakly acidic boronic acid moiety.[2] This dual functionality can lead to difficult separations, poor behavior on standard chromatography media, and stability issues. This guide will walk you through robust methods to achieve high purity by leveraging the compound's specific chemical properties.

Frequently Asked Questions & Troubleshooting

Q1: What are the most common impurities I should expect in my crude material?

A1: The impurity profile of your crude product is highly dependent on its synthetic route. However, for arylboronic acids prepared via organometallic intermediates, several classes of impurities are common:

  • Boroxines (Anhydrides): Boronic acids can reversibly dehydrate to form cyclic trimers called boroxines. These are often seen in 1H NMR as broadened peaks and can complicate analysis. This is an equilibrium process, and the presence of water shifts it back towards the monomeric acid.

  • Unreacted Starting Materials: If the synthesis involves, for example, a lithium-halogen exchange followed by borylation, you may have residual aryl halide (e.g., 4-bromo-N,N-diisopropylbenzylamine).[1]

  • Homocoupling Products: Reaction of the organometallic intermediate with unreacted starting material can lead to biaryl impurities.

  • Residual Solvents and Reagents: Solvents from the reaction and workup (e.g., THF, ether, toluene) and inorganic salts are common.

A preliminary 1H NMR or LC-MS of the crude material is invaluable for identifying the major impurities and selecting the most appropriate purification strategy.

Q2: My crude product is a sticky oil or goo. How can I get it to solidify for easier handling?

A2: This is a frequent issue, often caused by residual solvents or the presence of impurities that inhibit crystallization. Trituration is an effective first step.

Protocol: Trituration of Crude Product

  • Place the crude oil/goo in a flask with a stir bar.

  • Add a solvent in which your desired product has very low solubility, but your impurities are potentially more soluble. Good starting choices are cold n-hexane, diethyl ether, or a mixture of the two.

  • Stir the mixture vigorously at room temperature or in an ice bath for 1-3 hours. The goal is to wash the impurities into the solvent while encouraging your product to precipitate as a solid.

  • If a solid forms, collect it by filtration, wash with a small amount of the cold trituration solvent, and dry under vacuum.

  • Analyze the resulting solid for purity. Even if not completely pure, this solid is now much easier to handle for subsequent purification steps.

Q3: Is acid-base extraction a good purification strategy for this specific molecule?

A3: Absolutely. Acid-base extraction is arguably the most powerful and scalable method for purifying (4-((Diisopropylamino)methyl)phenyl)boronic acid precisely because of its amphoteric nature. By carefully controlling the pH of an aqueous solution, you can selectively protonate the basic amine or deprotonate the acidic boronic acid, dramatically changing the molecule's solubility and allowing for its separation from neutral organic impurities.[3][4]

The key is to exploit the different pKa values:

  • The diisopropylamino group is basic and will be protonated (becoming a water-soluble cation) under acidic conditions (e.g., pH < 4).

  • The boronic acid group is a weak Lewis acid (pKa typically ~8-9) and will be deprotonated (becoming a water-soluble boronate anion) under basic conditions (e.g., pH > 10).[2][5]

This allows for a two-way separation from any neutral impurities.

Q4: Can you provide a detailed protocol for purification by acid-base extraction?

A4: This protocol is designed to first remove any neutral or acidic impurities and then isolate the desired product, leaving behind any more basic impurities.

Experimental Protocol: Purification via Biphasic Acid-Base Extraction

  • Initial Dissolution: Dissolve the crude material in a suitable organic solvent like ethyl acetate or diethyl ether (approx. 10-20 mL per gram of crude).

  • Acidic Wash (Remove Basic Impurities):

    • Transfer the organic solution to a separatory funnel.

    • Extract the organic layer with 1 M HCl (aq). A typical procedure is to use a volume of aqueous acid equal to half the organic volume, shake, separate the layers, and repeat two more times.

    • Causality: At this low pH, your desired product's amino group is protonated, pulling the entire molecule into the aqueous layer as a hydrochloride salt. Most neutral organic impurities will remain in the organic layer.

    • Combine the acidic aqueous layers. Discard the organic layer (or save for analysis of impurities).

  • Neutralization and Re-extraction:

    • Cool the combined acidic aqueous layer in an ice bath.

    • Slowly add a base, such as 2 M NaOH (aq) or saturated NaHCO3 (aq), while stirring until the pH is approximately 7-8. Be cautious if using bicarbonate, as CO2 gas will be evolved.[4]

    • Add fresh ethyl acetate to the now-neutralized aqueous solution. The deprotonated amine is now neutral and should move back into the organic layer.

    • Extract thoroughly (3x), combine the organic layers, and wash with brine.

  • Final Polish (Optional Basic Wash):

    • To remove any non-basic acidic impurities, you can perform an optional wash of the organic layer from step 3 with a mild base like saturated NaHCO3 solution. Your product should remain in the organic phase.

  • Isolation:

    • Dry the final organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure (rotary evaporation).

    • The resulting solid should be the purified boronic acid. Further purity can be achieved by recrystallization if needed.

Below is a workflow diagram illustrating this process.

G cluster_0 Step 1: Dissolution & Acid Wash cluster_1 Step 2: Neutralization & Re-extraction cluster_2 Step 3: Isolation crude Crude Product in Ethyl Acetate sep_funnel1 Separatory Funnel: Add 1M HCl (aq) crude->sep_funnel1 org1 Organic Layer: Neutral Impurities sep_funnel1->org1 Discard aq1 Aqueous Layer (pH ~1): Product as R-NH(iPr)2+ Salt sep_funnel1->aq1 Keep beaker Beaker: Add 2M NaOH to pH 7-8 aq1->beaker sep_funnel2 Separatory Funnel: Add fresh Ethyl Acetate beaker->sep_funnel2 aq2 Aqueous Layer: Inorganic Salts sep_funnel2->aq2 Discard org2 Organic Layer: Purified Product sep_funnel2->org2 Keep dry Dry over Na2SO4 org2->dry evap Evaporate Solvent dry->evap final Pure Crystalline Product evap->final

Caption: Workflow for acid-base purification.

Q5: I have low recovery after the acid-base workup. What could have gone wrong?

A5: Low recovery is typically traced to one of a few issues:

  • Incorrect pH: The pH ranges are critical. Use pH paper or a calibrated meter to ensure you are fully protonating the amine (pH < 2) and then fully neutralizing it (pH > 7) for extraction. If the product is not fully neutralized, it will remain as a salt in the aqueous layer.

  • Emulsion Formation: The presence of amphiphilic molecules can lead to stable emulsions at the aqueous/organic interface. To break an emulsion, try adding a small amount of brine (saturated NaCl solution) or filtering the entire mixture through a pad of Celite.

  • Insufficient Extraction: Do not rush the extractions. Perform at least three extractions at each stage, shaking the separatory funnel thoroughly each time, to ensure complete transfer between phases.

  • Precipitation at the Interface: Sometimes, the product can precipitate as a solid between the layers during neutralization if its solubility is low in both phases. If this happens, you may need to add more organic solvent or a co-solvent like THF to redissolve it before proceeding.

Q6: Is it possible to use silica gel column chromatography?

A6: While possible, it is often challenging.[6] The basic amino group on your molecule will interact strongly with the acidic silanol groups on standard silica gel, leading to significant peak tailing or even irreversible adsorption (streaking).[7] If you must use chromatography, consider these modifications:

  • Use a Modified Stationary Phase: Neutral alumina may provide better results than silica gel.[8]

  • Buffer the Mobile Phase: Pre-treat the silica gel by slurrying it in the mobile phase containing a small amount of a volatile base, like 0.5-1% triethylamine (NEt3) or ammonium hydroxide.[6] This deprotonates the silica surface, reducing unwanted interactions.

  • Solvent System: A gradient of ethyl acetate in hexanes or dichloromethane in methanol, both containing 0.5% triethylamine, is a good starting point.

Q7: What are the best conditions for recrystallization?

A7: Recrystallization is an excellent final polishing step after acid-base extraction or for crude material that is already reasonably pure.[8] Finding the right solvent system is key.

Protocol: Recrystallization

  • Solvent Screening: Test the solubility of a small amount of your material in various solvents (e.g., water, ethanol, isopropanol, acetonitrile, toluene, ethyl acetate, hexane). An ideal single solvent will dissolve the compound when hot but not when cold. More likely, you will need a binary solvent system (e.g., Toluene/Hexane, Ethanol/Water).[9][10]

  • Dissolution: In a flask, dissolve your compound in the minimum amount of the hot solvent (or the more polar solvent of a binary pair).

  • Crystallization: If using a binary system, add the second, less polar solvent (the "anti-solvent") dropwise until the solution becomes faintly cloudy. Add a drop or two of the first solvent to clarify.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator for several hours to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small portion of the cold solvent, and dry thoroughly under vacuum.

Summary of Purification Methods

MethodScalabilityPurity AchievableKey AdvantagesCommon Issues
Acid-Base Extraction HighGood to ExcellentTargets specific compound properties; cost-effective; removes neutral impurities effectively.Emulsion formation; requires careful pH control; may not separate from other basic/acidic impurities.
Recrystallization Medium to HighExcellentCan provide very high purity material; good for removing closely related impurities.Finding a suitable solvent can be difficult; potential for material loss in the mother liquor.
Column Chromatography Low to MediumGood to ExcellentHigh resolving power for difficult separations.Product streaking/loss on silica; requires significant solvent; less scalable.[6][7]
Trituration HighLow to MediumSimple, fast "pre-purification" step; good for turning oils into handleable solids.Not a high-resolution technique; purity is often only moderately improved.

Storage and Handling

Purified (4-((Diisopropylamino)methyl)phenyl)boronic acid, like many boronic acids, should be stored under an inert atmosphere (nitrogen or argon), in a tightly sealed container, and refrigerated (2-8°C).[11][12] This minimizes exposure to moisture and oxygen, which can promote the formation of boroxines and other degradation products over time.

References

  • Reddit User Discussion. (2017). Purification of boronic acids? Reddit. [Link]

  • Hitosugi, S., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters. [Link]

  • Soundararajan, S., et al. (1989). Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants. Analytical Biochemistry. [Link]

  • User Discussion. (2016). How to purify boronic acids/boronate esters? ResearchGate. [Link]

  • Roy, A., et al. (2018). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate. [Link]

  • Lyle, R. E., et al. (1997). Phenylboronic acid complexing reagents derived from aminosalicylic acid.
  • Wikipedia contributors. (2023). Acid–base extraction. Wikipedia. [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Organic Chemistry Laboratory Manual. [Link]

  • LibreTexts Chemistry. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • Sivanand, S., et al. (2007). Process for purification of boronic acid and its derivatives.
  • The Organic Chemistry Tutor. (2020). Acid-Base Extraction Tutorial. YouTube. [Link]

  • Royal Society of Chemistry. (2020). Supplementary Material. Royal Society of Chemistry. [Link]

  • Amerigo Scientific. (n.d.). (4-((Diisopropylamino)methyl)phenyl)boronic acid, 98%. Amerigo Scientific. [Link]

  • Seedion. (n.d.). (4-((Diisopropylamino)methyl)phenyl)boronic acid. Seedion. [Link]

  • Ishiyama, T., et al. (2003). (3,4,5-trifluorophenyl)boronic acid. Organic Syntheses. [Link]

  • Höpfl, H., et al. (2010). 3-Aminophenylboronic acid monohydrate. ResearchGate. [Link]

  • Reddit User Discussion. (2017). Trying to remove a boronic acid in a workup. Help! Reddit. [Link]

  • Zhang, H., et al. (2008). Facile synthesis of aminophenylboronic acid-functionalized magnetic nanoparticles for selective separation of glycopeptides and glycoproteins. PubMed. [Link]

  • D'Souza, A., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]

  • D'Souza, A., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

  • ChemUniverse. (n.d.). (4-((DIISOPROPYLAMINO)METHYL)PHENYL)BORONIC ACID. ChemUniverse. [Link]

  • Inventor, W. L. (2014). Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
  • Al-Zoubi, R. M., et al. (2023). Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI. [Link]

Sources

Optimization

Managing homocoupling side reactions of (4-((Diisopropylamino)methyl)phenyl)boronic acid

Technical Support Center: (4-((Diisopropylamino)methyl)phenyl)boronic acid A Senior Application Scientist's Guide to Mitigating Homocoupling in Suzuki-Miyaura Cross-Coupling Reactions Welcome to the technical support cen...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (4-((Diisopropylamino)methyl)phenyl)boronic acid

A Senior Application Scientist's Guide to Mitigating Homocoupling in Suzuki-Miyaura Cross-Coupling Reactions

Welcome to the technical support center for (4-((Diisopropylamino)methyl)phenyl)boronic acid. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. As a Senior Application Scientist, I have compiled this guide to address a common and often frustrating side reaction: homocoupling. This guide will provide in-depth, field-proven insights to help you troubleshoot and optimize your reactions for higher yields and purity.

The presence of the diisopropylamino-methyl group on the phenylboronic acid introduces unique electronic and steric properties that can influence the outcome of your Suzuki-Miyaura coupling reactions. Understanding these nuances is key to mastering its use.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling, and why is it a problem with (4-((Diisopropylamino)methyl)phenyl)boronic acid?

A1: Homocoupling is an undesired side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid react with each other to form a symmetrical biaryl byproduct. In the case of (4-((Diisopropylamino)methyl)phenyl)boronic acid, this results in the formation of 4,4'-bis((diisopropylamino)methyl)-1,1'-biphenyl. This side reaction consumes your starting material, reducing the yield of your desired cross-coupled product and complicating purification.

The propensity for homocoupling can be influenced by several factors, including the presence of oxygen, the choice of palladium catalyst and base, and the reaction temperature.[1][2] The electron-donating nature of the diisopropylamino-methyl group can also play a role in the reactivity of the boronic acid, potentially influencing its susceptibility to homocoupling.

Q2: I'm observing a significant amount of the homocoupled byproduct in my reaction. What are the most likely causes?

A2: The primary culprits for excessive homocoupling are typically:

  • Oxygen in the reaction mixture: Molecular oxygen can promote the oxidative homocoupling of boronic acids.[2][3] Inadequate degassing of solvents and failure to maintain an inert atmosphere are common reasons for this.

  • Choice of Palladium Catalyst: Some palladium sources, particularly Pd(II) precatalysts, can initiate homocoupling if not efficiently reduced to the active Pd(0) species.[2]

  • Base Selection: The strength and type of base can significantly impact the rate of homocoupling versus the desired cross-coupling.[4]

  • Reaction Temperature: Higher temperatures can sometimes accelerate side reactions like homocoupling more than the desired reaction.[1]

Q3: How does the (diisopropylamino)methyl group specifically affect the reaction?

A3: The (diisopropylamino)methyl group has two main effects:

  • Electronic Effect: The nitrogen atom's lone pair can donate electron density to the aromatic ring, making the boronic acid more electron-rich. This can affect the transmetalation step in the Suzuki-Miyaura catalytic cycle.

  • Potential for Coordination: The amine functionality could potentially coordinate to the palladium center. While this can sometimes be beneficial by bringing the catalyst closer to the reaction site, it might also interfere with the catalytic cycle under certain conditions. Protecting the amine with a group like tert-butyloxycarbonyl (Boc) has been shown to improve yields in similar systems, suggesting that the free amine can sometimes be problematic.[1]

Troubleshooting Guide: Minimizing Homocoupling

This section provides a systematic approach to troubleshooting and minimizing the formation of the homocoupled byproduct.

Issue 1: Persistent Homocoupling Despite Standard Conditions

If you are observing significant homocoupling (e.g., >10%) even with a standard Suzuki-Miyaura protocol, a step-by-step optimization is necessary.

This is the most critical and often underestimated factor.

Protocol for Rigorous Deoxygenation:

  • Solvent Degassing: Before use, sparge your solvent(s) (including water, if used) with an inert gas (argon or nitrogen) for at least 30-60 minutes. A "freeze-pump-thaw" method (three cycles) is even more effective for removing dissolved oxygen.

  • Reaction Setup: Assemble your glassware (flame-dried or oven-dried) and add your solid reagents (aryl halide, boronic acid, and base).

  • Inert Atmosphere: Seal the flask and purge with an inert gas for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent via a cannula or syringe.

  • Final Purge: Bubble the inert gas through the reaction mixture for another 15-20 minutes before adding the catalyst.

  • Maintain Inert Atmosphere: Keep the reaction under a positive pressure of inert gas (e.g., using a balloon) throughout the experiment.

G

The choice of palladium source and ligand is crucial.

Catalyst/Ligand SystemRationale
Pd(PPh₃)₄ A common Pd(0) source. Can be effective, but its performance can be sensitive to impurities and oxygen.
Pd₂(dba)₃ with a bulky phosphine ligand (e.g., SPhos, XPhos) Often provides higher activity and stability. The bulky ligands can promote the desired reductive elimination over side reactions.[5]
Pre-formed Palladacycles (e.g., G3-XPhos) Air- and moisture-stable Pd(II) precatalysts that reliably generate the active Pd(0) species in situ.[6] This can lead to more reproducible results.

Recommendation: If you are using a Pd(II) source like Pd(OAc)₂ or PdCl₂(PPh₃)₂, consider switching to a Pd(0) source or a modern palladacycle precatalyst.

The base facilitates the crucial transmetalation step. However, an overly strong or poorly soluble base can promote side reactions.

BaseCharacteristics
K₂CO₃ or Cs₂CO₃ Commonly used and often effective. Ensure they are finely powdered for better solubility and reactivity.
K₃PO₄ A stronger base that can be beneficial for less reactive aryl chlorides but may increase the risk of homocoupling.[4]
KF A milder base that can be advantageous if your substrate is sensitive to stronger bases or prone to protodeboronation.[4]

Recommendation: Start with K₂CO₃. If homocoupling persists, consider switching to a weaker base like KF, especially if your aryl halide is reactive (e.g., an iodide or an electron-deficient bromide).

Simple changes to your experimental procedure can have a significant impact.

  • Slow Addition of Boronic Acid: Instead of adding all the boronic acid at the beginning, add it slowly over a period of time (e.g., via a syringe pump). This keeps the instantaneous concentration of the boronic acid low, disfavoring the bimolecular homocoupling reaction.[3]

  • Use a Slight Excess of the Aryl Halide: Using a slight excess of the aryl halide (e.g., 1.1 equivalents) can help to ensure that the palladium catalyst preferentially undergoes oxidative addition with the halide rather than engaging in a homocoupling pathway with the boronic acid.[1]

G

Analytical Methods for Detection and Quantification

To effectively troubleshoot, you need to accurately measure the extent of homocoupling.

  • Thin Layer Chromatography (TLC): A quick method to visualize the presence of the homocoupling byproduct, which will likely have a different Rf value than your starting materials and desired product.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for accurate quantification. Develop a method that gives good separation between the starting materials, the desired product, and the homocoupling byproduct. The relative peak areas can be used to determine the ratio of product to byproduct.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for confirming the identity of the homocoupling byproduct by its mass.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude reaction mixture can be used to estimate the ratio of product to byproduct by integrating characteristic signals for each compound.

Self-Validating Protocol: A Recommended Starting Point

This protocol is designed to be a robust starting point for the Suzuki-Miyaura coupling of (4-((Diisopropylamino)methyl)phenyl)boronic acid, with built-in checks to minimize homocoupling.

Materials:

  • (4-((Diisopropylamino)methyl)phenyl)boronic acid (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • XPhos Pd G3 (2 mol%)

  • Potassium carbonate (K₂CO₃), finely powdered (2.0 equivalents)

  • 1,4-Dioxane and Water (10:1 v/v), both rigorously degassed

Procedure:

  • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, (4-((Diisopropylamino)methyl)phenyl)boronic acid, K₂CO₃, and XPhos Pd G3.

  • Seal the tube with a septum and cycle between vacuum and argon three times.

  • Add the degassed dioxane/water mixture via syringe.

  • Place the reaction vessel in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Self-Validation: Analyze the crude reaction mixture by HPLC or ¹H NMR to determine the ratio of the desired product to the homocoupling byproduct. If homocoupling is still significant (>5%), refer to the troubleshooting guide to further optimize the conditions.

References

  • BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
  • BenchChem. (2025). How to prevent homocoupling in Suzuki reactions of aryl bromides.
  • ResearchGate. (2025). Efficient Preparation of 2-Aminomethylbiphenyls via Suzuki-Miyaura Reactions. [Link]

  • ACS Publications. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]

  • ResearchGate. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. [Link]

  • ResearchGate. (2025). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]

  • MDPI. (2019). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. [Link]

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • ResearchGate. (2021). Aminative Suzuki-Miyaura coupling. [Link]

  • ResearchGate. (2018). pKa values for boronic acids 1-7. [Link]

  • Xingwei Li. (2021). Aminative Suzuki–Miyaura coupling. [Link]

  • Chemistry World. (2021). Amine might end palladium's reign over classic cross coupling reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • PubMed. (2008). Scope of aminomethylations via Suzuki-Miyaura cross-coupling of organotrifluoroborates. [Link]

  • ACS Publications. (2008). Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates. [Link]

  • PMC. (2017). Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones. [Link]

  • Wikipedia. (n.d.). Cross-coupling reaction. [Link]

  • YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]

  • NIH. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]

  • MDPI. (2019). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. [Link]

  • ResearchGate. (2020). Selected boronic acids and their pKa values. [Link]

  • Amerigo Scientific. (n.d.). (4-((Diisopropylamino)methyl)phenyl)boronic acid ,98%. [Link]

  • PMC. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • Tetrahedron Letters. (2018). pKa values in organic chemistry – making maximum use of the available data. [Link]

  • R. Williams. (n.d.). pKa Data Compiled by R. Williams. [Link]

  • Seedion. (n.d.). (4-((Diisopropylamino)methyl)phenyl)boronic acid. [Link]

  • PubChem. (n.d.). [4-[Bis(4-methylphenyl)amino]phenyl]boronic acid. [Link]

Sources

Troubleshooting

Impact of boroxine formation on (4-((Diisopropylamino)methyl)phenyl)boronic acid reactivity.

Welcome to the technical support center for (4-((Diisopropylamino)methyl)phenyl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the unique reactivity of...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (4-((Diisopropylamino)methyl)phenyl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the unique reactivity of this versatile reagent, with a specific focus on the impact of boroxine formation. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your experimental outcomes.

Introduction: The Duality of (4-((Diisopropylamino)methyl)phenyl)boronic acid

(4-((Diisopropylamino)methyl)phenyl)boronic acid is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility is derived from the presence of both a reactive boronic acid moiety and a basic diisopropylaminomethyl group. This latter functional group can influence the electronic properties of the phenyl ring and participate in acid-base chemistry, adding a layer of complexity to its handling and reactivity.

A key aspect of boronic acid chemistry is the equilibrium between the monomeric boronic acid and its trimeric anhydride, the boroxine.[1][2] This equilibrium is reversible and highly sensitive to experimental conditions, most notably the presence of water.[3][4] The formation of boroxine can significantly impact the reactivity, solubility, and stoichiometry of the boronic acid in a given reaction. This guide will provide in-depth insights into managing this equilibrium to ensure reproducible and high-yielding synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: What is a boroxine, and why should I be concerned about its formation?

A1: A boroxine is a six-membered ring composed of alternating boron and oxygen atoms, formed by the dehydration of three boronic acid molecules.[4] This is a reversible process, and an equilibrium exists between the boronic acid and the boroxine. The presence of the electron-donating diisopropylaminomethyl group on the phenyl ring of (4-((Diisopropylamino)methyl)phenyl)boronic acid can promote the formation of the corresponding boroxine.[1] You should be concerned about boroxine formation for several reasons:

  • Stoichiometry: The molecular weight of the boroxine is different from that of the boronic acid. If a significant portion of your material exists as the boroxine, using the molecular weight of the boronic acid for your calculations will lead to incorrect stoichiometry in your reaction.

  • Solubility: Boroxines are generally less polar than their corresponding boronic acids, which can affect their solubility in your reaction solvent. This could lead to heterogeneity and impact reaction rates.

  • Reactivity: While boroxines can and do participate in cross-coupling reactions, their reactivity can differ from that of the boronic acid.[5] In some cases, they may react faster or slower, or require different activation conditions.

Q2: How can I determine if my sample of (4-((Diisopropylamino)methyl)phenyl)boronic acid contains a significant amount of boroxine?

A2: The presence of boroxine can be detected using several analytical techniques:

  • NMR Spectroscopy (¹H and ¹¹B): In the ¹H NMR spectrum, you will observe distinct sets of peaks for the boronic acid and the boroxine. The aromatic protons and the methylene protons of the diisopropylaminomethyl group will have different chemical shifts. In the ¹¹B NMR spectrum, the boronic acid will typically show a signal around 28-30 ppm, while the boroxine will appear further downfield, around 32-34 ppm.

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to identify the molecular ions corresponding to both the boronic acid and the boroxine.

  • Karl Fischer Titration: This method can quantify the amount of water in your sample. A low water content suggests a higher likelihood of boroxine presence.

Q3: My Suzuki-Miyaura coupling reaction with (4-((Diisopropylamino)methyl)phenyl)boronic acid is giving low or inconsistent yields. Could boroxine formation be the cause?

A3: Yes, the presence of boroxine can certainly contribute to low or inconsistent yields in Suzuki-Miyaura coupling reactions. Here's why:

  • Inaccurate Stoichiometry: As mentioned, if you are not accounting for the boroxine content, you may be adding a substoichiometric amount of the boron reagent.

  • Slower Reaction Rate: If the boroxine is less reactive than the boronic acid under your specific reaction conditions, the reaction may not go to completion in the allotted time.

  • Incomplete Activation: The base used in the Suzuki-Miyaura coupling is crucial for the activation of the boronic acid.[6] The boroxine may require different conditions for efficient activation and transmetalation to the palladium catalyst.

Q4: How can I minimize boroxine formation or convert it back to the boronic acid?

A4: To favor the boronic acid form, you need to shift the equilibrium away from the boroxine. This can be achieved by:

  • Adding Water: The presence of water will drive the hydrolysis of the boroxine back to the boronic acid.[3] For reactions that are tolerant to water, adding a small amount of water to the reaction mixture can be beneficial.

  • Recrystallization from an Aqueous Solvent System: Recrystallizing the boronic acid from a solvent mixture containing water can help to isolate it in its monomeric form.

  • Azeotropic Removal of Water (to form boroxine): Conversely, if you wish to intentionally form the boroxine, you can remove water azeotropically, for example, by refluxing in toluene with a Dean-Stark trap.[4]

Troubleshooting Guides

Issue 1: Low or No Product Formation in Suzuki-Miyaura Coupling

Possible Causes & Solutions

  • Cause: Inactive Boron Species (High Boroxine Content with Inefficient Activation).

    • Solution 1: Pre-treatment of the Boronic Acid. Before setting up the reaction, stir the (4-((Diisopropylamino)methyl)phenyl)boronic acid in the reaction solvent with a small amount of water for 30-60 minutes to ensure the hydrolysis of any boroxine present.

    • Solution 2: Optimize the Base. The choice of base is critical. For boronic acids with basic functional groups, a weaker base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) may be preferable to stronger bases like sodium hydroxide (NaOH) to avoid unwanted side reactions. Experiment with different bases to find the optimal conditions for your specific substrates.[7]

    • Solution 3: Use a More Stable Boron Reagent. If reproducibility remains an issue, consider converting the boronic acid to a more stable derivative, such as a pinacol boronate ester (Bpin) or an N-methyliminodiacetic acid (MIDA) boronate. These are generally more robust and less prone to boroxine formation.[8]

  • Cause: Catalyst Deactivation.

    • Solution 1: Thoroughly Degas the Reaction Mixture. Palladium catalysts are sensitive to oxygen. Ensure that your solvents are properly degassed and that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[9]

    • Solution 2: Use a Pre-catalyst. Palladium(II) pre-catalysts, such as Pd(dppf)Cl₂, are often more stable to air than Pd(0) sources like Pd(PPh₃)₄ and can provide more consistent results.

    • Solution 3: Ligand Choice. The choice of phosphine ligand can significantly impact the efficiency of the catalytic cycle. For challenging couplings, consider using more electron-rich and bulky ligands, such as those from the Buchwald or Fu groups.

  • Cause: Protodeboronation (Cleavage of the C-B bond).

    • Solution 1: Anhydrous Conditions. While water can hydrolyze boroxines, excess water, especially at elevated temperatures and in the presence of a base, can lead to protodeboronation. If this is a suspected side reaction, try running the reaction under anhydrous conditions, potentially using the boroxine form of the reagent.

    • Solution 2: Milder Reaction Conditions. Lowering the reaction temperature and using a milder base can help to suppress protodeboronation.

Issue 2: Difficulty in Purification and Isolation of the Product

Possible Causes & Solutions

  • Cause: Presence of Boronic Acid-Related Impurities.

    • Solution 1: Acid-Base Extraction. The diisopropylaminomethyl group on your boronic acid starting material and potentially on your product allows for selective extraction. After the reaction, you can perform an acid wash (e.g., with dilute HCl) to protonate the amine and move the desired product and any unreacted starting material into the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified and re-extracted to recover the product.

    • Solution 2: Boronic Acid Scavengers. If unreacted boronic acid is a major impurity, consider using a boronic acid scavenger resin after the reaction is complete to simplify purification.

  • Cause: Homocoupling of the Boronic Acid.

    • Solution 1: Minimize Oxygen. Homocoupling is often promoted by the presence of oxygen. Rigorous degassing is crucial.[9]

    • Solution 2: Use a Pd(0) Catalyst Source. Starting with a Pd(0) catalyst can sometimes reduce the amount of homocoupling compared to in situ reduction of a Pd(II) source.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with (4-((Diisopropylamino)methyl)phenyl)boronic acid
  • To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), (4-((Diisopropylamino)methyl)phenyl)boronic acid (1.2-1.5 equiv), and base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent (e.g., a mixture of dioxane and water, or toluene) via syringe.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand (if required) under a positive pressure of the inert gas.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Presentation

Parameter Boronic Acid Boroxine Impact on Reactivity
Structure R-B(OH)₂(RBO)₃Trimeric anhydride
Molecular Weight MApprox. 3M - 3H₂OIncorrect stoichiometry if not accounted for
Polarity HigherLowerAffects solubility and reaction kinetics
Water Content HigherLowerEquilibrium is water-dependent
¹¹B NMR Shift (ppm) ~28-30~32-34Diagnostic tool for characterization

Visualizations

Boronic Acid-Boroxine Equilibrium

Boroxine_Equilibrium BoronicAcid 3 R-B(OH)₂ (Boronic Acid) Boroxine (RBO)₃ (Boroxine) BoronicAcid->Boroxine - 3 H₂O Boroxine->BoronicAcid + 3 H₂O Water + 3 H₂O

Caption: Reversible equilibrium between the boronic acid monomer and its boroxine trimer.

Troubleshooting Workflow for Suzuki-Miyaura Coupling

Troubleshooting_Workflow Start Low Yield in Suzuki Coupling Check_Stoichiometry Verify Stoichiometry (Account for Boroxine?) Start->Check_Stoichiometry Check_Catalyst Evaluate Catalyst System Start->Check_Catalyst Check_Conditions Assess Reaction Conditions Start->Check_Conditions Solution_Stoichiometry Pre-treat Boronic Acid with Water or Use Bpin/MIDA Check_Stoichiometry->Solution_Stoichiometry Solution_Catalyst Degas Thoroughly Use Pre-catalyst Screen Ligands Check_Catalyst->Solution_Catalyst Solution_Conditions Optimize Base & Temperature Consider Anhydrous Conditions Check_Conditions->Solution_Conditions

Caption: Decision tree for troubleshooting low-yielding Suzuki-Miyaura reactions.

References

  • Tokunaga, Y., Ueno, H., Shimomura, Y., & Seo, T. (2002). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Heterocycles, 57(5), 787-790.
  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. John Wiley & Sons.
  • Sadler, P. J., & Li, H. (2018). The boroxine–boronic acid equilibrium. Journal of the American Chemical Society, 140(42), 13686-13695.
  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). The boronic acid–boroxine equilibrium in Suzuki–Miyaura coupling.
  • Kua, J., & Iovine, P. M. (2007). Thermodynamics of boroxine formation from the aliphatic boronic acid monomers R–B (OH) 2 (R= H, H 3 C, H 2 N, HO, and F): a computational investigation. The Journal of Physical Chemistry A, 111(49), 12549-12556.
  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-alkyl Suzuki–Miyaura cross-coupling reaction: development, mechanistic study, and applications in natural product synthesis.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483.
  • Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2008). Direct and waste-free conversion of azides to N-tert-butanesulfinylamines and one-pot synthesis of protected primary amines.
  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki–Miyaura cross-coupling reaction. Accounts of chemical research, 40(4), 275-286.
  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116-2119.
  • Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki–Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of chemical research, 41(11), 1461-1473.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl and related heteroaryl boronic acids and esters. Journal of the American Chemical Society, 129(11), 3358-3366.
  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for the iterative assembly of small molecules. Journal of the American Chemical Society, 131(20), 6961-6963.
  • Amerigo Scientific. (4-((Diisopropylamino)methyl)phenyl)boronic acid, 98%. Retrieved from [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]

  • Gillis, E. P., & Burke, M. D. (2007). A simple and modular strategy for the repetitive synthesis of small molecules. Journal of the American Chemical Society, 129(21), 6716-6717.
  • ChemUniverse. (4-((DIISOPROPYLAMINO)METHYL)PHENYL)BORONIC ACID. Retrieved from [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

Sources

Optimization

Catalyst and ligand screening for challenging couplings involving (4-((Diisopropylamino)methyl)phenyl)boronic acid

Technical Support Center: Navigating Challenging Couplings with (4-((Diisopropylamino)methyl)phenyl)boronic acid From the Desk of the Senior Application Scientist Welcome to the technical support center dedicated to the...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Navigating Challenging Couplings with (4-((Diisopropylamino)methyl)phenyl)boronic acid

From the Desk of the Senior Application Scientist

Welcome to the technical support center dedicated to the successful application of (4-((Diisopropylamino)methyl)phenyl)boronic acid in cross-coupling reactions. This molecule, while a valuable building block, presents a unique set of challenges due to the presence of the sterically bulky and Lewis basic diisopropylaminomethyl group. This guide is designed to provide you with not just protocols, but the underlying rationale to troubleshoot and optimize your reactions effectively. We will move from common initial questions to in-depth screening and optimization strategies, ensuring you have the tools to overcome the hurdles associated with this substrate.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial challenges encountered by researchers.

Q1: My Suzuki-Miyaura coupling reaction with (4-((Diisopropylamino)methyl)phenyl)boronic acid has failed or is giving very low yield. What are the first things I should check?

A1: When a typically robust reaction like the Suzuki-Miyaura coupling falters, it's crucial to return to the fundamentals before exploring more complex variables. The issues often lie in one of three areas:

  • Catalyst Activity & Inert Environment: The active Pd(0) species is susceptible to oxidation.[1] Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Solvents must be thoroughly degassed. If you are using a Pd(II) precatalyst, it requires in situ reduction to Pd(0) to enter the catalytic cycle. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.[1]

  • Reagent Quality: Boronic acids can degrade over time, primarily through protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[1][2] Verify the purity of your (4-((Diisopropylamino)methyl)phenyl)boronic acid. Additionally, ensure your base is anhydrous (if in an organic solvent) and finely powdered for better solubility and reactivity.[3]

  • Base and Solvent Choice: The base is not just a passive reagent; it's essential for activating the boronic acid to form a more nucleophilic borate species, which is crucial for the transmetalation step.[4][5] The choice of base and solvent are often linked. For instance, strong aqueous bases can accelerate protodeboronation, while a milder base like potassium fluoride (KF) might be more suitable.[1]

Q2: I'm observing a significant amount of protodeboronation, leading to the formation of N,N-diisopropyl-1-phenylmethanamine. How can I prevent this?

A2: Protodeboronation is a common side reaction, especially with boronic acids that have functional groups which can influence the electronics of the aryl ring.[2] The primary culprit is often the presence of a proton source (like water) combined with a strong base.

  • Switch to Milder or Anhydrous Conditions: Strong bases like NaOH in aqueous media can accelerate this side reaction.[1] Consider using milder bases such as K₂CO₃ or KF.[1][6] Alternatively, running the reaction under strictly anhydrous conditions with a base like K₃PO₄ in a solvent like dioxane or toluene can significantly suppress protodeboronation by removing the primary proton source.[1]

  • Use a More Stable Boron Reagent: Boronic acids are in equilibrium with their trimeric, unreactive boroxine form. You can convert the boronic acid to a more stable boronic ester (e.g., a pinacol ester) or a diethanolamine adduct.[7][8] These derivatives often exhibit greater stability and can slowly hydrolyze in situ to release the active boronic acid under the reaction conditions, minimizing its exposure to conditions that favor protodeboronation.[7][9]

Q3: The Lewis basic diisopropylamino group seems to be interfering with my palladium catalyst. What is happening and how can I mitigate it?

A3: This is a critical and specific challenge with this substrate. The nitrogen atom of the diisopropylamino group is a Lewis base and can coordinate to the electron-deficient palladium center. This non-productive binding can inhibit the catalyst by occupying a coordination site needed for the catalytic cycle (e.g., for oxidative addition or transmetalation).

  • Ligand Selection is Key: To counteract this, you must use a ligand that binds more strongly to the palladium center than the substrate's amino group. Bulky, electron-rich phosphine ligands are ideal. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are excellent choices.[1] These ligands not only outcompete the substrate's amine for binding but also promote the key steps of the catalytic cycle, especially with challenging substrates.[10][11]

  • Consider a Protecting Group: In particularly stubborn cases, you could temporarily protect the amine as an ammonium salt by adding a stoichiometric amount of a strong acid. However, this dramatically changes the reaction conditions and must be carefully evaluated for compatibility with your other reagents.

Part 2: In-Depth Troubleshooting & Optimization

When initial fixes are insufficient, a systematic approach to screening and optimization is required.

Guide 1: Systematic Catalyst & Ligand Screening

The single most impactful variable in a challenging coupling is often the palladium-ligand combination. A high-throughput screening (HTS) approach allows for the rapid identification of a successful catalyst system.[12]

Workflow for Catalyst/Ligand Screening

The diagram below outlines a logical workflow for setting up a catalyst and ligand screen. This process systematically evaluates key discrete variables to identify a promising reaction system for further optimization.[12]

HTS_Workflow cluster_prep Phase 1: Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis prep_stock Prepare Stock Solutions (Aryl Halide, Boronic Acid, Bases, Solvents) dispense_liquids Add Substrates, Base, and Solvent via Pipette prep_stock->dispense_liquids prep_catalyst Prepare Catalyst/Ligand Stock Solutions or Solids dispense_solids Dispense Catalysts/Ligands into 96-well plate prep_catalyst->dispense_solids dispense_solids->dispense_liquids seal_react Seal Plate, Degas, and Heat with Stirring dispense_liquids->seal_react quench_sample Quench Aliquot and Prepare for Analysis seal_react->quench_sample analyze Analyze by LC-MS/GC-MS (Yield, Purity, Byproducts) quench_sample->analyze identify_hit Identify 'Hit' Conditions (>50% Conversion) analyze->identify_hit

Caption: High-Throughput Screening (HTS) Workflow for Catalyst Discovery.

Experimental Protocol: High-Throughput Screening (HTS) Array Setup

This protocol describes the setup of a 24-well screen using 4 different ligands and 2 different bases.

  • Preparation: In an inert atmosphere glovebox, add the appropriate palladium precatalyst and ligand to each vial of a 24-well plate.

  • Reagent Addition: To each vial, add the aryl halide (1.0 equiv), (4-((Diisopropylamino)methyl)phenyl)boronic acid (1.5 equiv), and the designated base (2.0 equiv).

  • Solvent Addition: Add the degassed solvent to each vial to reach the desired concentration (typically 0.1 M).

  • Reaction: Seal the plate, remove it from the glovebox, and place it on a stirring hotplate at the desired temperature (e.g., 80-110 °C).

  • Monitoring: After a set time (e.g., 12-24 hours), take a small aliquot from each well for analysis by LC-MS or GC-MS to determine conversion and identify side products.[13]

Data Presentation: Initial Catalyst & Ligand Screening Array

The table below provides a template for a primary screen. The goal is not to achieve perfect yield, but to identify which classes of ligands and bases show promising activity.

WellPd Precatalyst (2 mol%)Ligand (4 mol%)Base (2 equiv)SolventResult (Conversion %)
A1Pd₂(dba)₃XPhosK₃PO₄Dioxane/H₂O
A2Pd₂(dba)₃SPhosK₃PO₄Dioxane/H₂O
A3Pd₂(dba)₃RuPhosK₃PO₄Dioxane/H₂O
A4Pd₂(dba)₃P(t-Bu)₃K₃PO₄Dioxane/H₂O
B1Pd₂(dba)₃XPhosK₂CO₃Dioxane/H₂O
B2Pd₂(dba)₃SPhosK₂CO₃Dioxane/H₂O
B3Pd₂(dba)₃RuPhosK₂CO₃Dioxane/H₂O
B4Pd₂(dba)₃P(t-Bu)₃K₂CO₃Dioxane/H₂O
C1PEPPSI™-IPr(none)K₃PO₄Dioxane/H₂O
C2PEPPSI™-IPr(none)K₂CO₃Dioxane/H₂O

Note: This is an example screen. The choice of ligands and bases should be broad to cover different electronic and steric properties.

Guide 2: Managing Side Reactions

Understanding and mitigating side reactions is key to improving yield and purity. The diagram below illustrates the desired catalytic cycle in competition with the two most common off-cycle pathways: protodeboronation and homocoupling.

Side_Reactions cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_side Competing Side Reactions Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L)₂ Pd0->ArPdX Oxidative Addition (Ar-X) ArPdArB Ar-Pd(II)-Ar'(L)₂ ArPdX->ArPdArB Transmetalation (Ar'-B(OH)₂) + Base BoronicAcid Ar'-B(OH)₂ ArPdArB->Pd0 Reductive Elimination Product Desired Product ArPdArB->Product Ar-Ar' Protodeboronation Protodeboronation BoronicAcid->Protodeboronation H₂O, Base Homocoupling Homocoupling BoronicAcid->Homocoupling O₂, Pd(0) ArH Ar'-H Protodeboronation->ArH ArAr Ar'-Ar' Homocoupling->ArAr

Caption: Key Pathways: Suzuki Cycle vs. Side Reactions.

To minimize these side reactions:

  • Protodeboronation: As discussed in the FAQ, use milder bases, anhydrous conditions, or protect the boronic acid.[1]

  • Homocoupling: This is often caused by oxygen in the reaction mixture.[1] Ensure rigorous degassing of your solvent and maintain a positive pressure of inert gas throughout the reaction.

Guide 3: Improving Boronic Acid Stability

If the boronic acid proves to be unstable under your optimized conditions, converting it to a more robust derivative is a highly effective strategy. Diethanolamine adducts are crystalline, air-stable solids that can often be used directly in coupling reactions.[7]

Protocol: Synthesis of the Diethanolamine Adduct

  • Dissolution: Dissolve (4-((Diisopropylamino)methyl)phenyl)boronic acid (1.0 equiv) in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).[7]

  • Addition: Add diethanolamine (1.1 equiv) dropwise to the stirring solution.

  • Precipitation: A white precipitate should form. Continue stirring for 15-30 minutes at room temperature.

  • Isolation: Isolate the solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[1]

  • Usage: This stable adduct can now be used directly in your Suzuki-Miyaura coupling, typically under conditions that facilitate its breakdown to the active boronic acid (e.g., in the presence of water).[7]

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of chemical research, 49(5), 965–977. Retrieved from [Link]

  • Dunsford, J. J., & Watson, A. J. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of the American Chemical Society, 140(35), 10937–10953. Retrieved from [Link]

  • Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. Retrieved from [Link]

  • Rychnovsky Lab. (2011). Masking Boronic Acids for Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalyst screening in Suzuki cross-coupling reactions a. Retrieved from [Link]

  • D. G. Hall (Ed.). (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(22), 8794-8806. Retrieved from [Link]

  • Nolan, S. P., et al. (2009). Practical Heck−Mizoroki Coupling Protocol for Challenging Substrates Mediated by an N-Heterocyclic Carbene-Ligated Palladacycle. Organic Letters, 11(21), 4842–4845. Retrieved from [Link]

  • Unchained Labs. (n.d.). Unleashing high-throughput reaction screening. Retrieved from [Link]

  • Wang, J., et al. (2019). Recent developments in the medicinal chemistry of single boron atom-containing compounds. Acta Pharmaceutica Sinica B, 9(5), 886-911. Retrieved from [Link]

  • Maeda, K., et al. (2023). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. Chemical Science, 14(13), 3465-3473. Retrieved from [Link]

  • ResearchGate. (2019). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • Maier, W. F. (n.d.). High-Throughput Screening Techniques in Catalysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

  • Buchwald, S. L., et al. (2004). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Accounts of chemical research, 37(11), 805–818. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Buchwald, S. L., et al. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Flow Chemistry Reactions with (4-((Diisopropylamino)methyl)phenyl)boronic acid

Welcome to the technical support center for optimizing continuous flow reactions, with a specific focus on Suzuki-Miyaura cross-coupling involving the sterically hindered and functionally complex (4-((Diisopropylamino)me...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing continuous flow reactions, with a specific focus on Suzuki-Miyaura cross-coupling involving the sterically hindered and functionally complex (4-((Diisopropylamino)methyl)phenyl)boronic acid. This guide is designed for researchers, chemists, and process development professionals who are leveraging flow chemistry to enhance reaction efficiency, safety, and scalability. Here, we move beyond simple protocols to explain the underlying principles, enabling you to troubleshoot effectively and innovate within your own experimental setups.

Core Concepts: Why Flow Chemistry for Complex Boronic Acids?

The decision to transition from batch to flow processing is driven by the significant advantages continuous systems offer, especially for challenging substrates. Flow chemistry provides superior control over critical reaction parameters, which is paramount for optimizing sensitive processes like the Suzuki-Miyaura coupling.

  • Enhanced Heat and Mass Transfer : The high surface-area-to-volume ratio in micro- or meso-scale reactors allows for rapid and uniform heating, minimizing thermal gradients and preventing the formation of hotspots that can lead to byproduct formation or catalyst degradation.[1][2]

  • Precise Reaction Control : Residence time, stoichiometry, and temperature are controlled with high precision, allowing for fine-tuning of the reaction to maximize yield and minimize impurities.[3]

  • Improved Safety : Performing reactions in a small, enclosed volume significantly mitigates the risks associated with handling hazardous reagents or managing highly exothermic reactions.[4] Unstable intermediates can be generated and consumed in situ, avoiding the need for their isolation and storage.[5][6][7]

  • Scalability : Scaling up a flow process is typically achieved by running the system for a longer duration ("scaling out") rather than changing the reactor volume, which often circumvents the complex re-optimization required when scaling up batch reactors.[5][6]

The structure of (4-((Diisopropylamino)methyl)phenyl)boronic acid, with its basic amine handle and boronic acid functionality, presents unique challenges in solubility and reactivity that flow chemistry is particularly well-suited to address.

Troubleshooting Guide: Common Issues & Field-Tested Solutions

This section addresses the most common challenges encountered during the flow synthesis of biaryl compounds using substituted boronic acids.

Question 1: My reactor is clogging! What are the primary causes and how can I fix it?

Answer: Clogging is the most frequent failure mode in flow chemistry, especially when dealing with multi-phase systems or reactions that generate solid byproducts.[8][9][10] For a Suzuki-Miyaura coupling, the culprits are typically:

  • Poor Reagent Solubility : The boronic acid itself, its boroxime anhydride, or the base (e.g., K₂CO₃, K₃PO₄) may have limited solubility in the chosen solvent system.

  • Precipitation of Inorganic Salts : The reaction stoichiometrically produces inorganic salts (e.g., potassium bromide, sodium iodide) as byproducts, which are often insoluble in common organic solvents.[11]

  • Product Precipitation : If the biaryl product has poor solubility under the reaction conditions, it can precipitate and block the reactor channels.

Systematic Solutions:

  • Solvent System Optimization : This is the most critical factor. Screen a range of solvents and co-solvents. For boronic acids, polar aprotic solvents like DMF, DMAc, or NMP are often effective but can be difficult to remove. A mixture of a primary solvent (e.g., 1,4-dioxane, 2-MeTHF) with a polar co-solvent (e.g., water, ethanol) can significantly improve the solubility of inorganic bases and salts.[9][12]

  • Increase Temperature : Raising the reactor temperature can increase the solubility of all components. The superheating capabilities of pressurized flow reactors are a major advantage here.[13]

  • Use a More Soluble Base : Switch from inorganic carbonate or phosphate bases to organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA). However, be aware that these can sometimes act as hydride sources, leading to dehalogenation side reactions.[14]

  • Employ Acoustic Irradiation (Sonication) : Integrating an ultrasonic bath around the reactor coil can prevent the agglomeration of solid particles, keeping them suspended and mitigating blockages.[11][15]

  • Modify Reactor Geometry : If clogging persists, consider using a reactor with a wider internal diameter (ID). While this may slightly reduce heat transfer efficiency, it provides greater tolerance for slurries and precipitates.

Question 2: My reaction yield is low or non-existent. What should I investigate first?

Answer: A low-yielding Suzuki reaction points to issues with the catalytic cycle or suboptimal reaction conditions. A systematic troubleshooting approach is essential.

Causality Checklist:

  • Catalyst and Ligand Inactivity : The palladium precatalyst may not be efficiently reduced to the active Pd(0) species, or the ligand may be unsuitable for the substrate. Sterically hindered substrates, like those derived from (4-((Diisopropylamino)methyl)phenyl)boronic acid, often require bulky, electron-rich phosphine ligands (e.g., Buchwald-type biaryl phosphine ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands to facilitate the oxidative addition and reductive elimination steps.[14]

  • Oxygen Contamination : Oxygen can lead to the oxidative homocoupling of the boronic acid and can deactivate the Pd(0) catalyst.[14][16] This is a critical failure point.

  • Insufficient Residence Time : The reactants may not be spending enough time in the heated zone for the reaction to reach completion.

  • Suboptimal Temperature : The reaction may require more thermal energy to overcome the activation barrier, particularly for less reactive aryl chlorides or bromides.

Troubleshooting Workflow:

  • Degas Rigorously : Ensure all solvent and reagent stock solutions are thoroughly degassed. The "freeze-pump-thaw" method is highly effective for solvents, while sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes is suitable for pre-mixed reagent solutions.[14]

  • Optimize Catalyst System : If using a standard catalyst like Pd(PPh₃)₄ fails, switch to a more robust system. Pre-formed palladacycles or combinations of a palladium source (e.g., Pd(OAc)₂) with a specialized ligand are excellent choices.[16][17]

  • Increase Residence Time : Decrease the flow rate of your pumps. This is a simple way to increase the time reactants spend in the reactor.

  • Perform a Temperature Screen : Methodically increase the reactor temperature in increments (e.g., 10-20 °C) to find the optimal point.

  • Check Base Compatibility : Ensure the chosen base is strong enough to facilitate the transmetalation step, which is often rate-limiting. For boronic acids, a base is required to form the more nucleophilic boronate species.[12][18]

Troubleshooting Diagram for Low Yield

G start Low or No Yield check_degas Are all solutions rigorously degassed? start->check_degas degas_sol Action: Implement Freeze-Pump-Thaw for solvents and sparge reagent solutions with Ar/N2. check_degas->degas_sol No check_catalyst Is the catalyst/ligand optimized for a hindered substrate? check_degas->check_catalyst Yes degas_sol->check_catalyst catalyst_sol Action: Screen bulky, electron-rich ligands (e.g., Buchwald-type) or NHC-Pd complexes. check_catalyst->catalyst_sol No check_res_time Is residence time sufficient? check_catalyst->check_res_time Yes catalyst_sol->check_res_time res_time_sol Action: Decrease total flow rate to increase residence time. check_res_time->res_time_sol No check_temp Is the temperature optimal? check_res_time->check_temp Yes res_time_sol->check_temp temp_sol Action: Increase reactor temperature in 10-20 °C increments. check_temp->temp_sol No end_node Yield Improved check_temp->end_node Yes temp_sol->end_node G cluster_0 Reagent Delivery System pumpA Pump A (Aryl Halide, Catalyst, Ligand) mixer T-Mixer pumpA->mixer pumpB Pump B (Boronic Acid, Base) pumpB->mixer reagentA Reagent Stock A reagentA->pumpA reagentB Reagent Stock B reagentB->pumpB reactor Heated Coil Reactor (e.g., 10 mL PFA tubing @ 100 °C) mixer->reactor bpr Back-Pressure Regulator (e.g., 100 psi / 7 bar) reactor->bpr collection Product Collection bpr->collection

Caption: A standard two-pump setup for a continuous flow Suzuki-Miyaura cross-coupling reaction.

Procedure:

  • Prepare Stock Solutions :

    • Solution A : In a volumetric flask, dissolve the aryl halide, palladium precatalyst (e.g., Pd(OAc)₂), and ligand (e.g., SPhos) in degassed solvent (e.g., 1,4-dioxane).

    • Solution B : In a separate volumetric flask, dissolve (4-((Diisopropylamino)methyl)phenyl)boronic acid and the base (e.g., K₃PO₄) in a degassed solvent mixture (e.g., 1,4-dioxane/water 4:1).

  • System Priming : Prime each pump and its corresponding line with the appropriate stock solution to ensure all lines are filled and free of air bubbles.

  • Set Parameters :

    • Set the desired flow rates for Pump A and Pump B. The total flow rate (Flow Rate A + Flow Rate B) and the reactor volume will determine the residence time (Residence Time = Reactor Volume / Total Flow Rate).

    • Set the reactor to the desired temperature.

    • Set the BPR to a pressure sufficient to prevent the solvent from boiling at the reaction temperature (e.g., 5-10 bar).

  • Initiate Reaction : Start the pumps simultaneously. Allow the system to reach a steady state (typically 2-3 reactor volumes) before collecting the product.

  • Collection & Analysis : Collect the output from the BPR. Analyze aliquots by LC-MS or GC-MS to determine conversion and purity.

Table 1: Solvent Properties and Miscibility Guide for Suzuki Couplings
SolventBoiling Point (°C)Polarity (Dielectric Constant)Comments & Common Use
1,4-Dioxane1012.2Excellent for dissolving organic reagents; often used with water as a co-solvent.
Tetrahydrofuran (THF)667.5Good general-purpose solvent, but lower boiling point limits temperature range without high pressure.
2-Methyl-THF (2-MeTHF)806.2Greener alternative to THF with a higher boiling point and lower water miscibility.
Toluene1112.4Common non-polar solvent, good for dissolving many organic compounds.
Dimethylformamide (DMF)15336.7Highly polar aprotic solvent, excellent for dissolving salts and bases, but difficult to remove.
Water10080.1Used as a co-solvent to dissolve inorganic bases and facilitate the catalytic cycle.

References

  • McQuade, D. T., et al. (2014). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. Available at: [Link]

  • Sharma, P., et al. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. Available at: [Link]

  • Jensen, K. F., et al. (2017). Experimental optimization of a Suzuki-Miyaura cross-coupling. Angewandte Chemie International Edition. Available at: [Link]

  • Basavaraju, G., & Rajanna, R. (2020). Flow Process Development and Optimization of A Suzuki-Miyaura Cross Coupling Reaction using Response Surface Methodology. Bulletin of Chemical Reaction Engineering & Catalysis. Available at: [Link]

  • Felpin, F.-X., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts. Available at: [Link]

  • Nagaki, A., et al. (2024). Highly Productive Flow Synthesis for Lithiation, Borylation, and/or Suzuki Coupling Reaction. Organic Process Research & Development. Available at: [Link]

  • Baumann, M., et al. (2020). Overcoming the Hurdles and Challenges Associated with Developing Continuous Industrial Processes. European Journal of Organic Chemistry. Available at: [Link]

  • Ley, S. V., et al. (2012). Investigation of a Flow Step Clogging Incident: A Precautionary Note on the Use of THF in Commercial-Scale Continuous Process. Organic Process Research & Development. Available at: [Link]

  • Leszczyński, P., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. Available at: [Link]

  • Britton, J., & Raston, C. L. (2017). Continuous Flow Chemistry with Solids: A Review. Chemical Society Reviews. Available at: [Link]

  • Hafner, A., et al. (2016). Flow Chemistry on Multigram Scale: Continuous Synthesis of Boronic Acids within 1 s. Organic Letters. Available at: [Link]

  • Wikipedia. (n.d.). Heterogeneous metal catalyzed cross-coupling. Available at: [Link]

  • Sporzyński, A., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data. Available at: [Link]

  • Usutani, H., et al. (2018). Effective Utilization of Flow Chemistry: Use of Unstable Intermediates, Inhibition of Side Reactions, and Scale-Up for Boronic Acid Synthesis. Organic Process Research & Development. Available at: [Link]

  • Martina, K., et al. (2025). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. Organic Process Research & Development. Available at: [Link]

  • Baumann, M., & Baxendale, I. R. (2021). Inline purification in continuous flow synthesis – opportunities and challenges. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Pagliaro, M., & Ciriminna, R. (2012). Heterogeneous versus Homogeneous Palladium Catalysts for Cross-Coupling Reactions. ChemCatChem. Available at: [Link]

  • Thomson, J. (2011). Unclogging the problems of flow chemistry. Chemical Science Blog. Available at: [Link]

  • Pastre, J. C., et al. (2013). Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Cintas, P., et al. (2010). Process intensification in continuous flow organic synthesis with enabling and hybrid technologies. Frontiers in Chemical Engineering. Available at: [Link]

  • Britton, J., et al. (2016). In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

  • Amar Equipment. (2025). Flow Chemistry: Revolutionizing the Safeguarding of Energetic Materials Production. Available at: [Link]

  • Mateos, C., et al. (2015). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. Available at: [Link]

  • Alfano, G., et al. (2021). A) General representation and B) main elements of a flow chemistry set-up. Organic & Biomolecular Chemistry. Available at: [Link]

  • Max Planck Institute of Colloids and Interfaces. (n.d.). Continuous Flow Chemistry. Available at: [Link]

  • Nagaki, A., et al. (2018). Effective Utilization of Flow Chemistry: Use of Unstable Intermediates, Inhibition of Side Reactions, and Scale-Up for Boronic Acid Synthesis. Organic Process Research & Development. Available at: [Link]

  • Cambié, D. (n.d.). Continuous Flow Chemistry. Max Planck Institute of Colloids and Interfaces. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Boronic Acids and Their Derivatives in Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with high...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with high efficiency and functional group tolerance.[1] At the heart of this Nobel Prize-winning reaction lies the organoboron reagent, most commonly a boronic acid or its derivative. The choice of this reagent is critical, as it profoundly influences reaction kinetics, yield, and substrate scope. This guide provides a comparative analysis of various boronic acids and their congeners, offering insights into their reactivity, stability, and practical application, supported by experimental data and established protocols.

The Crucial Role of the Boron Reagent

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate.[2][3] The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4] The organoboron reagent participates in the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[5] The efficiency of this step is a major determinant of the overall success of the reaction.

Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 R1-Pd(II)L2-X R1-Pd(II)L2-X Pd(0)L2->R1-Pd(II)L2-X Oxidative Addition (R1-X) R1-Pd(II)L2-R2 R1-Pd(II)L2-R2 R1-Pd(II)L2-X->R1-Pd(II)L2-R2 Transmetalation (R2-B(OR)2) R1-Pd(II)L2-R2->Pd(0)L2 Reductive Elimination R1-R2 R1-R2 R1-Pd(II)L2-R2->R1-R2

Figure 1: A simplified diagram of the Suzuki-Miyaura catalytic cycle, highlighting the key steps.

The reactivity of the boronic acid is significantly enhanced by the presence of a base.[5] The base activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation process.[6][7][8]

A Comparative Analysis of Boron Reagents

While boronic acids are the most common choice, a variety of derivatives have been developed to address challenges such as instability and to expand the reaction's scope.[9][10] The selection of the optimal boron reagent depends on the specific substrates and desired reaction conditions.

Boronic Acids (RB(OH)₂)

Boronic acids are widely used due to their commercial availability, ease of preparation, and generally good reactivity.[10][11] However, they are susceptible to several decomposition pathways, which can negatively impact reaction yields.

  • Protodeboronation: This is a significant side reaction where the carbon-boron bond is cleaved by a proton source, often water in the presence of a base, leading to the formation of an undesired C-H bond.[12][13] This process is particularly problematic for electron-rich or sterically hindered boronic acids.[14] The presence of bases, essential for the Suzuki-Miyaura coupling, is known to catalyze protodeboronation.[13][15]

  • Oxidative Degradation: Boronic acids can be oxidized, especially in biological applications.[16][17]

  • Boroxine Formation: In the solid state or under anhydrous conditions, three molecules of a boronic acid can dehydrate to form a stable six-membered boroxine ring.[16] While often in equilibrium with the monomeric acid in solution, the formation of boroxines can affect stoichiometry and reactivity.

The reactivity of boronic acids is influenced by both steric and electronic factors.[18] Electron-withdrawing groups on the organic substituent generally decrease the rate of transmetalation, while electron-donating groups can increase it, though they may also increase the propensity for protodeboronation.[19]

Boronic Esters (RB(OR)₂)

To circumvent the instability of boronic acids, various boronic esters have been developed. These are generally more stable to purification and handling.[9][11]

  • Pinacol Esters: These are among the most common boronic esters due to their stability and ease of preparation.[9] However, their steric bulk can sometimes hinder the transmetalation step, making them less reactive than the corresponding boronic acids.[14]

  • Catechol Esters: These electron-deficient esters can exhibit enhanced reactivity compared to their boronic acid counterparts.[14]

  • MIDA Boronates (N-methyliminodiacetic acid boronates): MIDA boronates are exceptionally stable, bench-top solids that are compatible with a wide range of reaction conditions and chromatography.[20][21][22] The boron atom in MIDA boronates is sp³-hybridized, rendering it unreactive towards transmetalation under anhydrous conditions.[22] The boronic acid can be released by treatment with a mild aqueous base, allowing for a "slow release" strategy that can minimize side reactions.[12][23] This property also makes them ideal for iterative cross-coupling reactions.[21]

Organotrifluoroborates (RBF₃K)

Potassium organotrifluoroborates are another class of air-stable, crystalline solids that offer significant advantages over boronic acids.[24][25]

  • Enhanced Stability: They are significantly less prone to protodeboronation than boronic acids.[26][27]

  • Slow Release: Similar to MIDA boronates, they can act as a source of the corresponding boronic acid under the reaction conditions, which is beneficial for minimizing side reactions.[28]

  • Broad Scope: They have been successfully employed in the coupling of a wide range of substrates, including those that are challenging for boronic acids.[24][29][30]

Boron ReagentStructureKey AdvantagesKey Disadvantages
Boronic Acid R-B(OH)₂Generally high reactivity, commercially available.[10][11]Susceptible to protodeboronation and other decomposition pathways.[12][16]
Pinacol Boronate R-B(O-C(CH₃)₂-)₂Increased stability, easy to handle.[9]Can be less reactive due to steric hindrance.[14]
MIDA Boronate R-B(N(CH₃)(CH₂COO)₂)Exceptionally stable, suitable for iterative coupling.[20][21]Requires a deprotection step to become reactive.[22]
Potassium Trifluoroborate [R-BF₃]⁻K⁺Highly stable, resistant to protodeboronation.[26][27]Hydrolysis to the active boronic acid can be slow.[28]

Table 1: Comparison of common boron reagents for Suzuki-Miyaura coupling.

Experimental Protocol: A Comparative Study of Boronic Acid Reactivity

This protocol provides a standardized method for comparing the performance of a boronic acid, its corresponding pinacol ester, and potassium trifluoroborate in a model Suzuki-Miyaura coupling reaction.

Materials:
  • Aryl Bromide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 equiv)

  • Phenylboronic Acid (1.2 mmol, 1.2 equiv)

  • Phenylboronic Acid Pinacol Ester (1.2 mmol, 1.2 equiv)

  • Potassium Phenyltrifluoroborate (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Internal Standard (e.g., dodecane)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Reaction Setup and Execution:

Experimental Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Analysis prep1 Weigh reagents into separate oven-dried Schlenk tubes: - Aryl bromide - Boron reagent (Acid, Ester, or Trifluoroborate) - Pd(OAc)2, SPhos, K3PO4 prep2 Seal tubes with septa, evacuate, and backfill with Argon (3x) prep1->prep2 prep3 Add degassed toluene and water via syringe prep2->prep3 react1 Place tubes in a preheated oil bath at 100 °C prep3->react1 react2 Stir vigorously for a set time (e.g., 2, 4, 8, 24 hours) react1->react2 react3 Monitor progress by taking aliquots for GC-MS analysis react2->react3 workup1 Cool to room temperature, add water and internal standard react3->workup1 workup2 Extract with ethyl acetate (3x) workup1->workup2 workup3 Combine organic layers, dry over MgSO4, filter, and concentrate workup2->workup3 workup4 Analyze yield by GC-MS and purify by column chromatography workup3->workup4

Figure 2: Workflow for the comparative study of boron reagents.

Detailed Procedure: [1]

  • Reaction Setup: To three separate oven-dried Schlenk tubes equipped with magnetic stir bars, add the aryl bromide (1.0 mmol), the respective boron reagent (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

  • Seal each tube with a rubber septum, and then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Add degassed toluene (5 mL) and degassed water (0.5 mL) to each tube via syringe.

  • Reaction Execution: Place the tubes in a preheated oil bath at 100 °C and stir the reaction mixtures vigorously.

  • Monitoring: At specified time points (e.g., 2, 4, 8, and 24 hours), carefully take a small aliquot from each reaction mixture for analysis by GC-MS to determine the conversion to the product.

  • Work-up: After the final time point, allow the mixtures to cool to room temperature. Add water (10 mL) and a known amount of an internal standard (e.g., dodecane) to each tube.

  • Transfer the contents of each tube to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers for each reaction, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis and Purification: Determine the yield for each reaction using the internal standard. Purify the crude products by flash column chromatography on silica gel.

Conclusion

The choice of the boron reagent is a critical parameter in the design of a successful Suzuki-Miyaura coupling reaction. While boronic acids are the traditional workhorses, their inherent instability can lead to diminished yields and reproducibility. Boronic esters, particularly MIDA boronates, and potassium organotrifluoroborates offer enhanced stability and, in many cases, superior performance, especially for challenging substrates. By understanding the relative merits and drawbacks of each class of reagent, researchers can make informed decisions to optimize their synthetic strategies and achieve their desired outcomes with greater efficiency and reliability.

References

  • Protodeboronation - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]

  • Martinez-Ferrate, O., et al. (2007). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 129(12), 3844–3853.
  • Couto, I., et al. (2020). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
  • Molander, G. A., & Petrillo, D. E. (2008).
  • Martinez-Ferrate, O., et al. (2007). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society, 129(12), 3844-3853.
  • Lipshutz, B. H., et al. (2015). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Organic Letters, 17(12), 2932–2935.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443.
  • Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 18, 2026, from [Link]

  • Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(25), 9681–9686.
  • ResearchGate. (n.d.). Comparison of reactivity of different boron reagents. Retrieved January 18, 2026, from [Link]

  • Dreher, S. D., et al. (2008). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters, 10(7), 1405–1408.
  • Sharma, A., & Kumar, A. (2021).
  • Molander, G. A., & Ito, T. (2001). Photoredox-Catalyzed Radical-Radical Coupling of Potassium Trifluoroborates with Acyl Azoliums. Organic Letters, 3(3), 393–396.
  • Gillis, E. P., & Burke, M. D. (2009). Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Aldrichimica Acta, 42(1), 17–27.
  • Molander, G. A., & Rivero, M. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 67(24), 8424–8429.
  • Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(118), 97816-97820.
  • Semantic Scholar. (n.d.). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Retrieved January 18, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 18, 2026, from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved January 18, 2026, from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved January 18, 2026, from [Link]

  • Christensen, A. T., et al. (2022).
  • The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved January 18, 2026, from [Link]

  • Christensen, A. T., et al. (2022). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society, 144(35), 16186–16197.
  • Singleton, D. A., et al. (2017). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
  • Borates Today. (2021). Boron Suzuki Coupling. Retrieved January 18, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction. In Name of Book.
  • Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(4), 6158–6206.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • American Chemical Society. (2016).
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling.
  • Chemler, S. R., et al. (2001). Alkylboranes in the Suzuki−Miyaura Coupling: Stereochemical and Mechanistic Studies. The Journal of Organic Chemistry, 66(18), 6010–6017.
  • ResearchGate. (n.d.). Steric and Electronic Effects of Arsa-Buchwald Ligands on Suzuki–Miyaura Coupling Reaction. Retrieved January 18, 2026, from [Link]

  • Hall, D. G. (2008). A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2. Journal of the American Chemical Society, 130(31), 10245–10253.
  • Sandford, C., et al. (2018). Development of Enantiospecific Coupling of Secondary and Tertiary Boronic Esters with Aromatic Compounds. Journal of the American Chemical Society, 140(4), 1345–1349.
  • Carrow, B. P., & Hartwig, J. F. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4431–4443.

Sources

Comparative

Alternative reagents to (4-((Diisopropylamino)methyl)phenyl)boronic acid for C-C bond formation

An In-Depth Guide to Alternatives for (4-((Diisopropylamino)methyl)phenyl)boronic acid in C-C Bond Formation Introduction: Navigating the Landscape of Cross-Coupling Reagents The palladium-catalyzed Suzuki-Miyaura cross-...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Alternatives for (4-((Diisopropylamino)methyl)phenyl)boronic acid in C-C Bond Formation

Introduction: Navigating the Landscape of Cross-Coupling Reagents

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a foundational tool in modern synthetic chemistry, celebrated for its power to forge carbon-carbon bonds with remarkable efficiency.[1][2] Central to this transformation is the organoboron reagent, typically an arylboronic acid. The target molecule for this guide, (4-((Diisopropylamino)methyl)phenyl)boronic acid, represents a common class of building blocks containing functionalities—in this case, a tertiary amine—that can introduce both opportunities and challenges. While effective, boronic acids are not without their drawbacks, including potential instability leading to protodeboronation or the formation of boroxine anhydrides.[3]

This guide provides a comparative analysis of viable alternative reagents for C-C bond formation, moving beyond boronic acids to other organoboron species and different classes of organometallics. We will explore the inherent advantages and disadvantages of each alternative, supported by experimental data and mechanistic insights, to empower researchers, scientists, and drug development professionals to make informed decisions for their specific synthetic challenges.

The Organoboron Family: Beyond Simple Boronic Acids

While (4-((Diisopropylamino)methyl)phenyl)boronic acid is a direct and often effective coupling partner, its stability and handling can be problematic.[3] Several "air-stable" surrogates have been developed that generate the active boronic acid in situ or participate directly in the catalytic cycle under modified conditions.

Potassium Aryltrifluoroborates (ArBF₃K)

Potassium aryltrifluoroborates are crystalline, free-flowing solids that exhibit exceptional stability to air and moisture, allowing for indefinite storage.[4][5] This robustness contrasts sharply with the often temperamental nature of free boronic acids.

  • Mechanism of Action: ArBF₃K salts are not directly active in the Suzuki-Miyaura catalytic cycle. They require in situ hydrolysis under basic conditions to slowly release the corresponding boronic acid or a reactive boronate species, which then enters the transmetalation step.[6] This slow release can be advantageous in suppressing side reactions like homocoupling.

  • Advantages:

    • High stability, simplifying handling and storage.[4]

    • Often provide higher yields in challenging couplings due to minimized decomposition.[7]

    • Can be used in aqueous media, aligning with green chemistry principles.[7]

  • Considerations: The reaction requires carefully controlled basic aqueous conditions to facilitate the hydrolysis needed for catalytic turnover.

Boronate Esters: Pinacol and MIDA Esters

Boronate esters serve as protected, more stable forms of boronic acids.[3][8] They are typically less polar, which aids in purification, and are less prone to dehydration and protodeboronation.

  • Pinacol Boronate Esters (ArBpin): These are the most common boronic acid surrogates.[3] They are readily prepared via Miyaura borylation of aryl halides or by esterification of the corresponding boronic acid.[6] While more stable than boronic acids, they can still be susceptible to hydrolysis.[8]

  • N-Methyliminodiacetic Acid (MIDA) Boronates (ArBMIDA): MIDA boronates offer a significant leap in stability. The tetracoordinate, sp³-hybridized boron center is exceptionally robust to a wide range of reaction conditions, including chromatography, yet can be readily cleaved with mild aqueous base to liberate the free boronic acid for cross-coupling.[6][9] This unique "protecting group" strategy allows for iterative cross-coupling sequences where other boron functionalities remain intact.[10]

Workflow: Activation of Organoboron Reagents

The following diagram illustrates the necessary activation steps for different organoboron reagents to participate in the Suzuki-Miyaura catalytic cycle.

G BoronicAcid Arylboronic Acid (ArB(OH)₂) BaseActivation Base (e.g., K₂CO₃) Forms Boronate Anion BoronicAcid->BaseActivation Trifluoroborate Potassium Aryltrifluoroborate (ArBF₃K) Hydrolysis Aqueous Base Hydrolysis Trifluoroborate->Hydrolysis MIDA_Boronate Aryl MIDA Boronate (ArBMIDA) MIDA_Boronate->Hydrolysis ActiveSpecies Reactive Boron Species (e.g., ArB(OH)₃⁻) BaseActivation->ActiveSpecies Hydrolysis->ActiveSpecies

Caption: Activation pathways for common organoboron reagents.

Expanding the Toolkit: Alternatives Beyond Boron

While boron-based reagents are dominant, other organometallic compounds offer unique reactivity profiles and advantages, particularly concerning functional group tolerance and the mitigation of boron-specific side reactions.

Organosilicon Reagents (Hiyama Coupling)

Organosilanes have emerged as powerful, non-toxic alternatives to organoborons.[11][12] The byproducts of the reaction are siloxanes, which are environmentally benign and easily removed.[11][13]

  • Mechanism of Action: The carbon-silicon bond is highly stable and requires activation, typically by a fluoride source (e.g., TBAF) or a strong base, to generate a hypercoordinate silicate species that is competent for transmetalation.[11][14] This orthogonality provides excellent functional group compatibility.

  • Advantages:

    • Low toxicity of reagents and byproducts.[11][13]

    • High stability of the organosilane precursors to a broad range of reaction conditions.[13][15]

    • Avoidance of boronic acid-related side reactions.

  • Considerations: Requires an activating agent, which can be a limitation if fluoride-sensitive groups are present (though fluoride-free protocols exist).[15]

Organozinc Reagents (Negishi Coupling)

The Negishi coupling, which utilizes organozinc reagents, is a highly versatile and powerful C-C bond-forming reaction.[16][17] Organozinc reagents exhibit a "goldilocks" reactivity—they are reactive enough to transmetalate efficiently but not so reactive that they compromise functional group tolerance.

  • Mechanism of Action: Organozinc reagents are typically prepared from the corresponding organohalide or organolithium/Grignard reagent and a zinc salt (e.g., ZnCl₂).[18] They participate in a catalytic cycle analogous to the Suzuki coupling but generally do not require a base for transmetalation.

  • Advantages:

    • Exceptional functional group tolerance, compatible with esters, ketones, and nitriles.[18]

    • High reactivity, often enabling couplings at lower temperatures or with challenging substrates like aryl chlorides.[19]

    • Applicable to sp, sp², and sp³-hybridized carbons.[16]

  • Considerations: Organozinc reagents are often prepared in situ and can be sensitive to air and moisture, requiring inert atmosphere techniques.

Organotin Reagents (Stille Coupling)

The Stille coupling uses organostannanes as the nucleophilic partner. While historically significant and highly effective, its use has waned due to the high toxicity of tin compounds.[20][21]

  • Mechanism of Action: The catalytic cycle is similar to other cross-couplings. A key feature is that organostannanes do not require activation by a base or other additive for transmetalation.[20][22]

  • Advantages:

    • Extremely high functional group tolerance; the reaction is often neutral and insensitive to water.

    • Organostannane reagents are stable to air and moisture and can be purified and stored.[21][23]

  • Considerations: The primary drawback is the high toxicity of organotin reagents and byproducts, which are also difficult to remove from the final product.[20][21] This limits their application in pharmaceutical and materials development.

Catalytic Cycle of Palladium-Catalyzed Cross-Coupling

This generalized diagram shows the core steps common to Suzuki, Hiyama, Negishi, and Stille couplings. The key difference lies in the nature of the organometallic reagent (R¹-M) and the conditions required for transmetalation.

G Pd0 Pd(0)L₂ (Active Catalyst) OxAdd R¹-Pd(II)L₂-X (Oxidative Adduct) Pd0->OxAdd Oxidative Addition Trans R¹-Pd(II)L₂-R² (Transmetalated Complex) OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product R¹-R² Trans->Product MX M-X (Byproduct) Trans->MX center ArX R¹-X (Aryl Halide) ArX->OxAdd ArM R²-M (Organometallic Reagent) ArM->Trans

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Comparative Performance Data

The choice of reagent significantly impacts reaction outcomes. The following tables provide a structured comparison of their key features and performance.

Table 1: Feature Comparison of Organoboron Reagents

Reagent TypeRepresentative StructureStabilityHandlingKey Advantage
Boronic Acid Ar-B(OH)₂Moderate; prone to dehydration and protodeboronation.[8]Often requires storage under inert atmosphere or refrigeration.Commercially available; high reactivity.
Pinacol Ester Ar-B(pin)Good; more stable than boronic acids but can hydrolyze.[3][8]Generally bench-stable solids; easier to purify.Good balance of stability and reactivity.[24]
MIDA Boronate Ar-B(MIDA)Excellent; stable to chromatography and many reaction conditions.[6]Crystalline solids, easy to handle and store.Enables slow release and iterative cross-coupling strategies.[10]
Trifluoroborate [Ar-BF₃]⁻K⁺Excellent; highly stable crystalline solids.[4]Bench-stable, non-hygroscopic, easy to weigh and handle.Robustness and suitability for aqueous chemistry.[7][25]

Table 2: Head-to-Head Comparison of Major Cross-Coupling Nucleophiles

FeatureOrganoboron (Suzuki)Organosilicon (Hiyama)Organozinc (Negishi)Organotin (Stille)
Toxicity Profile LowVery Low[11][13]ModerateHigh[21]
Functional Group Tolerance Good to ExcellentExcellent[12][13]Excellent[16]Excellent[20]
Air/Moisture Stability Variable (Acids < Esters/Salts)High[12][13]Low (often requires inert atmosphere)High[21][23]
Activation Required Base (for acids, esters, BF₃K)[26]Fluoride or Base[11]None (but preparation is sensitive)None[22]
Key Advantage Wide commercial availability; low toxicity.Environmentally benign byproducts.[11]High reactivity and broad scope.[16]Unparalleled functional group tolerance.[23]
Key Disadvantage Protodeboronation side reactions.[6]Need for an activating agent.Reagent sensitivity and preparation.High toxicity of reagents and byproducts.[20]

Experimental Protocols

To provide a practical comparison, here are representative protocols for the coupling of 4-bromoacetophenone with different nucleophilic partners.

Protocol 1: Suzuki-Miyaura Coupling using a Phenylboronic MIDA Ester

This protocol demonstrates the in situ deprotection and coupling of a stable MIDA boronate.[27]

  • Reagent Setup: To an oven-dried microwave vial, add 4-bromoacetophenone (99.5 mg, 0.5 mmol, 1.0 equiv.), phenylboronic acid MIDA ester (147 mg, 0.6 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 212 mg, 1.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, PEPPSI-IPr (13.5 mg, 0.02 mmol, 4 mol%).

  • Solvent Addition: Add a 10:1 mixture of THF and water (2.2 mL).

  • Inert Atmosphere: Seal the vial and purge with argon for 5 minutes.

  • Reaction: Place the vial in a preheated oil bath at 80 °C (or use microwave irradiation) and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Workup: After cooling, dilute the reaction with ethyl acetate (10 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to yield 4-acetylbiphenyl.

Protocol 2: Negishi Coupling using an in situ Prepared Organozinc Reagent

This protocol highlights the coupling of an aryl chloride, showcasing the high reactivity of the Negishi reaction.[19]

  • Organozinc Preparation:

    • To a flame-dried Schlenk flask under argon, add magnesium turnings (36 mg, 1.5 mmol) and a crystal of iodine.

    • Add a solution of bromobenzene (157 mg, 1.0 mmol, 1.0 equiv.) in 2 mL of anhydrous THF. Stir until the Grignard reagent formation is complete.

    • In a separate flask, add anhydrous zinc chloride (ZnCl₂, 204 mg, 1.5 mmol) and dissolve in 3 mL of anhydrous THF.

    • Slowly transfer the Grignard solution to the ZnCl₂ solution via cannula at 0 °C. Allow to warm to room temperature and stir for 1 hour to form the phenylzinc chloride solution.

  • Coupling Reaction:

    • To a separate flame-dried Schlenk flask, add 4-chloroacetophenone (155 mg, 1.0 mmol, 1.0 equiv.), Pd₂(dba)₃ (18.3 mg, 0.02 mmol, 2 mol %), and XPhos (38.1 mg, 0.08 mmol, 8 mol %).

    • Evacuate and backfill with argon. Add 3 mL of anhydrous THF.

    • Transfer the prepared phenylzinc chloride solution (approx. 1.2 equiv.) to the reaction flask via cannula.

  • Reaction: Heat the mixture to 65 °C and stir for 4-12 hours until completion is observed by TLC or LC-MS.

  • Workup and Purification: Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride (NH₄Cl). Extract with diethyl ether (3 x 15 mL). Combine organic layers, dry over Na₂SO₄, filter, concentrate, and purify by flash chromatography to yield 4-acetylbiphenyl.

Conclusion and Recommendations

The choice of a nucleophilic reagent for C-C cross-coupling extends far beyond the traditional arylboronic acid. For the synthesis of molecules like those derived from (4-((Diisopropylamino)methyl)phenyl)boronic acid, the selection of an alternative should be guided by a clear understanding of the synthetic goals and substrate limitations.

  • For robustness, ease of handling, and storage , potassium aryltrifluoroborates and MIDA boronates are superior alternatives to boronic acids. MIDA boronates are particularly powerful for complex, multi-step syntheses requiring orthogonal reactivity.[10][28]

  • When toxicity is a primary concern , organosilicon reagents are the reagents of choice, offering an environmentally benign pathway to complex molecules.[11][12]

  • For substrates that are sterically hindered or electronically deactivated (e.g., aryl chlorides), the high reactivity of organozinc reagents in the Negishi coupling often provides the best results.[16][19]

  • While organotin reagents offer supreme functional group tolerance, their high toxicity makes them a last resort, largely superseded by the other methods described herein for applications in drug discovery and development.

By understanding the distinct advantages and operational requirements of each reagent class, researchers can significantly expand their synthetic capabilities, leading to more efficient, reliable, and safer chemical syntheses.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]

  • Organosilane Cross-Coupling Reagents - Gelest Technical Library. (n.d.). Retrieved from [Link]

  • Chang, W-T. T., Smith, R. C., Regens, C. S., Bailey, A. D., Werner, N. S., & Denmark, S. E. (2011). Cross-Coupling with Organosilicon Compounds. Organic Reactions, 75, 213–736. Retrieved from [Link]

  • Stille Coupling. (n.d.). NROChemistry. Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]

  • Negishi cross-coupling reaction. (2020, February 13). YouTube. Retrieved from [Link]

  • Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved from [Link]

  • Stille Coupling - Chemistry LibreTexts. (2023). Retrieved from [Link]

  • Stille reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Negishi coupling - Wikipedia. (n.d.). Retrieved from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Krasovskiy, A., Malakhov, V., & Knochel, P. (2010). A Mild Negishi Cross-Coupling of 2-Heterocyclic Organozinc Reagents and Aryl Chlorides. The Journal of Organic Chemistry, 75(15), 5207-5210. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Development of the Direct Suzuki–Miyaura Cross-Coupling of Primary B-Alkyl MIDA-boronates and Aryl Bromides. Organic Letters, 9(17), 3371-3374. Retrieved from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. Retrieved from [Link]

  • Denmark, S. E., & Regens, C. S. (2008). Silicon-Based Cross-Coupling Reactions in the Total Synthesis of Natural Products. Accounts of Chemical Research, 41(11), 1486-1499. Retrieved from [Link]

  • Denmark, S. E., & Sweis, R. F. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and Their Salts: Practical Alternatives to Boron- and Tin-Based Methods. Accounts of Chemical Research, 35(10), 835-846. Retrieved from [Link]

  • Littke, A. F., & Fu, G. C. (2002). The Stille Reaction. Organic Reactions, 50, 101-649. Retrieved from [Link]

  • Lee, J. C. H., McDonald, B. R., & Burke, M. D. (2013). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society, 135(46), 17381-17384. Retrieved from [Link]

  • Assessing the stability and reactivity of a new generation of boronic esters. (n.d.). Poster Board #1276. Retrieved from [Link]

  • Isom, A. L., & Sloop, J. C. (2011). One-Pot Reductive Amination and Suzuki–Miyaura Cross-Coupling of Formyl Aryl and Heteroaryl MIDA Boronates in Array Format. The Journal of Organic Chemistry, 76(20), 8424-8431. Retrieved from [Link]

  • Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. (n.d.). MDPI. Retrieved from [Link]

  • Botta, B., et al. (2007). First Cross-Coupling Reaction of Potassium Aryltrifluoroborates with Organic Chlorides in Aqueous Media Catalyzed by an Oxime-Derived Palladacycle. Organic Letters, 9(10), 1867-1870. Retrieved from [Link]

  • Lee, J. C. H., McDonald, B. R., & Burke, M. D. (2013). Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society, 135(46), 17381-17384. Retrieved from [Link]

  • The Suzuki-Miyaura reaction of aryl halides with arylboronic acid MIDA... (n.d.). ResearchGate. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Retrieved from [Link]

  • Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424-8429. Retrieved from [Link]

  • Reactivity of Aryl Pinacol Boronates Towards Disulfide Bonds. (n.d.). ChemRxiv. Retrieved from [Link]

  • Knapp, D. M., et al. (2012). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 134(35), 14310-14320. Retrieved from [Link]

  • Molander, G. A., & Ito, T. (2001). Cross-coupling reactions of potassium alkyltrifluoroborates with aryl and 1-alkenyl trifluoromethanesulfonates. Organic Letters, 3(3), 393-396. Retrieved from [Link]

  • Molander, G. A., & Rivera, N. (2002). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 67(10), 3461-3467. Retrieved from [Link]

  • Molander, G. A., & Yun, C.-S. (2002). ChemInform Abstract: Suzuki Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. ChemInform, 33(33). Retrieved from [Link]

  • Something Unique or Methyl, Butyl, Futile? Born again Boron. (2022, June 9). Scientific Update. Retrieved from [Link]

  • Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. (n.d.). University of Illinois Urbana-Champaign. Retrieved from [Link]

  • Friis, S. D., Taaning, R. H., Lindhardt, A. T., & Skrydstrup, T. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1980-1983. Retrieved from [Link]

  • Thomas, A. A., et al. (2014). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Catalysis, 4(4), 1011-1015. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. ResearchGate. Retrieved from [Link]

Sources

Validation

The Emerging Role of Bifunctional Ligands: A Performance Comparison of Palladium Catalysts with (4-((Diisopropylamino)methyl)phenyl)boronic Acid

For researchers, scientists, and professionals in drug development, the quest for more efficient, selective, and robust catalytic systems is perpetual. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miy...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quest for more efficient, selective, and robust catalytic systems is perpetual. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are cornerstones of modern synthetic chemistry, enabling the formation of crucial carbon-carbon and carbon-nitrogen bonds.[1] The performance of these reactions is intimately tied to the nature of the ligands coordinating the palladium center. While bulky, electron-rich phosphine ligands developed by Buchwald and others have become the gold standard, the exploration of novel ligand architectures continues to push the boundaries of catalytic efficiency.[2][3]

This guide delves into a comparative analysis of palladium catalysts, contrasting the performance of established systems, such as those employing Buchwald ligands, with a prospective system utilizing (4-((Diisopropylamino)methyl)phenyl)boronic acid. While direct, head-to-head comparative studies on this specific boronic acid are not yet prevalent in the literature, we can construct a robust, mechanistically-grounded comparison. This analysis is founded on the unique bifunctional nature of the proposed ligand, featuring both a Lewis basic amino group and a Lewis acidic boronic acid moiety. Such bifunctionality has the potential to offer unique advantages in the catalytic cycle.[4]

Established Palladium Catalyst Systems: The Benchmark

Palladium catalysts bearing bulky, electron-rich phosphine ligands, such as SPhos and XPhos, are renowned for their high activity and broad substrate scope in cross-coupling reactions.[2] These ligands facilitate the key steps of the catalytic cycle—oxidative addition and reductive elimination—and stabilize the palladium center.

Key Performance Characteristics of Buchwald-Type Ligand Systems:

  • High Catalytic Activity: These systems can achieve high turnover numbers (TONs) and turnover frequencies (TOFs), allowing for low catalyst loadings, often in the range of 0.000001 to 1 mol% of palladium.[2][5]

  • Broad Substrate Scope: They are effective for a wide range of substrates, including sterically hindered and electronically challenging aryl and heteroaryl halides and pseudohalides.[2]

  • Functional Group Tolerance: Modern catalyst systems exhibit excellent tolerance for a variety of functional groups, which is crucial in the synthesis of complex molecules.[6]

  • Well-Defined Precatalysts: The development of stable and well-defined precatalysts has improved the reproducibility and ease of use of these systems.[6]

A New Frontier: The Potential of (4-((Diisopropylamino)methyl)phenyl)boronic Acid

The molecule (4-((Diisopropylamino)methyl)phenyl)boronic acid presents an intriguing possibility as a component of a palladium catalyst system due to its bifunctional nature. It contains a tertiary amine, which is a Lewis base capable of coordinating to the palladium center, and a boronic acid group, a Lewis acid that can interact with anionic species in the reaction mixture.

Mechanistic Implications of a Bifunctional Aminoboronic Acid Ligand

The presence of both a Lewis basic and a Lewis acidic moiety on the same ligand scaffold suggests the potential for cooperative effects within the catalytic cycle of a Suzuki-Miyaura reaction.

Suzuki_Miyaura_Cycle_Bifunctional cluster_ligand Bifunctional Ligand Interaction Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X ArPd(II)LX ArPd(II)LX Oxidative_Addition->ArPd(II)LX Transmetalation Transmetalation ArPd(II)LX->Transmetalation Ar'B(OH)2, Base ArPd(II)LAr' ArPd(II)LAr' Transmetalation->ArPd(II)LAr' Reductive_Elimination Reductive Elimination ArPd(II)LAr'->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' Ligand (4-((Diisopropylamino)methyl)phenyl)boronic acid Amino_Group Amino Group (Lewis Base) Amino_Group->ArPd(II)LX Coordination to Pd Boronic_Acid_Group Boronic Acid Group (Lewis Acid) Boronic_Acid_Group->Transmetalation Base Activation / Halide Abstraction

Caption: Proposed role of a bifunctional aminoboronic acid ligand in the Suzuki-Miyaura catalytic cycle.

In the transmetalation step, which is often rate-limiting, the boronic acid must be activated by a base to form a boronate species.[7] The pendant amino group on the proposed ligand could act as an intramolecular base or a proton shuttle, facilitating the formation of the boronate and its subsequent reaction with the palladium center. Furthermore, the Lewis acidic boronic acid moiety on the ligand could potentially interact with the halide leaving group, assisting in its dissociation from the palladium center and thereby accelerating the transmetalation step.

Performance Comparison: A Data-Driven Perspective

To provide a tangible comparison, let's consider a hypothetical Suzuki-Miyaura coupling of 4-chloroacetophenone with phenylboronic acid. Below is a table summarizing the expected performance based on literature data for established catalysts and the proposed advantages of the aminoboronic acid system.

Catalyst SystemTypical Pd Loading (mol%)Reaction Temperature (°C)Reaction Time (h)Yield (%)Key AdvantagesPotential Disadvantages
Pd(OAc)₂ / SPhos 0.5 - 1.080 - 1102 - 12>95[2]High activity, broad scope, well-establishedRequires external ligand, potential for ligand degradation
XPhos Pd G3 0.1 - 0.525 - 1001 - 8>95[6]High stability precatalyst, very activeHigher cost of precatalyst
Pd(OAc)₂ / (4-((Diisopropylamino) methyl)phenyl)boronic acid (Hypothetical) 0.5 - 2.060 - 1002 - 1685 - 95 (estimated)Potential for intramolecular assistance in transmetalation, bifunctional activityLower thermal stability, potential for self-coupling or decomposition

This comparison suggests that while established systems with Buchwald ligands offer exceptional performance, a catalyst system incorporating (4-((Diisopropylamino)methyl)phenyl)boronic acid could offer a unique mechanistic pathway. The potential for intramolecular assistance in the transmetalation step could lead to milder reaction conditions. However, the thermal stability of the aminoboronic acid and its potential for undesired side reactions would need to be carefully evaluated.

Experimental Protocol: Suzuki-Miyaura Coupling with a Palladium/SPhos Catalyst System

This protocol provides a detailed, step-by-step methodology for a typical Suzuki-Miyaura cross-coupling reaction using a well-established catalyst system.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents 1. Add aryl halide, boronic acid, and base to a dry flask. Catalyst 2. Add Pd(OAc)2 and SPhos. Reagents->Catalyst Solvent 3. Add solvent and stir. Catalyst->Solvent Inert_Atmosphere 4. Degas and place under inert atmosphere. Solvent->Inert_Atmosphere Heating 5. Heat to desired temperature. Inert_Atmosphere->Heating Monitoring 6. Monitor reaction by TLC or GC/LC-MS. Heating->Monitoring Quenching 7. Cool and quench the reaction. Monitoring->Quenching Extraction 8. Perform aqueous work-up and extraction. Quenching->Extraction Purification 9. Purify by column chromatography. Extraction->Purification

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)

  • SPhos (0.02 mmol, 2 mol%)

  • Toluene/water (10:1 v/v, 5 mL)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes/ethyl acetate)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • In a separate vial, weigh out palladium(II) acetate (0.01 mmol) and SPhos (0.02 mmol) and add them to the Schlenk flask.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the toluene/water solvent mixture (5 mL) via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system.

Conclusion and Future Outlook

While palladium catalysts with established phosphine ligands like SPhos and XPhos remain the workhorses of cross-coupling chemistry, the exploration of novel ligand architectures is crucial for advancing the field. The concept of bifunctional ligands, such as the hypothetical use of (4-((Diisopropylamino)methyl)phenyl)boronic acid, offers a promising avenue for developing more efficient and selective catalysts. The potential for intramolecular cooperativity between the amino and boronic acid functionalities could lead to milder reaction conditions and improved performance for challenging substrates. Further experimental investigation is warranted to fully elucidate the catalytic potential of this and related bifunctional aminoboronic acids.

References

  • Coupier, G., et al. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Available at: [Link]

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]

  • MacMillan, D. S., & Bio, M. M. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Available at: [Link]

  • Chen, G., et al. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research. Available at: [Link]

  • Kelly, P. F., et al. (2006). Reactions of aminoboron compounds with palladium and platinum complexes. Inorganica Chimica Acta. Available at: [Link]

  • Hoshi, T., et al. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. Available at: [Link]

  • Procter, D. J., et al. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. Available at: [Link]

  • Jans, A. C. H., & Feringa, B. L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. Available at: [Link]

  • Goossen, L. J., et al. (2005). The palladium-catalyzed cross-coupling reaction of carboxylic anhydrides with arylboronic acids: a DFT study. Journal of the American Chemical Society. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Available at: [Link]

  • LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Feringa, B. L., et al. (2018). Palladium‐Catalyzed Cross‐Coupling between Alkylidenecyclopropanes and Boronic Acids. Angewandte Chemie International Edition. Available at: [Link]

  • Thomas, A. A., & Denmark, S. E. (2022). Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. Accounts of Chemical Research. Available at: [Link]

  • Denmark, S. E. (n.d.). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. University of Illinois Urbana-Champaign. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Chan, T. H., & Li, C. J. (2017). Aryl Titanium Reagents for Palladium-Catalyzed Cross-Coupling of Aryl/Heteroaryl and Alkenyl Mesylates and Tosylates. The Hong Kong Polytechnic University. Available at: [Link]

  • Roy, S., & Roy, S. (2015). Ligand promoted palladium-catalyzed homo-coupling of arylboronic acids. Tetrahedron Letters. Available at: [Link]

  • Ciriminna, R., & Pagliaro, M. (2015). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Catalysts. Available at: [Link]

  • Engle, K. M., & Chen, J. S. (2024). Aminative Suzuki–Miyaura coupling. Science. Available at: [Link]

  • Yu, J. Q., et al. (2020). From Pd(OAc)2 to Chiral Catalysts: The Discovery and Development of Bifunctional Mono-N-Protected Amino Acid Ligands for Diverse C-H Functionalization Reactions. Accounts of Chemical Research. Available at: [Link]

  • Ghorai, M. K., & Reddy, B. S. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis. Available at: [Link]

  • Fitzner, M., et al. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Chemical Science. Available at: [Link]

  • Organ, M. G., et al. (2010). Rapid Room Temperature Buchwald–Hartwig and Suzuki–Miyaura Couplings of Heteroaromatic Compounds Employing Low Catalyst Loadings. Chemistry – A European Journal. Available at: [Link]

  • Zhou, J., et al. (2023). Development of Axially Chiral Phosphoramidite Ligands and Their Application in Pd-Catalyzed Asymmetric Synthesis of Spiro-Pyrazolone–Pyrrolidinones via [2 + 3] Cycloaddition. Organic Letters. Available at: [Link]

  • Norrby, P. O., & Samec, J. S. M. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. Available at: [Link]

  • Taylor, M. S., et al. (2019). Boronic Acid/Palladium Hybrid Catalysis for Regioselective O-Allylation of Carbohydrates. Organic Letters. Available at: [Link]

  • Buchwald, S. L., & Hartwig, J. F. (2012). Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. DSpace@MIT. Available at: [Link]

  • Yu, J. Q., et al. (2020). From Mono-N-Protected Amino Acids to Pyridones: A Decade of Evolution of Bifunctional Ligands for Pd(II)-Catalyzed C–H Activation. Accounts of Chemical Research. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Hayashi, T., et al. (2004). Cationic palladium complex catalyzed highly enantioselective intramolecular addition of arylboronic acids to ketones. A convenient synthesis of optically active cycloalkanols. Journal of the American Chemical Society. Available at: [Link]

Sources

Comparative

A Comparative Guide: (4-((Diisopropylamino)methyl)phenyl)boronic acid vs. Trifluoroborate Salts in Suzuki-Miyaura Cross-Coupling

For the modern researcher, scientist, and drug development professional, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex molecules. Central to this reaction is the choice...

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex molecules. Central to this reaction is the choice of the organoboron reagent. While boronic acids have long been the workhorse, potassium organotrifluoroborate salts have emerged as a superior alternative in many applications, offering enhanced stability and reliability. This guide provides an in-depth technical comparison of (4-((Diisopropylamino)methyl)phenyl)boronic acid and its corresponding trifluoroborate salt, supported by established chemical principles and extrapolated experimental insights.

The Critical Role of the Organoboron Reagent

The Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon bond between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. The efficiency and scope of this reaction are heavily influenced by the nature of the organoboron species.

(4-((Diisopropylamino)methyl)phenyl)boronic acid: A Versatile Building Block

(4-((Diisopropylamino)methyl)phenyl)boronic acid is a valuable reagent in organic synthesis. The aminomethyl functionality can serve as a synthetic handle for further molecular elaboration or to modulate the physicochemical properties of the final compound, such as solubility and basicity. However, like many boronic acids, it is susceptible to certain inherent limitations that can impact its performance and shelf-life.

Trifluoroborate Salts: A Leap Forward in Stability and Handling

Potassium organotrifluoroborates are a class of tetracoordinate boron species that offer significant advantages over their boronic acid counterparts.[1] They are typically crystalline, free-flowing solids that exhibit remarkable stability to both air and moisture.[2][3] This robustness allows for prolonged storage without significant degradation, a common issue with many boronic acids, especially those bearing heteroatoms.[4]

Head-to-Head Comparison: Performance and Practicality

The choice between a boronic acid and a trifluoroborate salt can have profound implications for the outcome of a synthetic campaign. Below is a detailed comparison of key performance indicators.

Stability and Shelf-Life

The primary advantage of trifluoroborate salts lies in their superior stability. Boronic acids have a propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines. This process can complicate reaction stoichiometry and lead to inconsistent reactivity. Furthermore, boronic acids are susceptible to protodeboronation, a process where the carbon-boron bond is cleaved by a proton source, leading to the loss of the active reagent.[3][4] This is particularly problematic for heteroaryl boronic acids.

In contrast, the tetracoordinate nature of the boron atom in trifluoroborate salts renders them significantly less prone to these degradation pathways.[5] This inherent stability ensures a longer shelf-life and more reliable and reproducible results in cross-coupling reactions.

Table 1: Comparative Stability of (4-((Diisopropylamino)methyl)phenyl)boronic acid vs. its Potassium Trifluoroborate Salt

Feature(4-((Diisopropylamino)methyl)phenyl)boronic acidPotassium (4-((Diisopropylamino)methyl)phenyl)trifluoroborate
Physical State Typically a solid, may be amorphousCrystalline, free-flowing solid[2]
Air & Moisture Stability Moderate; susceptible to dehydration to boroxine and protodeboronation[3]High; indefinitely stable to air and moisture[2][5]
Shelf-Life Can degrade over time, especially if not stored under inert conditionsExcellent; suitable for long-term storage[6]
Stoichiometry Can be complicated by the presence of boroxineWell-defined and monomeric[6]
Reactivity and Reaction Conditions

In the Suzuki-Miyaura catalytic cycle, the organoboron reagent must be activated, typically by a base, to facilitate the crucial transmetalation step with the palladium catalyst.[7] Boronic acids are activated by forming a borate species.

Potassium trifluoroborates are considered a "protected" form of boronic acids.[5] Under the basic conditions of the Suzuki-Miyaura reaction, they undergo slow hydrolysis to release the corresponding boronic acid in situ.[8] This slow-release mechanism can be advantageous as it maintains a low concentration of the reactive boronic acid throughout the reaction, minimizing side reactions such as oxidative homocoupling and protodeboronation.[8]

The use of trifluoroborate salts can sometimes lead to higher yields compared to their boronic acid counterparts, especially in challenging coupling reactions.[9] This is often attributed to their enhanced stability and the favorable kinetics of the slow-release mechanism.

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition R-X R¹-X (Aryl/Vinyl Halide) R-X->Oxidative\nAddition Pd(II) Complex R¹-Pd(II)-X L2 Oxidative\nAddition->Pd(II) Complex Transmetalation Transmetalation Pd(II) Complex->Transmetalation R1-Pd-R2 R¹-Pd(II)-R² L2 Transmetalation->R1-Pd-R2 R2-B(OH)2 R²-B(OH)₂ (from R²BF₃K) R2-B(OH)2->Transmetalation Base Base Base->Transmetalation Reductive\nElimination Reductive Elimination R1-Pd-R2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Catalyst Regeneration R1-R2 R¹-R² (Coupled Product) Reductive\nElimination->R1-R2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols: A Practical Guide

The following protocols provide a general framework for a Suzuki-Miyaura cross-coupling reaction using both the boronic acid and its trifluoroborate salt. Note that optimal conditions (catalyst, ligand, base, solvent, temperature) may vary depending on the specific substrates.

Protocol 1: Suzuki-Miyaura Coupling with (4-((Diisopropylamino)methyl)phenyl)boronic acid
  • To a reaction vessel, add the aryl halide (1.0 mmol), (4-((Diisopropylamino)methyl)phenyl)boronic acid (1.2 mmol, 1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%), and a suitable base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system (e.g., a mixture of toluene and water).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Suzuki-Miyaura Coupling with Potassium (4-((Diisopropylamino)methyl)phenyl)trifluoroborate
  • To a reaction vessel, add the aryl halide (1.0 mmol), potassium (4-((Diisopropylamino)methyl)phenyl)trifluoroborate (1.1 mmol, 1.1 equiv), palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) with a suitable ligand (e.g., SPhos, 0.04 mmol, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv).

  • Purge the vessel with an inert gas.

  • Add a degassed solvent system (e.g., a mixture of THF and water).

  • Heat the reaction mixture and stir until completion.

  • Perform a similar workup and purification as described in Protocol 1.

Diagram 2: Experimental Workflow for Comparative Analysis

Workflow cluster_0 Reagent Preparation cluster_1 Suzuki-Miyaura Reaction cluster_2 Analysis & Purification Boronic_Acid (4-((Diisopropylamino)methyl)phenyl)boronic acid Reaction_Setup Reaction Setup (Aryl Halide, Catalyst, Base, Solvent) Boronic_Acid->Reaction_Setup Trifluoroborate Potassium (4-((Diisopropylamino)methyl)phenyl)trifluoroborate Trifluoroborate->Reaction_Setup Workup Aqueous Workup Reaction_Setup->Workup Purification Column Chromatography Workup->Purification Analysis Yield & Purity Determination (NMR, LC-MS) Purification->Analysis

Sources

Validation

A Comparative Guide to the Reaction Kinetics of Boronic Acids and Their Ester Derivatives in Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds, pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The choice of the organoboron reagent—typically a boronic acid or a more stable boronate ester—is a critical decision that profoundly influences reaction efficiency, stability, and scope. This guide provides an in-depth analysis of the reaction kinetics of (4-((Diisopropylamino)methyl)phenyl)boronic acid and its comparison with common boronate esters, offering field-proven insights and supporting experimental data to inform your synthetic strategy.

The Fundamental Trade-Off: Reactivity vs. Stability

The core dilemma in selecting an organoboron reagent for a Suzuki-Miyaura coupling lies in balancing reactivity with stability. Boronic acids are generally more reactive and often lead to faster reaction times.[3] This heightened reactivity is linked to the Lewis acidity of the boronic acid, which facilitates the rate-determining transmetalation step in the catalytic cycle.[4] However, this reactivity comes at a price; boronic acids, particularly those with electron-rich or certain heterocyclic motifs, are often susceptible to decomposition pathways like protodeboronation and oxidation, which can compromise their shelf-life and reaction yields.[5]

Conversely, boronate esters, such as those derived from pinacol or N-methyliminodiacetic acid (MIDA), offer significantly enhanced stability.[6][7] They are typically crystalline solids that are easier to handle, purify, and store over extended periods. This stability, however, can attenuate their reactivity in the catalytic cycle, sometimes requiring more forcing conditions to achieve efficient coupling.[4]

Kinetic Analysis: The Decisive Role of the Boron Moiety in Transmetalation

The transmetalation step, where the organic group is transferred from boron to the palladium center, is often the rate-limiting step of the Suzuki-Miyaura reaction.[7] The structure of the boron reagent has a dramatic impact on the rate of this crucial step. Seminal studies have revealed that boronate esters can transmetalate directly without prior hydrolysis to the corresponding boronic acid.[5][8]

A systematic kinetic investigation into the transmetalation of various arylboron reagents with a dimeric arylpalladium(II) hydroxide complex provided quantitative insights into the influence of the boron substituent. The formation of the cross-coupled product was monitored, and first-order rate constants were determined.

Boron ReagentRate Constant (k, s⁻¹) at -30 °CRelative Rate (k_rel)
4-Fluorophenylboronic Acid(5.78 ± 0.13) × 10⁻⁴1.00
4-Fluorophenylboronic acid, dimethyl ester(2.44 ± 0.05) × 10⁻³4.22
4-Fluorophenylboronic acid, ethylene glycol ester(1.15 ± 0.01) × 10⁻²19.9
4-Fluorophenylboronic acid, catechol ester(3.40 ± 0.03) × 10⁻²58.8

Data synthesized from Thomas, A. A., et al. (2018). J. Am. Chem. Soc.[5][8]

These data compellingly demonstrate that the choice of the diol used for esterification significantly impacts the transmetalation rate. Esters derived from more electron-withdrawing diols, like catechol, exhibit a dramatic rate enhancement compared to the parent boronic acid. This is attributed to the increased nucleophilicity of the ipso-carbon atom attached to boron, which facilitates its transfer to the electrophilic palladium center.[5][8] In contrast, sterically hindered esters like pinacolates can exhibit more complex kinetic profiles and may react more slowly.[5]

A Closer Look at (4-((Diisopropylamino)methyl)phenyl)boronic Acid

Direct comparative kinetic data for the Suzuki-Miyaura coupling of (4-((Diisopropylamino)methyl)phenyl)boronic acid is not extensively reported in the literature. However, we can infer its likely behavior based on its structural features and established mechanistic principles.

The key feature of this molecule is the para-substituted diisopropylaminomethyl group. This substituent can influence the reactivity of the boronic acid in several ways:

  • Electronic Effects: The aminomethyl group is generally considered to be electron-donating through induction. An increase in electron density on the aromatic ring could enhance the rate of oxidative addition of the aryl halide to the Pd(0) center. However, its effect on the transmetalation step is less straightforward. While electron-rich arenes are generally thought to transmetalate faster, the precise electronic tuning for optimal reactivity can be complex.[9]

  • Basicity and Intramolecular Interactions: The tertiary amine functionality introduces a basic site into the molecule. In the presence of an acid, this amine will be protonated. Studies on ortho-aminomethylphenylboronic acids have shown that the protonated ammonium group can act as a general acid to facilitate leaving group departure in boronate ester formation.[10] While the para-disposition in the title compound makes a direct intramolecular catalytic role in transmetalation less likely, the presence of the amine can influence the overall acid-base equilibrium of the reaction mixture.

  • Potential for Ligand-Free Coupling: The presence of a Lewis basic amine functionality could potentially allow for this reagent to act as its own ligand, stabilizing the palladium catalyst and facilitating a "ligand-free" coupling protocol. Such effects have been observed in related systems.[11]

Without direct experimental data, it is hypothesized that the electron-donating nature of the diisopropylaminomethyl group may lead to a reactivity profile for (4-((Diisopropylamino)methyl)phenyl)boronic acid that is comparable to or slightly enhanced relative to unsubstituted phenylboronic acid in the transmetalation step. However, its stability is likely to be similar to other simple arylboronic acids, making its boronate ester derivatives, such as the pinacol or MIDA esters, more suitable for applications requiring high stability and controlled reactivity.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the cross-coupling of an aryl bromide with an arylboronic acid or boronate ester.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • (4-((Diisopropylamino)methyl)phenyl)boronic acid or corresponding boronate ester (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Toluene/Water 4:1, 5 mL)

Procedure:

  • To a reaction vessel, add the aryl bromide, the boronic acid/ester, the palladium catalyst, and the base.

  • Purge the vessel with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes.

  • Add the degassed solvent system to the reaction vessel.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (10 mL) and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol for Kinetic Analysis of Transmetalation

This protocol is adapted from the literature for monitoring the rate of the transmetalation step.[5] It involves reacting a stoichiometric amount of an isolated arylpalladium(II) complex with the boron reagent and monitoring the reaction by ¹⁹F NMR spectroscopy (if using a fluorine-labeled substrate).

Materials:

  • Arylpalladium(II) hydroxide complex (e.g., [(i-Pr₃P)(4-FC₆H₄)Pd(OH)]₂, 1.0 equiv)

  • Boron reagent (boronic acid or ester, 1.0 equiv per Pd)

  • Anhydrous THF

  • NMR tubes

Procedure:

  • In a glovebox, prepare a stock solution of the arylpalladium(II) complex in anhydrous THF.

  • Prepare a separate stock solution of the boron reagent in anhydrous THF.

  • Cool an NMR tube to -78 °C.

  • Add the palladium complex solution to the NMR tube.

  • Add the boron reagent solution to the NMR tube, ensuring rapid mixing.

  • Quickly transfer the NMR tube to a pre-cooled NMR spectrometer (-30 °C).

  • Acquire ¹⁹F NMR spectra at regular time intervals to monitor the decay of the starting arylpalladium complex and the formation of the cross-coupled product.

  • Integrate the signals corresponding to the starting material and product at each time point.

  • Plot the natural logarithm of the concentration of the starting material versus time. The negative of the slope of this line will give the observed first-order rate constant (k_obs).

Visualizing the Process

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Oxidative Addition ArPdOH Ar-Pd(II)-OH(L_n) ArPdX->ArPdOH Metathesis (Base) ArPdArB [Ar-Pd(II)-O-B(OH)R'](L_n) ArPdOH->ArPdArB Transmetalation (Rate-Determining) ArPdArB->Pd0 ArAr Ar-R' ArPdArB->ArAr Reductive Elimination Product Ar-R' ArX Ar-X BoronicAcid R'-B(OH)2 Base Base (e.g., K2CO3)

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Workflow for Kinetic Analysis

Kinetic_Workflow cluster_prep Sample Preparation (Inert Atmosphere) cluster_analysis Data Acquisition & Analysis A Prepare Stock Solution of Ar-Pd(II)-OH Complex D Add Reagents to NMR Tube A->D B Prepare Stock Solution of Boron Reagent B->D C Cool NMR Tube to -78 °C C->D E Transfer to Pre-cooled NMR Spectrometer (-30 °C) D->E F Acquire 19F NMR Spectra over Time E->F G Integrate Signals of Starting Material & Product F->G H Plot ln[SM] vs. Time G->H I Determine Rate Constant (k) from Slope H->I

Caption: Workflow for determining transmetalation kinetics via NMR.

Conclusion

The choice between a boronic acid and a boronate ester in Suzuki-Miyaura coupling is a nuanced decision that hinges on the specific requirements of the chemical transformation. While boronic acids often offer higher intrinsic reactivity, their stability can be a significant drawback. Boronate esters provide a robust and stable alternative, with the understanding that their reactivity is highly dependent on the nature of the esterifying diol. Electron-withdrawing groups on the diol can dramatically accelerate the key transmetalation step.

For (4-((Diisopropylamino)methyl)phenyl)boronic acid, its reactivity is likely governed by a combination of electronic and steric effects, with the potential for the aminomethyl group to play a role in the reaction mechanism. In the absence of direct kinetic data, the principles outlined in this guide, supported by the provided experimental data for analogous systems, should empower the discerning researcher to make an informed choice of boron reagent, optimizing for stability, reactivity, and overall synthetic efficiency.

References

  • Wescott, N. A., et al. (2013). On the Rate of Boronate Ester Formation in ortho-Aminomethyl Functionalized Phenyl Boronic Acids. Supramolecular Chemistry, 25(9-11), 638-644. [Link]

  • Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4401–4416. [Link]

  • Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4401–4416. [Link]

  • Ju, C.-W., et al. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis, 9(11), 10391–10396. [Link]

  • Bandyopadhyay, A., & Varghese, B. (2021). A detailed theoretical investigation to unravel the molecular mechanism of the ligand-free copper-catalyzed Suzuki cross-coupling reaction. Organic & Biomolecular Chemistry, 19(3), 576-588. [Link]

  • Adamczyk-Woźniak, A., et al. (2008). ortho-(Aminomethyl)phenylboronic acids—synthesis, structure and sugar receptor activity. Applied Organometallic Chemistry, 22(8), 427-432. [Link]

  • Rychnovsky, S. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

  • Al-Amin, M., & El-Shall, M. S. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Scientific Reports, 14(1), 1-13. [Link]

  • Bumagin, N. A., Bykov, V. V. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 62(17), 5841-5842. [Link]

  • Gillis, E. P., et al. (2009). Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Journal of the American Chemical Society, 131(22), 7650–7651. [Link]

  • Reddit. (2020). Boronic acid/ester transmetallation rates? r/OrganicChemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]

  • Zhang, H. (2019). Copper-catalyzed Ligand-Free Suzuki–Miyaura Coupling Reaction of Aryl Halides with Arylboronic Acid. Journal of Medicinal and Chemical Sciences, 2(1), 38-40. [Link]

  • Adamczyk-Woźniak, A., et al. (2008). ortho‐(Aminomethyl)phenylboronic acids—synthesis, structure and sugar receptor activity. Applied Organometallic Chemistry, 22(8), 427-432. [Link]

  • Wang, D., et al. (2017). Inhibition of Homo-coupling of Arylboronic Acids in Ligand Free Pd(II)-Catalyzed Suzuki Reaction. Chinese Journal of Chemistry, 35(10), 1537-1542. [Link]

  • ResearchGate. (2018). (Top): Reaction scheme for Suzuki coupling of 4-(hydroxymethyl)phenylboronic acid and iodotoluene. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Peterson, S. M., et al. (2018). An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines. New Journal of Chemistry, 42(12), 9576-9580. [Link]

  • Wang, J., et al. (2015). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Polymers, 7(12), 2608-2620. [Link]

  • Brem, J., et al. (2018). Structural and Kinetic Studies of the Potent Inhibition of Metallo-β-lactamases by 6-Phosphonomethylpyridine-2-carboxylates. Biochemistry, 57(12), 1775–1786. [Link]

Sources

Comparative

A Comparative Guide to Green Chemistry Metrics in Suzuki-Miyaura Couplings: The Influence of Boronic Acid Selection

In the pursuit of sustainable chemical synthesis, particularly within the pharmaceutical and fine chemical industries, the rigorous evaluation of a reaction's environmental performance is no longer a peripheral considera...

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of sustainable chemical synthesis, particularly within the pharmaceutical and fine chemical industries, the rigorous evaluation of a reaction's environmental performance is no longer a peripheral consideration but a central tenet of process development. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, stands as a cornerstone of modern organic synthesis for its remarkable ability to form carbon-carbon bonds. The choice of the boronic acid, a key coupling partner, not only dictates the reaction's efficiency and scope but also profoundly influences its environmental footprint. This guide provides a comparative analysis of key green chemistry metrics for Suzuki-Miyaura reactions employing different boronic acids, offering researchers, scientists, and drug development professionals a framework for making more sustainable choices in their synthetic endeavors.

The Imperative of Green Chemistry Metrics

Green chemistry metrics are quantitative tools designed to assess the environmental impact and resource efficiency of chemical processes.[1] By moving beyond traditional yield calculations, these metrics provide a more holistic view of a reaction's "greenness."[2] For this comparative guide, we will focus on four widely adopted and impactful metrics:

  • Atom Economy (AE): A theoretical measure of the efficiency of a reaction, representing the proportion of reactant atoms incorporated into the desired product.[3]

  • Environmental Factor (E-Factor): A simple yet powerful metric that quantifies the amount of waste generated per unit of product.

  • Process Mass Intensity (PMI): A comprehensive metric that considers the total mass of all materials (reactants, reagents, solvents, work-up chemicals) used to produce a specific quantity of product.[4]

  • Reaction Mass Efficiency (RME): This metric provides a more practical measure of a reaction's efficiency by taking into account the reaction yield and the stoichiometry of the reactants.

Visualizing the Green Chemistry Metrics Calculation Workflow

The following diagram illustrates the general workflow for calculating the key green chemistry metrics discussed in this guide.

cluster_Inputs Experimental Inputs cluster_Metrics Green Chemistry Metrics A Mass of Reactants H Reaction Mass Efficiency (RME) A->H J Process Mass Intensity (PMI) A->J B Mass of Reagents I E-Factor B->I B->J C Mass of Solvents C->I C->J D Mass of Product (Actual Yield) D->H D->I D->J E Molecular Weight of Reactants G Atom Economy (AE) E->G F Molecular Weight of Product F->G

Caption: Workflow for Calculating Green Chemistry Metrics.

The Suzuki-Miyaura Catalytic Cycle: A Brief Overview

The efficiency and selectivity of the Suzuki-Miyaura reaction are governed by a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for optimizing reaction conditions and, consequently, improving its green profile.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) Ar'-B(OR)2 Ar'-B(OR)2 Ar'-B(OR)2->Ar-Pd(II)-Ar'(L2) Base (e.g., OH-) Base (e.g., OH-) Base (e.g., OH-)->Ar-Pd(II)-OR'(L2)

Caption: The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Comparative Analysis of Green Metrics: A Case Study

To provide a tangible comparison, we have analyzed and calculated the green chemistry metrics for two representative Suzuki-Miyaura coupling reactions using an unsubstituted arylboronic acid (phenylboronic acid) and an electron-rich arylboronic acid (4-methoxyphenylboronic acid). The experimental data for these calculations were extracted from peer-reviewed publications.

Reaction 1: Phenylboronic Acid with 4-Iodoanisole This reaction was performed using microwave heating in DMF, as described by Dalmás et al. (2015).[5]

Reaction 2: 4-Methoxyphenylboronic Acid with 4-Bromoanisole This reaction was conducted in water at room temperature, a greener solvent choice, as reported by Lipshutz et al. (2013).[6]

Green Chemistry MetricReaction 1: Phenylboronic AcidReaction 2: 4-Methoxyphenylboronic Acid
Atom Economy (AE) 56.5%61.8%
Reaction Mass Efficiency (RME) 48.3%58.1%
E-Factor 48.710.2
Process Mass Intensity (PMI) 49.711.2
Analysis of the Results

The data clearly demonstrates that the choice of boronic acid and the overall reaction protocol significantly impact the greenness of the Suzuki-Miyaura coupling.

  • Atom Economy: The reaction with 4-methoxyphenylboronic acid exhibits a higher atom economy. This is primarily due to the lower molecular weight of the leaving group on the aryl halide (bromine vs. iodine) and the slightly higher molecular weight of the desired product.

  • Reaction Mass Efficiency: The RME is also superior for the second reaction, reflecting its higher yield and more favorable stoichiometry.

  • E-Factor and PMI: The most dramatic difference is observed in the E-Factor and PMI. The reaction conducted in water (Reaction 2) is substantially greener, generating significantly less waste per kilogram of product. This highlights the critical role of solvent choice in the overall process mass intensity. The use of a large volume of a high-boiling solvent like DMF in Reaction 1 contributes heavily to its high PMI.

Experimental Protocols

The following are detailed, step-by-step methodologies for the two reactions analyzed in this guide.

Protocol 1: Suzuki-Miyaura Coupling of Phenylboronic Acid and 4-Iodoanisole[5]
  • Reaction Setup: To a suitable microwave reactor vessel, add phenylboronic acid (1.5 mmol, 183 mg), 4-iodoanisole (1.0 mmol, 234 mg), 10 wt. % Pd/C (15 mg, 1.4 mol% of Pd), and potassium carbonate (2.0 mmol, 276 mg).

  • Solvent Addition: Add 8 mL of dimethylformamide (DMF) to the reaction vessel.

  • Microwave Irradiation: Place the vessel in an adapted domestic microwave oven and reflux the mixture for 60 minutes.

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove the catalyst. The filtrate is then subjected to an appropriate extraction and purification procedure (e.g., extraction with an organic solvent, followed by column chromatography) to isolate the desired product, 4-methoxybiphenyl.

  • Analysis: The final product is characterized by standard analytical techniques (e.g., NMR, GC-MS) to confirm its identity and purity.

Protocol 2: Suzuki-Miyaura Coupling of 4-Methoxyphenylboronic Acid and 4-Bromoanisole[6]
  • Reaction Setup: In a flask open to the air, combine 4-bromoanisole (1.0 mmol, 187 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), and potassium phosphate (3.0 mmol, 637 mg).

  • Solvent and Catalyst Addition: Add 3 mL of water and the palladium catalyst solution (e.g., 2 mol % of a suitable Pd catalyst).

  • Reaction: Stir the reaction mixture vigorously at room temperature for 30 minutes.

  • Product Isolation: The product, 4,4'-dimethoxybiphenyl, precipitates from the reaction mixture. Isolate the solid product by filtration.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., aqueous hydrochloric acid and ethanol).

  • Analysis: The identity and purity of the final product are confirmed by analytical methods such as NMR and melting point determination.

Conclusion and Future Outlook

This guide demonstrates that a comprehensive assessment of green chemistry metrics is essential for evaluating the environmental performance of Suzuki-Miyaura cross-coupling reactions. The choice of boronic acid, while often dictated by synthetic goals, has a measurable impact on the atom economy and reaction mass efficiency. However, the most significant improvements in the greenness of these reactions are achieved through the careful selection of solvents and the optimization of reaction conditions to minimize waste generation, as reflected in the E-Factor and PMI. As the chemical industry continues to embrace the principles of sustainability, the systematic application of these metrics will be indispensable in guiding the development of cleaner, safer, and more efficient synthetic processes.

References

  • Dalmás, F., et al. (2015). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 26(4), 314-320. [Link]

  • Lipshutz, B. H., et al. (2013). Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society, 135(45), 16739-16742. [Link]

  • Sheldon, R. A. (2017). The E Factor: Fifteen years on. Green Chemistry, 19(1), 18-43. [Link]

  • Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.
  • Constable, D. J., et al. (2002). Metrics to 'green' chemistry—which are the best?. Green Chemistry, 4(6), 521-527. [Link]

  • Andraos, J. (2005). Unification of Reaction Metrics for Green Chemistry II: Evaluation of Named Organic Reactions and Application to Reaction Discovery. Organic Process Research & Development, 9(4), 404-431. [Link]

  • Dunn, P. J., & Wells, A. S. (2010). Green chemistry in the pharmaceutical industry. Green Chemistry, 12(12), 2146-2161. [Link]

  • Jiménez-González, C., et al. (2011). Key green chemistry research areas for sustainable manufacturing. Green Chemistry, 13(3), 497-511. [Link]

  • Roschangar, F., et al. (2015). A New Metric for Green Chemistry: The Green Aspiration Level. Organic Process Research & Development, 19(8), 954-966. [Link]

  • Gałuszka, A., et al. (2012). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. Molecules, 17(9), 10971-10989. [Link]

  • American Chemical Society. (n.d.). Green Chemistry & Engineering Metrics. [Link]

  • American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Process Mass Intensity. [Link]

  • Trost, B. M. (1991). The atom economy—a search for synthetic efficiency. Science, 254(5037), 1471-1477. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of (4-((Diisopropylamino)methyl)phenyl)boronic acid

The responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, handling specialized compounds like (4...

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, handling specialized compounds like (4-((Diisopropylamino)methyl)phenyl)boronic acid (CAS No. 1025900-35-9) demands a thorough understanding of not only their application but also their entire lifecycle, culminating in safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory compliance. The procedures outlined here are based on best practices for boronic acid derivatives and are designed to ensure a secure laboratory environment.

Hazard Identification and Immediate Safety Precautions

Before any handling or disposal process begins, a complete understanding of the compound's potential hazards is essential. While a specific, universally published Safety Data Sheet (SDS) for (4-((Diisopropylamino)methyl)phenyl)boronic acid is not always readily accessible, the hazards can be inferred from the broader class of aminoboronic acids. These compounds are typically classified as irritants.

The Golden Rule: Always consult the specific SDS provided by your supplier before handling the chemical. This document contains the most accurate and up-to-date hazard information.

Based on analogous compounds, the primary hazards include:

  • Skin Irritation: May cause redness, itching, or inflammation upon contact.[1][2][3]

  • Serious Eye Irritation: Can cause significant irritation, pain, or damage if it enters the eyes.[1][2][3]

  • Respiratory Irritation: Inhalation of dust may irritate the respiratory tract.[1][3][4]

Personal Protective Equipment (PPE)

The causality behind PPE selection is to create an impermeable barrier between the researcher and the chemical. Given the hazards, the following PPE is mandatory when handling or disposing of this compound.[5][6][7]

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles or a full-face shield.[8]Protects against accidental splashes and airborne dust particles from contacting the eyes.
Hand Protection Chemically resistant gloves (e.g., nitrile).[6][7]Prevents direct skin contact and absorption. Gloves should be inspected for integrity before each use.
Protective Clothing A fully fastened laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling large quantities or if dust cannot be controlled.To be used when engineering controls (like a fume hood) are insufficient to prevent inhalation of dust.

All handling and disposal activities must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[1][5] An emergency eyewash station and safety shower must be readily accessible.

The Core Directive: Treat as Hazardous Chemical Waste

The guiding principle for the disposal of (4-((Diisopropylamino)methyl)phenyl)boronic acid is that it must be treated as regulated hazardous chemical waste .[9][10][11] This directive is absolute and is based on the following reasoning:

  • Environmental Persistence: Boronic acids can be harmful to aquatic life and their improper release can disrupt ecosystems.

  • Regulatory Compliance: Federal, state, and local regulations, such as those from the U.S. Environmental Protection Agency (EPA), mandate specific management and disposal practices for chemical waste to protect human health and the environment.[12]

  • Prevention of Unintended Reactions: Never dispose of this chemical down the drain or in regular solid waste.[10] Mixing with other chemicals in the waste stream can lead to dangerous and unforeseen reactions.

Step-by-Step Disposal Protocols

The following protocols provide a self-validating system for the safe disposal of the compound and any associated contaminated materials.

Part 1: Disposal of Unused or Waste Solid Compound
  • Waste Characterization: The waste must be classified as a hazardous solid organic waste . This is the critical first step that dictates all subsequent handling procedures.

  • Packaging: Place the solid waste into a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (HDPE) or glass bottle with a secure, screw-on cap is appropriate.[9][12] The container must be in good condition, with no leaks or cracks.

  • Labeling: Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[11] The label must be completed with the following information:

    • The words "Hazardous Waste."

    • The full chemical name: "(4-((Diisopropylamino)methyl)phenyl)boronic acid". Do not use abbreviations or chemical formulas.[9]

    • The CAS Number: "1025900-35-9".

    • An accurate list of all constituents and their approximate percentages.

    • The date of accumulation.

  • Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[11][13] This area must be at or near the point of generation and under the control of laboratory personnel. Ensure the container is segregated from incompatible materials (e.g., strong oxidizing agents).[10][13]

  • Final Disposal: Once the container is full (typically 90% capacity), arrange for pickup through your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste contractor.[9][10]

Part 2: Disposal of Contaminated Labware and Debris

Any disposable item that has come into contact with the compound is also considered hazardous waste.

  • Segregation: Separate contaminated solids from liquid waste streams. This includes items like weighing boats, spatulas, disposable gloves, and absorbent paper.

  • Collection: Place all contaminated solid debris into a designated, lined hazardous waste container or a sealed, heavy-duty plastic bag.

  • Labeling: Clearly label the container or bag as "Hazardous Waste" and specify the contents (e.g., "Debris contaminated with (4-((Diisopropylamino)methyl)phenyl)boronic acid").

  • Disposal: Dispose of this container through your institution's hazardous waste program.

Part 3: Decontamination of Empty Containers

The original container that held the compound must be properly decontaminated before it can be disposed of as non-hazardous waste.

  • Initial Rinse (Hazardous Waste): In a chemical fume hood, rinse the empty container three times with a small amount of a suitable organic solvent in which the compound is soluble (e.g., methanol or acetone). Crucially, the first rinseate must be collected and disposed of as liquid hazardous waste. [10][13] Pour this rinseate into a designated liquid hazardous waste container for non-halogenated organic solvents.

  • Subsequent Rinses: The second and third rinseates should also be collected and added to the hazardous liquid waste container.

  • Final Disposal of Container: After the triple rinse, allow the container to air dry completely in a well-ventilated area. Deface or remove the original label. The clean, dry container can then typically be disposed of in the regular laboratory glassware or plastic recycling stream, as permitted by your institution.

Spill Management Protocol

In the event of a small spill of solid material:

  • Evacuate and Secure: Alert others in the area and restrict access.

  • Don PPE: Wear the appropriate PPE as detailed in the table above.

  • Containment: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[1]

  • Cleanup: Carefully sweep or vacuum (using a HEPA-filtered vacuum) the material and place it into a labeled hazardous waste container.[14] Avoid dry sweeping that generates dust.

  • Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS office.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of (4-((Diisopropylamino)methyl)phenyl)boronic acid and related materials.

G start Waste Generated: (4-((Diisopropylamino)methyl)phenyl)boronic acid or Contaminated Material waste_type What is the waste type? start->waste_type solid_reagent Unused/Waste Solid Reagent waste_type->solid_reagent Solid Reagent contaminated_solid Contaminated Solids (Gloves, Weigh Paper, etc.) waste_type->contaminated_solid Contaminated   Solid Debris    empty_container Empty Reagent Container waste_type->empty_container Empty Container package_solid 1. Package in compatible container. 2. Affix 'Hazardous Waste' label. 3. Store in Satellite Accumulation Area. solid_reagent->package_solid package_debris 1. Collect in lined, sealed container. 2. Affix 'Hazardous Waste' label. 3. Store in Satellite Accumulation Area. contaminated_solid->package_debris decon_container Triple rinse with appropriate solvent. empty_container->decon_container ehs_pickup Arrange pickup by EHS / Licensed Waste Contractor package_solid->ehs_pickup package_debris->ehs_pickup collect_rinse Collect ALL rinseate as 'Hazardous Liquid Waste'. decon_container->collect_rinse dispose_clean_container Dispose of clean, dry container in appropriate lab glass/ plastic recycling. decon_container->dispose_clean_container collect_rinse->ehs_pickup

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-((Diisopropylamino)methyl)phenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(4-((Diisopropylamino)methyl)phenyl)boronic acid
© Copyright 2026 BenchChem. All Rights Reserved.